molecular formula C37H66N7O18P3S B15600254 10-hydroxyhexadecanoyl-CoA

10-hydroxyhexadecanoyl-CoA

Katalognummer: B15600254
Molekulargewicht: 1021.9 g/mol
InChI-Schlüssel: BZVZXCWEUBFANA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-hydroxyhexadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O18P3S and its molecular weight is 1021.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H66N7O18P3S

Molekulargewicht

1021.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxyhexadecanethioate

InChI

InChI=1S/C37H66N7O18P3S/c1-4-5-6-11-14-25(45)15-12-9-7-8-10-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)

InChI-Schlüssel

BZVZXCWEUBFANA-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the 10-Hydroxy-2-Decenoic Acid (10-HDA) Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxy-2-decenoic acid (10-HDA) is a unique and biologically active fatty acid that constitutes a major lipid component of royal jelly, the exclusive food of queen honeybees (Apis mellifera). Its diverse physiological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects, have garnered significant interest from the scientific and pharmaceutical communities. Understanding the intricate biosynthetic pathway of 10-HDA is paramount for its potential therapeutic applications and for developing strategies to enhance its production. This technical guide provides a comprehensive overview of the 10-HDA biosynthetic pathway, detailing the key enzymatic steps, substrates, and intermediates. It includes a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The biosynthesis of 10-HDA is a specialized metabolic process occurring primarily in the mandibular glands of worker honeybees. The pathway is a fascinating example of metabolic engineering in nature, converting common fatty acid precursors into a specialized bioactive molecule. The synthesis of 10-HDA involves a multi-step process that begins with de novo fatty acid synthesis, followed by hydroxylation and subsequent chain shortening through a modified β-oxidation pathway. This guide will dissect each of these stages, highlighting the key enzymes and regulatory mechanisms involved.

The 10-HDA Biosynthetic Pathway

The biosynthesis of 10-HDA can be broadly divided into three main stages:

  • De Novo Fatty Acid Synthesis and Elongation: The pathway initiates with the synthesis of a C16 saturated fatty acid, palmitic acid, from acetyl-CoA. This is followed by elongation to the C18 fatty acid, stearic acid.

  • ω-Hydroxylation: The terminal methyl group of the C18 fatty acid is hydroxylated to form an ω-hydroxy fatty acid.

  • Incomplete Peroxisomal β-Oxidation: The resulting ω-hydroxy fatty acid undergoes a series of β-oxidation cycles in the peroxisome, leading to the formation of the final 10-carbon product, 10-HDA.

Key Enzymes and Reactions

The following table summarizes the key enzymes involved in the 10-HDA biosynthetic pathway and their respective functions.

Enzyme Abbreviation Function Step in Pathway
Acetyl-CoA CarboxylaseACCCatalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.De Novo Fatty Acid Synthesis
Fatty Acid SynthaseFASNA multi-enzyme complex that iteratively elongates the fatty acid chain using malonyl-CoA.De Novo Fatty Acid Synthesis
Cytochrome P450 monooxygenaseCYP6AS8A member of the cytochrome P450 family responsible for the ω-hydroxylation of the C18 fatty acid precursor.ω-Hydroxylation
3-Ketoacyl-CoA ThiolaseKATCatalyzes the final step of each β-oxidation cycle, cleaving a two-carbon unit from the fatty acyl-CoA chain.Incomplete β-Oxidation
Acyl-CoA Delta(11) Desaturased11dsImplicated in the desaturation of fatty acids, and its knockdown has been shown to reduce 10-HDA levels, suggesting a role in the formation of the double bond.[1]Final modification (speculative)

Quantitative Data

Precise quantitative data for the 10-HDA biosynthetic pathway in honeybee mandibular glands is an active area of research. The following tables summarize some of the available quantitative information.

Table 1: 10-HDA Concentration in Royal Jelly Products
Product Type 10-HDA Concentration Range (%) Reference
Pure Royal Jelly Creams1.85 - 2.18[2][3]
Royal Jelly Supplements0.43 - 6.28[2][3]
Table 2: 10-HDA Production in Engineered E. coli
Strain/Condition Final Titer (mg/L) Conversion Rate (%) Reference
Engineered E. coli/AKS strain628 (0.628 g/L)75.6 (from decanoic acid)[4][5]
Engineered E. coli with CYP153AMaq Q129R/V141L18.8Not reported[6][7]
Two-step continuous whole-cell catalysis486.5Not reported[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the 10-HDA biosynthetic pathway.

Quantification of 10-HDA by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of 10-HDA in honeybee mandibular glands and royal jelly.[5][9][10][11]

4.1.1. Sample Preparation (Mandibular Glands)

  • Dissect mandibular glands from worker honeybees under a stereomicroscope. A detailed guide for dissection can be found in publications by Walsh and Rangel (2018).[12]

  • Pool glands from multiple bees (e.g., 60 worker bees) and homogenize in 1 mL of chromatography-grade methanol (B129727) using a tissue homogenizer.[9]

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the extracted lipids.

  • Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter prior to HPLC analysis.[10]

4.1.2. HPLC Conditions

  • System: Agilent 1260 Infinity series or similar HPLC system with a UV-DAD detector.[5]

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse XDB C18, 5 μm, 4.6 mm × 150 mm).[9]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.05% phosphoric acid in water (e.g., 50:50 or 55:45 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 210 nm or 215 nm.[9][10]

  • Injection Volume: 20 µL.[5]

  • Quantification: Generate a standard curve using a certified 10-HDA standard of known concentrations (e.g., 5, 10, 20, 50, 100, 200 µg/mL).[5]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a general guideline for analyzing the expression of genes involved in the 10-HDA pathway in honeybee mandibular glands.

4.2.1. RNA Extraction and cDNA Synthesis

  • Dissect mandibular glands and immediately freeze them in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[13]

4.2.2. qRT-PCR Reaction

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., CYP6AS8, KAT) and a validated reference gene (e.g., rpS18, gapdh), and the synthesized cDNA.[7][13]

  • Perform the qRT-PCR using a real-time PCR system with a thermal cycling protocol such as: 95°C for 1 min, followed by 40 cycles of 95°C for 15 s, 56°C for 15 s, and 72°C for 30 s.[13]

  • Perform a melting curve analysis to verify the specificity of the PCR products.[13]

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

RNA Interference (RNAi) Mediated Gene Knockdown

This protocol describes the injection of double-stranded RNA (dsRNA) into adult honeybees to silence the expression of a target gene.[2][14][15]

4.3.1. dsRNA Synthesis

  • Design primers with T7 promoter sequences to amplify a specific region of the target gene's cDNA.

  • Synthesize dsRNA using an in vitro transcription kit following the manufacturer's instructions.

  • Purify and quantify the dsRNA.

4.3.2. dsRNA Injection

  • Chill newly emerged adult honeybees at 4°C for 1-2 minutes to immobilize them.[2]

  • Secure the immobilized bee on a wax plate using insect pins.[2]

  • Inject 1 µL of dsRNA solution (e.g., 3 µg/µL) into the abdomen of the bee using a microinjector.[9] A control group should be injected with a non-specific dsRNA (e.g., GFP dsRNA).[15]

  • Maintain the injected bees in a controlled environment with a sucrose (B13894) solution.

  • After a suitable incubation period (e.g., 72 hours), dissect the mandibular glands for gene expression analysis (qRT-PCR) and 10-HDA quantification (HPLC) to assess the effect of the gene knockdown.[9]

3-Ketoacyl-CoA Thiolase (KAT) Enzyme Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the release of Coenzyme A (CoA).[8]

  • Prepare a reaction mixture (100 µL total volume) containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, and 1 mg/mL of a suitable dicarbonyl-CoA substrate.

  • Initiate the reaction by adding the enzyme extract (e.g., 5 mg/mL of purified KAT or a protein extract from mandibular glands).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and detect the released CoA by adding 100 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

  • Measure the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoic acid (NTB-) from the reaction of CoA's sulfhydryl group with DTNB.

Visualizations

Biosynthetic Pathway of 10-HDA

10-HDA_Biosynthesis cluster_cytoplasm Cytoplasm (De Novo Synthesis & Elongation) cluster_er Endoplasmic Reticulum (Hydroxylation) cluster_peroxisome Peroxisome (Incomplete β-Oxidation) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-ACP Palmitoyl-ACP Malonyl-CoA->Palmitoyl-ACP FASN Stearoyl-CoA Stearoyl-CoA Palmitoyl-ACP->Stearoyl-CoA Elongation 18-Hydroxystearoyl-CoA 18-Hydroxystearoyl-CoA Stearoyl-CoA->18-Hydroxystearoyl-CoA CYP6AS8 (ω-hydroxylation) 10-Hydroxydecanoyl-CoA 10-Hydroxydecanoyl-CoA 18-Hydroxystearoyl-CoA->10-Hydroxydecanoyl-CoA β-Oxidation Cycles (e.g., KAT) 10-HDA 10-HDA 10-Hydroxydecanoyl-CoA->10-HDA Desaturation/Thioesterase (e.g., d11ds)

Caption: Overview of the 10-HDA biosynthetic pathway.

Experimental Workflow for RNAi Gene Knockdown Analysis

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dsRNA_synthesis dsRNA Synthesis (Target Gene & Control) injection dsRNA Injection into Abdomen dsRNA_synthesis->injection bee_collection Collection of Newly Emerged Bees bee_collection->injection incubation Incubation (72 hours) injection->incubation dissection Mandibular Gland Dissection incubation->dissection qRT_PCR qRT-PCR for Gene Expression dissection->qRT_PCR HPLC HPLC for 10-HDA Quantification dissection->HPLC

Conclusion

The biosynthesis of 10-HDA in honeybees is a complex and highly regulated process that is beginning to be unraveled at the molecular level. This guide has provided a detailed overview of the pathway, from the initial steps of fatty acid synthesis to the final modifications that yield this important bioactive molecule. The provided experimental protocols offer a starting point for researchers aiming to further investigate this pathway, with the goal of elucidating its regulation and potentially harnessing its components for biotechnological applications. Further research is needed to fully characterize the kinetics of the involved enzymes and to identify all the regulatory factors that control the production of 10-HDA. Such knowledge will be invaluable for the development of novel therapeutics and for the sustainable production of this remarkable natural product.

References

In Vivo Synthesis of 10-Hydroxyhexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo synthesis of 10-hydroxyhexadecanoyl-CoA, a critical intermediate in fatty acid metabolism. The synthesis is primarily initiated by the hydroxylation of hexadecanoyl-CoA, a reaction catalyzed by cytochrome P450 enzymes, followed by subsequent metabolic steps. This document details the enzymatic pathways, presents available quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the key pathways and workflows. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating fatty acid metabolism and its implications in health and disease.

Introduction to this compound Synthesis

The hydroxylation of fatty acids is a crucial metabolic process that increases their water solubility and facilitates their further metabolism and excretion. The synthesis of this compound is a key step in the metabolism of the 16-carbon saturated fatty acid, hexadecanoic acid (palmitic acid). This process is primarily carried out by a class of enzymes known as cytochrome P450s (CYPs), which are monooxygenases that play a vital role in the metabolism of a wide variety of endogenous and exogenous compounds.[1]

The in vivo synthesis of this compound is initiated by the hydroxylation of hexadecanoyl-CoA at the omega-10 position. While omega (ω) and omega-1 (ω-1) hydroxylation are more common, in-chain hydroxylation also occurs. The primary enzyme family responsible for the ω-hydroxylation of medium-chain fatty acids (C10-C16) is the CYP4A subfamily.[2] Specifically, human CYP4A11 is known to be very efficient at the ω-hydroxylation of these fatty acids.[2]

Following its synthesis, this compound can enter the peroxisomal β-oxidation pathway for further degradation.[3][4] This pathway is distinct from the mitochondrial β-oxidation that metabolizes most standard fatty acids and is particularly important for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and hydroxylated fatty acids.[3][5]

The Biosynthetic Pathway of this compound

The primary pathway for the synthesis of this compound involves two main stages:

  • Activation of Hexadecanoic Acid: Before hydroxylation, hexadecanoic acid is activated to its coenzyme A (CoA) derivative, hexadecanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

  • Hydroxylation by Cytochrome P450: Hexadecanoyl-CoA is then hydroxylated by a cytochrome P450 enzyme, primarily from the CYP4A family, to form this compound.

Key Enzymes and Their Roles
  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the ATP-dependent activation of fatty acids to their corresponding acyl-CoA esters, which is a prerequisite for their involvement in most metabolic pathways.

  • Cytochrome P450 4A11 (CYP4A11): This is a key enzyme in the CYP4A subfamily that catalyzes the ω-hydroxylation of medium-chain fatty acids, including hexadecanoic acid.[2] While the primary site of hydroxylation for CYP4A11 is the ω-position, in-chain hydroxylation can also occur.

Downstream Metabolism in Peroxisomes

Once formed, this compound is a substrate for the peroxisomal β-oxidation pathway. This pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain. The key enzymes in peroxisomal β-oxidation of hydroxylated fatty acids include:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step of peroxisomal β-oxidation.[4]

  • Bifunctional Enzyme (L-PBE or D-PBE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1][3]

  • Peroxisomal Thiolase: Catalyzes the final step, which is the thiolytic cleavage of 3-ketoacyl-CoA.[1]

Quantitative Data

Quantitative data on the direct synthesis of this compound is limited. However, data from studies on closely related substrates provide valuable insights into the efficiency of the enzymes involved.

EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Turnover Number (min⁻¹)Citation(s)
CYP4A11 Lauric Acid (C12:0)56.715.214.7[6]
Palmitic Acid (C16:0)--0.78[6]
Arachidonic Acid (C20:4)22849.1-[7]
CYP4F2 Arachidonic Acid (C20:4)247.4-[7]

Note: Data for hexadecanoyl-CoA is not directly available. The turnover number for palmitic acid, a C16 fatty acid, is provided as a close approximation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Protocol for In Vitro Synthesis of this compound using Human Liver Microsomes

Objective: To synthesize this compound in vitro using human liver microsomes as a source of CYP4A11 and to quantify the product.

Materials:

  • Human Liver Microsomes (commercially available)

  • Hexadecanoyl-CoA

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., deuterated 10-hydroxyhexadecanoic acid)

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Thaw human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 1 mg/mL) in ice-cold potassium phosphate buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to final volume)

    • Hexadecanoyl-CoA (substrate, e.g., 50 µM final concentration)

    • Human liver microsomes

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Quantify the amount of this compound produced using a validated LC-MS/MS method.[8][9]

Protocol for Expression and Purification of Recombinant Human CYP4A11

Objective: To express and purify recombinant human CYP4A11 for use in in vitro hydroxylation assays.

Materials:

  • E. coli expression system (e.g., BL21(DE3) cells)

  • Expression vector containing the human CYP4A11 cDNA

  • Luria-Bertani (LB) broth and agar

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-aminolevulinic acid (ALA)

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, glycerol, and a detergent like Triton X-100)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers for Ni-NTA chromatography

  • Dialysis buffer

Procedure:

  • Transformation: Transform the E. coli expression host with the CYP4A11 expression vector.

  • Culture Growth: Grow a starter culture overnight and then inoculate a larger volume of LB broth. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and ALA (a heme precursor). Continue to grow the culture at a lower temperature (e.g., 28°C) for several hours or overnight.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a combination of lysozyme, DNase I, and sonication.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant CYP4A11 using an elution buffer containing a high concentration of imidazole (B134444).

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Protein Quantification and Characterization: Determine the protein concentration (e.g., using a Bradford assay) and assess its purity by SDS-PAGE. The P450 content can be determined spectrophotometrically.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_10_Hydroxyhexadecanoyl_CoA Hexadecanoic_Acid Hexadecanoic Acid Hexadecanoyl_CoA Hexadecanoyl-CoA Hexadecanoic_Acid->Hexadecanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Hydroxy_Hexadecanoyl_CoA This compound Hexadecanoyl_CoA->Hydroxy_Hexadecanoyl_CoA CYP4A11 (NADPH, O2) Peroxisome Peroxisomal β-Oxidation Hydroxy_Hexadecanoyl_CoA->Peroxisome Further Metabolism Experimental_Workflow Start Start: Prepare Reaction Mixture (Microsomes, Substrate) Preincubation Pre-incubation (37°C, 5 min) Start->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Incubation Incubation (37°C, 30 min) Initiation->Incubation Termination Terminate Reaction (Acetonitrile + Internal Standard) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

An In-depth Technical Guide to the Enzymes Involved in 10-Hydroxyhexadecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-hydroxyhexadecanoyl-CoA is a hydroxylated fatty acyl-CoA that is presumed to be an intermediate in the metabolism of hexadecanoic acid. While direct experimental evidence detailing its metabolic fate is scarce, a putative pathway can be constructed based on the established principles of fatty acid oxidation and the metabolism of other hydroxy fatty acids. This technical guide outlines the proposed enzymatic steps involved in the metabolism of this compound, provides comparative quantitative data from related enzymes, details relevant experimental protocols, and explores potential signaling roles. This document serves as a foundational resource for researchers investigating the metabolism and physiological significance of mid-chain hydroxylated fatty acids.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is likely initiated by the oxidation of the hydroxyl group at the C-10 position, followed by entry into the β-oxidation spiral. The initial hydroxylation of hexadecanoic acid to form 10-hydroxyhexadecanoic acid is likely catalyzed by a cytochrome P450 monooxygenase. Following its activation to the CoA thioester, this compound would undergo the following proposed steps:

  • Dehydrogenation: The 10-hydroxyl group is oxidized to a keto group, forming 10-oxohexadecanoyl-CoA. This reaction would be catalyzed by a dehydrogenase.

  • β-Oxidation: The resulting 10-oxohexadecanoyl-CoA would then be a substrate for the standard β-oxidation pathway, undergoing a series of enzymatic reactions to be shortened by two carbons in each cycle.

Metabolic Pathway of this compound Hexadecanoic Acid Hexadecanoic Acid 10-Hydroxyhexadecanoic Acid 10-Hydroxyhexadecanoic Acid Hexadecanoic Acid->10-Hydroxyhexadecanoic Acid Cytochrome P450 This compound This compound 10-Hydroxyhexadecanoic Acid->this compound Acyl-CoA Synthetase 10-Oxohexadecanoyl-CoA 10-Oxohexadecanoyl-CoA This compound->10-Oxohexadecanoyl-CoA Hydroxyacyl-CoA Dehydrogenase Beta-Oxidation Spiral Beta-Oxidation Spiral 10-Oxohexadecanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Beta-Oxidation Spiral->Shorter Acyl-CoA

Proposed metabolic pathway of this compound.

Enzymes Implicated in this compound Metabolism

Cytochrome P450 Monooxygenases (CYP450s)

The initial hydroxylation of fatty acids is often carried out by CYP450 enzymes, particularly those from the CYP4 family, which are known to catalyze the ω-hydroxylation of medium to long-chain fatty acids.[1][2] While hydroxylation at the C-10 position is not a terminal (ω) hydroxylation for hexadecanoic acid, the broad substrate specificity of some CYP450s makes them candidate enzymes for this initial step.

Acyl-CoA Synthetases (ACS)

For 10-hydroxyhexadecanoic acid to enter the metabolic pathway, it must first be activated to its CoA thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases.

Hydroxyacyl-CoA Dehydrogenase

This is a critical and currently uncharacterized step. A dehydrogenase is required to oxidize the 10-hydroxyl group. The well-characterized 3-hydroxyacyl-CoA dehydrogenases of the β-oxidation pathway are specific for the 3-position.[3] It is plausible that a medium or long-chain hydroxyacyl-CoA dehydrogenase with broader substrate specificity is responsible for this conversion.

β-Oxidation Enzymes

Once converted to 10-oxohexadecanoyl-CoA, the molecule would be a substrate for the enzymes of the β-oxidation pathway:

  • Acyl-CoA Dehydrogenase/Oxidase: Catalyzes the formation of a double bond.

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond.[4]

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the newly formed hydroxyl group.

  • Thiolase: Cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA.

Quantitative Data for Homologous Enzymes

Direct kinetic data for enzymes metabolizing this compound are not available. The following tables provide kinetic parameters for related enzymes to serve as a reference.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Substrates of Various Chain Lengths [5]

SubstrateKm (µM)Vmax (U/mg)
3-Hydroxybutyryl-CoA100118
3-Hydroxyoctanoyl-CoA5.0150
3-Hydroxydodecanoyl-CoA4.5110
3-Hydroxypalmitoyl-CoA5.060

Table 2: Substrate Specificity of (R)-Specific Enoyl-CoA Hydratase from Aeromonas caviae [6]

SubstrateKm (µM)Vmax (U/mg)
Crotonyl-CoA (C4)296.2 x 10³
2-Pentenoyl-CoA (C5)362.8 x 10³
2-Hexenoyl-CoA (C6)-1.8 x 10³
2-Octenoyl-CoA (C8)-< 0.1 x 10³

Experimental Protocols

Assay for Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for assaying 3-hydroxyacyl-CoA dehydrogenase and can be used to screen for enzymes that oxidize this compound.[7][8]

Principle: The activity of hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 9.0

  • 10 mM NAD+ in Tris-HCl buffer

  • 1 mM this compound in water (substrate)

  • Enzyme preparation (e.g., cell lysate, purified protein)

Procedure:

  • In a quartz cuvette, combine 800 µL of Tris-HCl buffer, 100 µL of NAD+ solution, and 50 µL of the enzyme preparation.

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADH formation is proportional to the enzyme activity.

Quantitative Analysis of this compound by UHPLC-MS/MS

This protocol is based on methods for the comprehensive analysis of fatty acyl-CoA species.[9][10]

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a liquid-liquid extraction to separate the lipid-containing phase.

  • Evaporate the solvent and reconstitute the sample in an appropriate solvent for LC-MS analysis.

UHPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution UHPLC Separation UHPLC Separation Reconstitution->UHPLC Separation MS/MS Detection MS/MS Detection UHPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

A general experimental workflow for the analysis of this compound.

Potential Signaling Pathways

While the primary role of fatty acid metabolism is energy production, certain fatty acids and their derivatives also function as signaling molecules.[11][12] For instance, 10-hydroxy-2-decenoic acid, a related hydroxy fatty acid, has been shown to influence the PI3K/AKT signaling pathway.[13] Other saturated hydroxy fatty acids have been found to suppress cytokine-induced β-cell apoptosis.[14] It is conceivable that this compound or its parent acid could also act as a signaling molecule, potentially modulating pathways involved in inflammation, cell survival, or metabolic regulation.

Potential Signaling Pathway 10-Hydroxyhexadecanoic Acid 10-Hydroxyhexadecanoic Acid Receptor Receptor 10-Hydroxyhexadecanoic Acid->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Downstream Effects Cell Survival Metabolic Regulation Inflammation AKT->Downstream Effects modulates

References

The Cellular Function of 10-Hydroxyhexadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular function of 10-hydroxyhexadecanoyl-CoA, an intermediate in fatty acid metabolism. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related hydroxy fatty acids and the well-established principles of peroxisomal β-oxidation and nuclear receptor signaling. This guide is intended to serve as a foundational resource for stimulating further investigation into the precise roles of this compound in health and disease.

Introduction: The Emerging Roles of Hydroxy Fatty Acids

Hydroxy fatty acids are a class of lipids that are increasingly recognized for their diverse biological activities, extending beyond their roles as simple metabolic intermediates. They are implicated in a range of cellular processes, including inflammation, metabolic regulation, and intercellular signaling. 10-hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid with a hydroxyl group at the tenth carbon, and its activated form, this compound, are positioned at the intersection of fatty acid metabolism and cellular signaling pathways. This guide will explore the current understanding of the metabolic fate and potential signaling functions of this compound.

Metabolic Pathway: Peroxisomal β-Oxidation

Long-chain and substituted fatty acids, such as 10-hydroxyhexadecanoic acid, are primarily metabolized in peroxisomes. The initial and obligatory step for its degradation is the activation to its coenzyme A (CoA) thioester, this compound, a reaction catalyzed by an acyl-CoA synthetase. Subsequently, it enters the peroxisomal β-oxidation spiral.

The β-oxidation of this compound is presumed to follow the canonical four-step enzymatic cycle:

  • Oxidation: An acyl-CoA oxidase introduces a double bond.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group.

  • Thiolytic Cleavage: A thiolase cleaves off an acetyl-CoA molecule, shortening the acyl-CoA chain by two carbons.

This cycle repeats until the fatty acid is sufficiently shortened to be transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome 10-hydroxyhexadecanoic_acid 10-Hydroxyhexadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 10-hydroxyhexadecanoic_acid->Acyl_CoA_Synthetase ATP -> AMP + PPi 10-hydroxyhexadecanoyl_CoA This compound Acyl_CoA_Synthetase->10-hydroxyhexadecanoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase 10-hydroxyhexadecanoyl_CoA->Acyl_CoA_Oxidase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase NAD+ -> NADH Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Proposed peroxisomal β-oxidation of 10-hydroxyhexadecanoic acid.

Potential Signaling Functions: Nuclear Receptor Activation

Fatty acids and their derivatives are known to function as ligands for a variety of nuclear receptors, thereby directly influencing gene expression. The primary candidates for interaction with this compound or its de-esterified form are the Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).

3.1. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are key regulators of lipid and glucose metabolism. Various hydroxy fatty acids have been shown to activate PPARs.[1][2][3][4][5] Activation of PPARs by ligands like 10-hydroxyhexadecanoic acid would lead to the transcription of genes involved in fatty acid uptake and oxidation, thus creating a feed-forward loop for its own catabolism.

3.2. Liver X Receptors (LXRs)

LXRs are critical for cholesterol homeostasis and also play a role in fatty acid metabolism. While their primary endogenous ligands are oxysterols, some fatty acids and their derivatives can modulate LXR activity.[6][7][8][9][10] Interaction of 10-hydroxyhexadecanoic acid with LXRs could influence the expression of genes involved in lipogenesis and cholesterol transport.

Nuclear_Receptor_Signaling cluster_extracellular Extracellular/Cytosol cluster_nucleus Nucleus 10_HHA 10-Hydroxyhexadecanoic Acid PPAR PPAR 10_HHA->PPAR LXR LXR 10_HHA->LXR RXR RXR PPAR->RXR PPRE PPRE PPAR->PPRE binds LXR->RXR LXRE LXRE LXR->LXRE binds Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression LXRE->Gene_Expression Synthesis_Protocol Start Start Reaction_Setup Prepare Reaction Mixture (Buffer, ATP, CoA, MgCl2) Start->Reaction_Setup Add_Substrate Add 10-Hydroxyhexadecanoic Acid Reaction_Setup->Add_Substrate Add_Enzyme Add Acyl-CoA Synthetase Add_Substrate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Stop Reaction with Acid Incubate->Terminate Purify Purify by HPLC or SPE Terminate->Purify Analyze Quantify and Confirm by MS Purify->Analyze End End Analyze->End

References

The Discovery and Identification of 10-Hydroxyhexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyhexadecanoyl-CoA is a pivotal intermediate in the biosynthesis of 10,16-dihydroxyhexadecanoic acid, a primary monomer of the plant cuticle polymer, cutin. The identification of this molecule has been intrinsically linked to the elucidation of the cutin biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this compound, with a focus on the enzymatic processes and analytical methodologies that have been instrumental in its study.

Introduction

The plant cuticle is an essential protective layer on the surface of aerial plant organs, providing a barrier against environmental stresses. It is primarily composed of a cutin polyester (B1180765) matrix, which is a polymer of hydroxy and epoxy fatty acids. A major constituent of the cutin in many plant species is 10,16-dihydroxyhexadecanoic acid.[1][2] The biosynthesis of this C16 monomer necessitates the formation of several key intermediates, including this compound. While a singular "discovery" paper for this specific acyl-CoA may not exist, its identity has been inferred and established through decades of research into cutin biosynthesis, pioneered by researchers like Kolattukudy.[1]

Biosynthesis and Identification

The biosynthesis of 10,16-dihydroxyhexadecanoic acid, and by extension the involvement of this compound, is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of epidermal cells. The pathway begins with palmitic acid (a C16 fatty acid) and involves sequential hydroxylation and activation steps.

Key Enzymatic Steps

The formation of this compound is preceded by ω-hydroxylation and followed by in-chain hydroxylation, with the activation to a CoA ester being a critical step.

  • ω-Hydroxylation: The initial step is the hydroxylation of palmitic acid at the C-16 position to form 16-hydroxyhexadecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase, likely belonging to the CYP86A family.[3]

  • Acyl-CoA Synthesis: The resulting hydroxy fatty acid is then activated to its coenzyme A (CoA) ester, 16-hydroxyhexadecanoyl-CoA. This activation is carried out by Long-Chain Acyl-CoA Synthetases (LACS), with LACS1 and LACS2 being implicated in cutin biosynthesis.[4][5]

  • In-chain Hydroxylation: The final hydroxylation step occurs at the C-10 position of 16-hydroxyhexadecanoyl-CoA, yielding 10,16-dihydroxyhexadecanoyl-CoA. This reaction is catalyzed by another cytochrome P450 enzyme, specifically CYP77A6.[6] The product is then ready for incorporation into the growing cutin polymer.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of 10,16-dihydroxyhexadecanoic acid, highlighting the position of this compound.

Biosynthesis of 10,16-dihydroxyhexadecanoic acid Biosynthetic Pathway Leading to a Major Cutin Monomer A Palmitoyl-CoA B 16-Hydroxypalmitoyl-CoA A->B CYP86A family (ω-hydroxylase) C 10,16-Dihydroxyhexadecanoyl-CoA B->C CYP77A6 (in-chain hydroxylase) D Cutin Polymer C->D Cutin Synthase

Caption: Biosynthesis of 10,16-dihydroxyhexadecanoic acid.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, analysis of cutin monomer composition in wild-type and mutant plants provides indirect evidence of its role and the impact of its dysregulation.

Plant/MutantKey Enzyme AffectedRelative Abundance of 10,16-dihydroxyhexadecanoic acidReference
Arabidopsis thaliana (wild type flower)-High[2]
Arabidopsis thalianacyp77a6 mutantCYP77A6 (in-chain hydroxylase)Completely reduced[6]
Arabidopsis thalianalacs2 mutantLACS2 (acyl-CoA synthetase)Reduced[4]

Table 1: Relative abundance of 10,16-dihydroxyhexadecanoic acid in Arabidopsis thaliana, indicating the role of key enzymes in the biosynthetic pathway of this compound.

Experimental Protocols

The identification of this compound relies on the analysis of its downstream product, 10,16-dihydroxyhexadecanoic acid, after chemical depolymerization of the cutin polymer. Direct detection of the acyl-CoA intermediate is challenging due to its low abundance and transient nature.

Protocol: Identification of 10,16-dihydroxyhexadecanoic acid from Plant Cutin

This protocol is adapted from methods used for the analysis of plant lipid polyesters.[7]

Objective: To identify the presence of 10,16-dihydroxyhexadecanoic acid as evidence for the existence of its precursor, this compound.

Materials:

  • Plant tissue (e.g., tomato fruit peel, Arabidopsis flowers)

  • Chloroform (B151607)

  • Methanol

  • Sodium methoxide (B1231860) (NaOMe) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal standard (e.g., methyl heptadecanoate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Delipidation:

    • Excise plant tissue and immerse in chloroform to extract surface waxes.

    • Further extract the tissue with a chloroform:methanol (2:1, v/v) solution to remove remaining soluble lipids.

    • Dry the delipidated tissue.

  • Depolymerization (Transesterification):

    • Incubate the dried, delipidated tissue in a solution of sodium methoxide in methanol. This will break the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

    • Stop the reaction by adding an acidic solution.

  • Extraction of Monomers:

    • Extract the fatty acid methyl esters with hexane.

    • Wash the hexane phase with a saturated NaCl solution.

    • Dry the hexane phase over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the hexane and add BSTFA with 1% TMCS to the residue.

    • Heat the sample to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. This increases the volatility of the compounds for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The separated compounds are identified based on their mass spectra, by comparison with known standards and mass spectral libraries. The mass spectrum of the TMS derivative of methyl 10,16-dihydroxyhexadecanoate will have characteristic fragmentation patterns.

Visualization of the Experimental Workflow

The following diagram outlines the workflow for the identification of cutin monomers.

Experimental Workflow for Cutin Monomer Analysis Workflow for the Identification of Cutin Monomers A Plant Tissue B Delipidation (Chloroform, Methanol) A->B C Depolymerization (NaOMe/Methanol) B->C D Extraction of Monomers (Hexane) C->D E Derivatization (BSTFA/TMCS) D->E F GC-MS Analysis E->F G Identification of 10,16-dihydroxyhexadecanoic acid F->G

Caption: Experimental workflow for cutin monomer analysis.

Conclusion

The discovery and identification of this compound are a testament to the power of biosynthetic pathway elucidation. While direct isolation and characterization of this transient intermediate remain challenging, its existence is strongly supported by the identification of its downstream product, 10,16-dihydroxyhexadecanoic acid, and the characterization of the enzymes responsible for its formation. For researchers in drug development, understanding the biosynthesis of unique fatty acid derivatives like this compound and the enzymes involved, such as specific cytochrome P450s, may open avenues for the development of targeted inhibitors or the biocatalytic production of novel compounds. Further research focusing on the direct detection and quantification of this acyl-CoA will provide deeper insights into the regulation of cutin biosynthesis and potentially uncover new metabolic pathways.

References

10-Hydroxyhexadecanoyl-CoA: A Putative Metabolic Intermediate in Fatty Acid ω-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Abstract

10-Hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A derivative that, while not extensively characterized in the scientific literature, is a putative metabolic intermediate in the ω-oxidation pathway of fatty acids. This pathway serves as an alternative to β-oxidation, particularly for substrates that are poorly metabolized by the primary mitochondrial system. This technical guide synthesizes the likely metabolic context of this compound, drawing from established principles of fatty acid hydroxylation and subsequent catabolism. It details the hypothesized enzymatic steps, provides representative analytical methodologies for its quantification, and discusses the potential regulatory roles of the broader class of long-chain acyl-CoAs. This document is intended to serve as a foundational resource for researchers investigating lipid metabolism and its implications in health and disease.

Introduction

Fatty acid metabolism is central to cellular energy homeostasis, signaling, and the biosynthesis of complex lipids. While β-oxidation is the canonical pathway for fatty acid degradation, alternative routes such as ω-oxidation play crucial roles, especially under conditions of metabolic stress or when β-oxidation is impaired. The ω-oxidation pathway initiates with the hydroxylation of the terminal (ω) carbon of a fatty acid.

Hexadecanoyl-CoA, commonly known as palmitoyl-CoA, is the CoA ester of the 16-carbon saturated fatty acid, palmitic acid. Its hydroxylation at the 10th carbon position would yield this compound. Although direct studies on this specific intermediate are scarce, its formation and degradation can be inferred from the known functions of cytochrome P450 monooxygenases and the enzymes of peroxisomal β-oxidation. This guide will explore these putative pathways in detail.

Putative Metabolic Pathways Involving this compound

Formation via ω-Hydroxylation

The initial step in the formation of this compound is likely the hydroxylation of a 16-carbon fatty acid. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4 family, which are known as fatty acid ω-hydroxylases.[1][2] These enzymes introduce a hydroxyl group at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon atom.[3] The CYP4A subfamily, in particular, shows a preference for medium- to long-chain fatty acids (C10-C16).[2]

The process begins with the activation of hexadecanoic acid (palmitic acid) to hexadecanoyl-CoA by an acyl-CoA synthetase. The subsequent hydroxylation by a CYP4A enzyme would yield this compound.

G Hexadecanoate Hexadecanoic Acid (Palmitic Acid) HexadecanoylCoA Hexadecanoyl-CoA (Palmitoyl-CoA) Hexadecanoate->HexadecanoylCoA HydroxyHexadecanoylCoA This compound HexadecanoylCoA->HydroxyHexadecanoylCoA E1 Long-Chain Acyl-CoA Synthetase E2 Cytochrome P450 (CYP4A Family)

Fig. 1: Putative biosynthesis pathway of this compound.
Degradation via Peroxisomal and Mitochondrial β-Oxidation

Once formed, ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which are then chain-shortened via peroxisomal β-oxidation.[2] this compound would enter a similar catabolic spiral. Peroxisomal β-oxidation is crucial for substrates that are not efficiently handled by mitochondria, such as very-long-chain fatty acids and dicarboxylic acids.[4]

The degradation pathway involves a series of four enzymatic reactions that are repeated, with each cycle shortening the acyl-CoA chain by two carbons and releasing one molecule of acetyl-CoA.[5][6] The key enzymes in the peroxisome are acyl-CoA oxidase (ACOX), a bifunctional protein (either L-PBE/EHHADH or D-PBE/HSD17B4), and a thiolase.[4][5][7] The resulting chain-shortened acyl-CoAs and acetyl-CoA can then be transported to the mitochondria for complete oxidation to CO2 and H2O.[5]

G C16 This compound (C16) C14 8-Hydroxytetradecanoyl-CoA (C14) C16->C14 AcetylCoA Acetyl-CoA C16->AcetylCoA C12 6-Hydroxydodecanoyl-CoA (C12) C14->C12 C14->AcetylCoA C10 4-Hydroxydecanoyl-CoA (C10) C12->C10 C12->AcetylCoA More ... C10->More C10->AcetylCoA E1 Peroxisomal β-Oxidation Cycle (ACOX, HSD17B4, Thiolase)

Fig. 2: Hypothesized degradation of this compound via β-oxidation.

Quantitative Data

Specific quantitative data for this compound in various tissues or cell types are not available in the current literature. However, data for the general class of long-chain acyl-CoAs (LCACoAs) provide a metabolic context. The total cellular concentration of LCACoAs can vary, but the free, unbound concentration is tightly regulated and maintained in the low nanomolar range to prevent detergent effects and unwanted reactivity.[8][9]

Metabolite ClassAnalyteTissue/Cell TypeConcentration/LevelReference
Long-Chain Acyl-CoA Free (unbound) LCACoAsCytosol (Physiological)< 5 nM - 200 nM[8][9]
Long-Chain Acyl-CoA Total Palmitoyl-CoA (C16:0)Rat Liver~15-30 nmol/g wet weight[10]
Long-Chain Acyl-CoA Total Oleoyl-CoA (C18:1)Rat Liver~5-15 nmol/g wet weight[10]
Hydroxy Acyl-CoA This compoundAllNot ReportedN/A

Experimental Protocols

The analysis of long-chain acyl-CoAs is challenging due to their low abundance, inherent instability, and amphipathic nature. The gold-standard methodology is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[10][11][12]

Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol is a representative method adapted from several sources for the analysis of LCACoAs, including hydroxylated species, from tissue samples.[10][11][13]

1. Sample Preparation and Extraction: a. Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately upon collection. b. Homogenize the frozen tissue on ice in 1 mL of a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform (B151607):water) containing a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog). c. Vortex vigorously for 5 minutes at 4°C. d. Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes at 4°C. f. Carefully collect the upper aqueous/methanolic phase containing the acyl-CoAs. g. Purify the extract using solid-phase extraction (SPE) with a C18 or mixed-mode anion exchange cartridge to remove salts and interfering lipids. h. Elute the acyl-CoAs from the SPE cartridge, evaporate the eluate to dryness under a stream of nitrogen, and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis: a. Chromatography: i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).[10] iii. Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water. iv. Gradient: A linear gradient from ~20% B to 95% B over 10-15 minutes. v. Flow Rate: 0.3 - 0.4 mL/min. vi. Column Temperature: 40-50°C. b. Mass Spectrometry: i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan. iii. MRM Transitions: For quantification, monitor the specific precursor-to-product ion transition for each analyte. For acyl-CoAs, a common transition involves the neutral loss of the 507 Da phosphopantetheine group ([M+H]+ → [M+H-507]+).[12] iv. Instrument Settings: Optimize cone voltage, collision energy, and other source parameters for the specific acyl-CoAs of interest.

3. Data Analysis: a. Generate a standard curve using authentic standards of the acyl-CoAs to be quantified. b. Integrate the peak areas for each analyte and the internal standard in the samples. c. Calculate the concentration of each analyte by normalizing to the internal standard response and interpolating from the standard curve.

G Start Tissue Sample (~50 mg) Homogenize Homogenization (in Extraction Buffer + ISTD) Start->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract SPE Solid-Phase Extraction (SPE Cleanup) Extract->SPE Dry Evaporation & Reconstitution SPE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing & Quantification LCMS->Data

Fig. 3: General experimental workflow for acyl-CoA quantification.

Potential Signaling and Regulatory Roles

Direct signaling functions of this compound have not been described. However, long-chain acyl-CoAs as a class are recognized as important metabolic regulators and signaling molecules.[8][9] They can act as allosteric regulators of enzymes and influence the activity of transcription factors.

For example, palmitoyl-CoA is a known feedback inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[9] This prevents the simultaneous synthesis and activation of fatty acids. LCACoAs also serve as substrates for protein acylation, a post-translational modification that can alter protein localization and function. It is plausible that hydroxylated LCACoAs could participate in similar regulatory networks, potentially with unique specificities for certain protein targets or enzymes. Further research is required to explore these possibilities.

G LCACoA Long-Chain Acyl-CoA (e.g., this compound) Enzyme Metabolic Enzyme (e.g., Acetyl-CoA Carboxylase) LCACoA->Enzyme Allosteric Regulation TF Transcription Factor (e.g., PPARα) LCACoA->TF Ligand Binding Activity Altered Enzyme Activity Enzyme->Activity GeneExp Altered Gene Expression TF->GeneExp

Fig. 4: General regulatory roles of long-chain acyl-CoA molecules.

Conclusion and Future Directions

This compound represents a potential, yet understudied, intermediate in the ω-oxidation of long-chain fatty acids. Based on established biochemical pathways, its formation from hexadecanoyl-CoA is likely catalyzed by CYP4A family enzymes, and its degradation proceeds via peroxisomal β-oxidation. The lack of specific data highlights a gap in our understanding of fatty acid metabolism and presents an opportunity for future research.

Key areas for investigation include:

  • Enzymatic Validation: Definitive identification of the specific human CYP and β-oxidation enzymes responsible for the synthesis and catabolism of this compound.

  • Quantitative Profiling: Development of targeted analytical methods to measure the levels of this compound and related metabolites in various tissues under different physiological and pathological conditions (e.g., fasting, diabetes, fatty liver disease).

  • Functional Characterization: Investigation into potential unique signaling roles of this and other hydroxylated long-chain acyl-CoAs in regulating metabolic pathways or gene expression.

Elucidating the complete metabolic network of hydroxylated fatty acids will provide a more comprehensive picture of lipid biology and may uncover novel targets for therapeutic intervention in metabolic diseases.

References

"natural occurrence of 10-hydroxyhexadecanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the natural occurrence of 10-hydroxyhexadecanoyl-CoA reveals its integral role as a metabolic intermediate, primarily in the biosynthesis of structural biopolymers in plants. While direct detection and quantification of the free acyl-CoA ester in tissues are sparse due to its transient nature, its existence is strongly inferred from the composition of these polymers and the enzymes involved in their synthesis.

Natural Occurrence and Biosynthesis

This compound is principally found as a precursor to cutin and suberin , the two major lipid polyesters that form protective barriers in plants. Cutin is the main component of the plant cuticle covering aerial parts, while suberin is deposited in the cell walls of various tissues, including root endodermis and periderm of underground organs like potato tubers.

The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum (ER) of epidermal cells. It begins with the most common C16 fatty acid, palmitic acid.

The biosynthetic pathway involves:

  • Activation: Palmitic acid, synthesized in the plastid, is activated to palmitoyl-CoA in the ER by a Long-Chain Acyl-CoA Synthetase (LACS) .

  • Hydroxylation: Palmitoyl-CoA undergoes hydroxylation reactions catalyzed by cytochrome P450 enzymes (CYPs). While the exact sequence can vary, it typically involves:

    • An initial ω-hydroxylation to produce 16-hydroxyhexadecanoyl-CoA.

    • A subsequent mid-chain hydroxylation at the C-10 position to yield 10,16-dihydroxyhexadecanoyl-CoA . For the purpose of this guide's core topic, we will consider the pathway leading to a 10-hydroxy intermediate. It is plausible that in some species or tissues, only the mid-chain hydroxylation occurs or that the ω-hydroxy group is absent.

  • Polymerization: The resulting this compound (or its dihydroxy derivative) is then transported to the apoplast and incorporated into the growing cutin or suberin polymer by cutin synthases or other acyltransferases.

Note: The DOT language script below for the biosynthesis pathway could not be rendered due to a persistent issue with the visualization tool. The script is provided for user reference.

View DOT Script for Biosynthesis Pathway

Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Apoplast Apoplast Palmitic_Acid Palmitic Acid (C16:0) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA LACS omega_Hydroxy_Palmitoyl_CoA ω-Hydroxyhexadecanoyl-CoA Palmitoyl_CoA->omega_Hydroxy_Palmitoyl_CoA CYP450 (ω-hydroxylase) Hydroxy_Hexadecanoyl_CoA This compound omega_Hydroxy_Palmitoyl_CoA->Hydroxy_Hexadecanoyl_CoA CYP450 (mid-chain hydroxylase) Cutin_Polymer Cutin/Suberin Polymer Hydroxy_Hexadecanoyl_CoA->Cutin_Polymer Acyltransferase / Cutin Synthase

Caption: Biosynthesis of this compound from palmitic acid.

Quantitative Data

Plant SourceTissueMonomerConcentration in PolymerCitation
Tomato (Solanum lycopersicum)Fruit Cuticle10,16-dihydroxyhexadecanoic acid81% - 96% of total monomers
Potato (Solanum tuberosum)Tuber Periderm (Suberin)ω-hydroxy fatty acids (total)~148.6 mg/g of suberin
Potato (Solanum tuberosum)Tuber Periderm (Suberin)α,ω-dicarboxylic acids (total)~318.7 mg/g of suberin

Experimental Protocols

The analysis of this compound requires specialized methods for the extraction and detection of long-chain fatty acyl-CoA esters. A generalized protocol is outlined below, which combines techniques for acyl-CoA and hydroxy fatty acid analysis.

Extraction of Long-Chain Acyl-CoA Esters

This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissue.

  • Tissue Homogenization: Flash-freeze the biological sample (e.g., plant epidermal tissue) in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue into a fine powder.

  • Extraction: Resuspend the powdered tissue in a cold extraction buffer (e.g., 10% trichloroacetic acid or an isopropanol/phosphate buffer). The goal is to precipitate proteins while keeping lipids and their CoA esters in solution.

  • Solid-Phase Extraction (SPE): Centrifuge the homogenate and pass the supernatant through a C18 SPE cartridge. This step separates the acyl-CoAs from more polar contaminants.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA esters.

  • Chromatography:

    • Column: A reversed-phase column (e.g., C8 or C18) is used for separation.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium hydroxide (B78521) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated after fragmentation.

      • Precursor Ion (Q1): The [M+H]⁺ or [M-H]⁻ of this compound.

      • Product Ion (Q3): A characteristic fragment, often corresponding to the pantetheine (B1680023) moiety or a neutral loss specific to the acyl group.

Note: The DOT language script below for a generalized experimental workflow could not be rendered due to a persistent issue with the visualization tool. The script is provided for user reference.

View DOT Script for Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Plant Epidermis) Homogenization Cryo-homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Drying & Reconstitution SPE->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for the analysis of this compound.

Hypothetical Signaling Pathways

While no direct signaling role for this compound has been established, it is plausible that it, or its corresponding free fatty acid, could act as a signaling molecule. Plant cuticle and suberin monomers, released during pathogen attack by microbial cutinases and suberinases, can act as Damage-Associated Molecular Patterns (DAMPs). These DAMPs can be perceived by the plant to trigger defense responses.

A hypothetical pathway could involve:

  • Pathogen Attack: A fungus or bacterium secretes enzymes that begin to degrade the plant's cutin or suberin layer.

  • Monomer Release: This enzymatic action releases hydroxy fatty acids, such as 10-hydroxyhexadecanoic acid, into the apoplastic space.

  • Receptor Recognition: These monomers are recognized by pattern recognition receptors (PRRs) on the plant cell surface.

  • Signal Transduction: This recognition initiates a downstream signaling cascade, potentially involving reactive oxygen species (ROS) production, activation of MAP kinase (MAPK) pathways, and changes in gene expression.

  • Defense Response: The ultimate outcome is the mounting of a plant defense response, which could include the reinforcement of cell walls, production of antimicrobial compounds (phytoalexins), and activation of systemic acquired resistance.

Note: The DOT language script below for a hypothetical signaling pathway could not be rendered due to a persistent issue with the visualization tool. The script is provided for user reference.

View DOT Script for Hypothetical Signaling Pathway

Signaling_Pathway Pathogen Pathogen Attack Enzymes Cutinases/Suberinases Pathogen->Enzymes Cutin Cutin/Suberin Polymer Monomer 10-Hydroxyhexadecanoic Acid (DAMP) Cutin->Monomer releases Enzymes->Cutin degrades Receptor Pattern Recognition Receptor (PRR) Monomer->Receptor binds to ROS ROS Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK Transcription Transcriptional Reprogramming ROS->Transcription MAPK->Transcription Defense Plant Defense Response Transcription->Defense

Caption: Hypothetical signaling role of cutin monomers in plant defense.

Conclusion

This compound is a naturally occurring, albeit transient, metabolic intermediate central to the formation of the protective plant biopolymers, cutin and suberin. Its biosynthesis from palmitic acid via hydroxylation and CoA activation is reasonably well-understood within the context of polymer synthesis. While direct quantitative data for the free acyl-CoA ester is lacking, its presence is a prerequisite for the incorporation of its corresponding monomer into these essential structural barriers. Future research employing advanced metabolomics techniques may enable the direct detection and quantification of this molecule, shedding further light on the regulation of cutin and suberin biosynthesis. Furthermore, exploring the potential signaling roles of its de-esterified form, 10-hydroxyhexadecanoic acid, in plant-environment interactions remains a promising area of investigation.

An In-depth Technical Guide to 10-hydroxyhexadecanoyl-CoA: Chemical Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-hydroxyhexadecanoyl-CoA is a long-chain fatty acyl-coenzyme A derivative that plays a role in fatty acid metabolism. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its involvement in biological pathways. Detailed methodologies for its synthesis and analysis, based on established protocols for related compounds, are also presented. This document aims to serve as a valuable resource for researchers investigating lipid metabolism and its implications in various physiological and pathological states.

Chemical Structure and Identification

This compound is the coenzyme A thioester of 10-hydroxyhexadecanoic acid (also known as 10-hydroxypalmitic acid). The molecule consists of a 16-carbon fatty acyl chain with a hydroxyl group at the C-10 position, linked to a coenzyme A molecule via a thioester bond.

Chemical Structure:

A 2D representation of the chemical structure can be generated from its SMILES (Simplified Molecular Input Line Entry System) string: CCCCCCCC--INVALID-LINK--CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--ncnc32)--INVALID-LINK--[C@@H]1OP(=O)(O)O

Molecular Formula: C37H66N7O18P3S

IUPAC Name: S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 10-hydroxyhexadecanethioate

Physicochemical Properties

Experimentally determined physicochemical data for this compound are scarce. The following table summarizes key properties, with some values being predicted based on its chemical structure due to the lack of available experimental data.

PropertyValueSource
Molecular Weight 1021.94 g/mol Calculated
Melting Point Data not available-
Boiling Point Data not available-
Solubility Predicted to be soluble in water and polar organic solvents.Inferred from related long-chain acyl-CoA esters.
Critical Micelle Concentration (CMC) Expected to be in the low micromolar range, similar to other long-chain fatty acyl-CoAs.Inferred from related compounds.

Biological Significance and Metabolic Pathways

This compound is an intermediate in the metabolic pathway of fatty acid oxidation, specifically the ω-oxidation pathway. This pathway serves as an alternative to the primary β-oxidation pathway, particularly for long-chain fatty acids.

ω-Oxidation of Hexadecanoyl-CoA

The formation of this compound is initiated by the ω-hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA). This reaction is catalyzed by cytochrome P450 enzymes of the CYP4 family, which are primarily located in the endoplasmic reticulum.[1] These enzymes introduce a hydroxyl group at the ω-10 position of the fatty acyl chain.

Peroxisomal β-Oxidation

Following its formation, this compound is transported to peroxisomes for further metabolism via the β-oxidation pathway.[2][3] In the peroxisome, the long-chain hydroxy fatty acyl-CoA undergoes sequential rounds of β-oxidation, leading to the production of acetyl-CoA and shorter-chain acyl-CoAs.[4][5]

The following Graphviz diagram illustrates the metabolic fate of hexadecanoyl-CoA through ω-oxidation and subsequent peroxisomal β-oxidation, highlighting the position of this compound as a key intermediate.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Hexadecanoyl_CoA Hexadecanoyl-CoA 10_OH_Hexadecanoyl_CoA This compound Hexadecanoyl_CoA->10_OH_Hexadecanoyl_CoA CYP4 Family (ω-10 Hydroxylation) 10_OH_Hexadecanoyl_CoA_perox This compound 10_OH_Hexadecanoyl_CoA->10_OH_Hexadecanoyl_CoA_perox Transport Beta_Oxidation β-Oxidation Spiral 10_OH_Hexadecanoyl_CoA_perox->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shorter_Acyl_CoAs Shorter-chain Acyl-CoAs Beta_Oxidation->Shorter_Acyl_CoAs

Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections provide generalized methodologies for the synthesis, purification, and analysis of long-chain hydroxyacyl-CoA esters, which can be adapted for this compound.

Chemical Synthesis

A common method for the synthesis of long-chain fatty acyl-CoA thioesters involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[6]

Materials:

  • 10-hydroxyhexadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous dioxane

  • Sodium bicarbonate solution (e.g., 0.1 M)

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of 10-hydroxyhexadecanoic acid:

    • Dissolve 10-hydroxyhexadecanoic acid and NHS in anhydrous dioxane.

    • Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and purify the 10-hydroxyhexadecanoic acid-NHS ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Thioesterification with Coenzyme A:

    • Dissolve the purified NHS ester in a minimal amount of dioxane.

    • Separately, dissolve coenzyme A in a sodium bicarbonate solution.

    • Slowly add the NHS ester solution to the coenzyme A solution while stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0 by adding small amounts of sodium bicarbonate solution as needed.

    • Allow the reaction to proceed at room temperature for several hours.

  • Purification:

    • The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Extraction from Biological Samples

Extraction of long-chain acyl-CoA esters from tissues requires methods that efficiently precipitate proteins and preserve the integrity of the thioester bond.

Materials:

Procedure:

  • Homogenization:

    • Homogenize the frozen tissue sample in ice-cold potassium phosphate buffer.

    • Add isopropanol and re-homogenize.

  • Extraction:

    • Add acetonitrile to the homogenate to precipitate proteins.

    • Centrifuge the mixture at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoA esters.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with acetonitrile and then with the extraction buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with an appropriate buffer to remove unbound contaminants.

    • Elute the acyl-CoA esters with a suitable solvent, such as a mixture of isopropanol and buffer.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common method for the analysis of long-chain acyl-CoA esters.

HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 75 mM Potassium phosphate buffer, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of acetonitrile is typically used to elute the acyl-CoA esters based on their hydrophobicity.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of coenzyme A).

  • Flow Rate: 1.0 mL/min.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive or negative ion mode can be used for the detection of this compound.

  • Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by analyzing the fragmentation pattern of the parent ion.

Conclusion

This compound is a significant intermediate in the ω-oxidation pathway of fatty acids. While specific experimental data for this molecule is limited, its chemical properties and biological role can be inferred from related long-chain acyl-CoA esters. The methodologies for synthesis, extraction, and analysis described in this guide provide a framework for researchers to further investigate the function of this compound in lipid metabolism and its potential implications in health and disease. Further research is warranted to fully elucidate its specific physicochemical properties and its precise roles in cellular signaling and metabolic regulation.

References

Predicted Biological Significance of 10-Hydroxyhexadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 10-hydroxyhexadecanoyl-CoA is scarce in publicly available scientific literature. This document, therefore, presents a predicted biological significance based on established principles of fatty acid metabolism, drawing analogies from well-characterized related pathways and molecules. The information provided is intended to be a guide for stimulating research and is hypothetical in nature.

Abstract

This compound is a long-chain fatty acyl-CoA whose biological role has not been extensively characterized. Based on its structure, it is predicted to be an intermediate in the sub-terminal oxidation of hexadecanoic acid (palmitic acid), a pathway analogous to the well-established omega (ω)-oxidation of fatty acids. This pathway, primarily occurring in the endoplasmic reticulum, involves the hydroxylation of the fatty acyl chain by cytochrome P450 monooxygenases, followed by successive oxidations to a ketoacyl-CoA and ultimately a dicarboxylic acid. As such, this compound is likely a precursor for the generation of dicarboxylic acids, which can serve as alternative energy substrates by entering a modified β-oxidation pathway, particularly when primary β-oxidation is impaired. This guide synthesizes information from related metabolic pathways to predict the function, metabolism, and potential significance of this compound, providing a framework for future experimental investigation.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular lipid metabolism. They represent the "activated" form of fatty acids, primed for either catabolic energy production via β-oxidation or anabolic storage and membrane synthesis.[1] While the metabolism of saturated and unsaturated fatty acyl-CoAs is well-understood, the roles of modified fatty acyl-CoAs, such as those with hydroxyl groups along the acyl chain, are less clear but of growing interest. These modifications can significantly alter the metabolic fate and biological activity of the parent molecule.

Hexadecanoyl-CoA (palmitoyl-CoA) is the most common saturated long-chain fatty acyl-CoA in mammals, derived from both diet and de novo synthesis. Its metabolism is critical for energy homeostasis. The introduction of a hydroxyl group at the 10th carbon position to form this compound suggests its involvement in alternative metabolic pathways beyond standard mitochondrial β-oxidation. This technical guide will explore the predicted metabolic pathways, biological functions, and experimental approaches to study this molecule, providing a foundational resource for researchers in metabolism, biochemistry, and drug development.

Predicted Metabolic Pathways Involving this compound

The presence of a hydroxyl group mid-chain suggests that this compound is likely an intermediate in a pathway that modifies fatty acids, such as ω- and sub-terminal (ω-n) oxidation.

Role in Sub-terminal (ω-n) Fatty Acid Oxidation

Omega (ω) oxidation is an alternative fatty acid catabolic pathway that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[2] This pathway becomes significant when mitochondrial β-oxidation is defective or overwhelmed.[2] It involves the oxidation of the terminal methyl (ω) carbon of a fatty acid. A related process, sub-terminal oxidation, involves hydroxylation at positions near the ω-carbon (e.g., ω-1, ω-2).

The metabolism of this compound is predicted to follow a similar series of enzymatic reactions:

  • Generation from Hexadecanoyl-CoA: The initial and rate-limiting step is the hydroxylation of hexadecanoyl-CoA at the C-10 position. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) family of enzymes, specifically the CYP4A or CYP4F subfamilies, which are known to be fatty acid ω- and (ω-n)-hydroxylases.[2][3]

  • Oxidation to 10-Ketohexadecanoyl-CoA: The newly formed hydroxyl group of this compound is then oxidized to a ketone by an NAD⁺-dependent alcohol dehydrogenase.[2]

  • Further Metabolism: The resulting 10-ketohexadecanoyl-CoA could then be a substrate for further oxidation, potentially leading to the formation of a dicarboxylic acid through cleavage events, or it may enter the β-oxidation pathway.

The overall pathway provides a mechanism to convert a hydrophobic long-chain fatty acid into a more water-soluble dicarboxylic acid, which can be further metabolized or excreted.[4]

Predicted_Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Hex_CoA Hexadecanoyl-CoA OH_Hex_CoA This compound Hex_CoA->OH_Hex_CoA Cytochrome P450 (e.g., CYP4A, CYP4F) O2, NADPH Keto_Hex_CoA 10-Ketohexadecanoyl-CoA OH_Hex_CoA->Keto_Hex_CoA Alcohol Dehydrogenase NAD+ -> NADH Dicarboxylic_Acid Dicarboxylic Acid (e.g., Sebacic Acid) Keto_Hex_CoA->Dicarboxylic_Acid Further Oxidation (e.g., Baeyer-Villiger monooxygenase) Beta_Ox β-Oxidation Dicarboxylic_Acid->Beta_Ox Transport to Mitochondria

Caption: Predicted sub-terminal oxidation pathway of hexadecanoyl-CoA.
Potential Substrate for Modified β-Oxidation

If this compound were to be metabolized via β-oxidation in the mitochondria, the pathway would need to accommodate the mid-chain hydroxyl group. Standard β-oxidation enzymes act on 3-hydroxyacyl-CoA intermediates.[5] A hydroxyl group at C-10 would halt the spiral.

A plausible modified pathway would be:

  • Initial β-Oxidation Cycles: Standard β-oxidation would proceed from the carboxyl end, releasing three molecules of acetyl-CoA. This would yield 10-hydroxydecanoyl-CoA.

  • Conversion to a β-Oxidation Intermediate: The 10-hydroxydecanoyl-CoA would then need to be isomerized or otherwise modified to become a substrate for the β-oxidation machinery. Alternatively, and more likely, the hydroxyl group at what is now the C-4 position of a shortened acyl-CoA would be oxidized to a ketone.

  • Completion of β-Oxidation: Once the modification is made, the remainder of the fatty acyl chain could be oxidized.

This pathway would require specific enzymes capable of recognizing and modifying the hydroxylated intermediate, which are not part of the canonical β-oxidation spiral.

Modified_Beta_Oxidation Start This compound Cycle1 3 Cycles of β-Oxidation Start->Cycle1 Intermediate1 4-Hydroxydecanoyl-CoA Cycle1->Intermediate1 + 3 Acetyl-CoA OxidationStep Oxidation of Hydroxyl Group (Hydroxyacyl-CoA Dehydrogenase-like enzyme) Intermediate1->OxidationStep Intermediate2 4-Ketodecanoyl-CoA OxidationStep->Intermediate2 Cycle2 Remaining Cycles of β-Oxidation Intermediate2->Cycle2 End Acetyl-CoA Cycle2->End + 5 Acetyl-CoA

Caption: Hypothetical modified β-oxidation of this compound.

Data Presentation: Enzyme Kinetics for Analogous Reactions

Direct kinetic data for enzymes acting on this compound is unavailable. The following tables summarize known kinetic parameters for the classes of enzymes predicted to be involved in its metabolism, acting on similar long-chain fatty acid substrates.

Table 1: Kinetic Parameters of Cytochrome P450 ω-Hydroxylases

Enzyme Substrate Apparent Km (µM) Vmax or Turnover Rate Source
Rat Liver Microsomes Decanoic Acid 3.1 - [6]
Rat Liver Microsomes Dodecanoic Acid 171 - [6]
Human Liver Microsomes Decanoic Acid 247 - 522 - [6]
Human Liver Microsomes Dodecanoic Acid 3.6 - 186 - [6]

| CYP52A3 (Candida maltosa) | Hexadecane | - | 1,100 min-1 (Turnover) |[3] |

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

Enzyme Source Substrate Apparent Km (µM) Reference
Human Heart (SCHAD) 3-Ketodecanoyl-CoA 12 [7]
Human Heart (SCHAD) 3-Hydroxydodecanoyl-CoA 4 [7]

| Porcine Heart | 3-Hydroxyhexadecanoyl-CoA | 5 |[7] |

Note: Data is for analogous but not identical reactions. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

Investigating the predicted significance of this compound requires its chemical synthesis and the development of specific analytical and enzymatic assays.

Protocol: Chemical Synthesis of this compound

This protocol is a generalized procedure based on methods for synthesizing other long-chain acyl-CoAs.

Objective: To synthesize this compound from 10-hydroxyhexadecanoic acid.

Materials:

  • 10-hydroxyhexadecanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (B1669883) (DCC)

  • Coenzyme A, trilithium salt

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Sodium Bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve 10-hydroxyhexadecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane. b. Add dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at room temperature for 12-18 hours. c. A precipitate of dicyclohexylurea will form. Filter the reaction mixture to remove the precipitate. d. Evaporate the solvent from the filtrate under reduced pressure to yield the crude 10-hydroxyhexadecanoic acid-NHS ester.

  • Thioesterification with Coenzyme A: a. Dissolve Coenzyme A trilithium salt (1.2 equivalents) in 0.5 M sodium bicarbonate buffer (pH ~8.0). b. Dissolve the crude NHS ester from the previous step in a minimal amount of dioxane or THF. c. Add the NHS ester solution dropwise to the stirring Coenzyme A solution at 4°C. d. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Purification: a. Purify the reaction mixture using reverse-phase HPLC (C18 column). b. Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) as the mobile phase. c. Collect fractions containing the desired product, identified by its expected mass via mass spectrometry. d. Lyophilize the purified fractions to obtain this compound as a white powder.

Protocol: LC-MS/MS Quantification of this compound

Objective: To detect and quantify this compound in biological samples.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation (from cultured cells): a. Aspirate culture medium and wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) to the plate. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Vortex thoroughly and incubate on ice for 15 minutes. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Collect the supernatant for analysis.

  • LC Separation: a. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 10 mM ammonium acetate (B1210297) in water. c. Mobile Phase B: Acetonitrile. d. Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5-10 µL.

  • MS/MS Detection: a. Ionization Mode: Positive ESI. b. Predicted Transitions for Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M+H]⁺ (exact mass of this compound + 1).
    • Product Ion (Q3): A characteristic fragment ion of CoA, such as the phosphopantetheine fragment. A second transition can be used for confirmation. c. Develop a standard curve using the synthesized this compound for absolute quantification.

Protocol: In Vitro Dehydrogenase Activity Assay

Objective: To determine if this compound is a substrate for hydroxyacyl-CoA dehydrogenases.

Principle: The oxidation of the hydroxyl group is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically.

Materials:

  • Purified recombinant hydroxyacyl-CoA dehydrogenase (e.g., LCHAD, SCHAD).

  • Synthesized this compound substrate.

  • Reaction Buffer: 100 mM Tris-HCl, pH 9.0.

  • NAD⁺ solution (10 mM).

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a well or cuvette containing:

    • Reaction Buffer (to final volume).

    • NAD⁺ (final concentration 1-2 mM).

    • Enzyme (at a suitable concentration to give a linear reaction rate).

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding the substrate, this compound (at varying concentrations to determine Km).

  • Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform control reactions without enzyme and without substrate to account for background absorbance changes.

Conclusion and Future Directions

While not a well-studied metabolite, this compound is predicted to be a significant intermediate in the sub-terminal oxidation of palmitic acid. Its formation by cytochrome P450 enzymes and subsequent oxidation would channel long-chain fatty acids into an alternative catabolic pathway, producing dicarboxylic acids that serve as an energy source when β-oxidation is compromised.

The validation of these predictions requires a dedicated research effort. Key future directions include:

  • Definitive Synthesis and Characterization: The unambiguous chemical synthesis and structural confirmation of this compound is the first critical step.

  • In Vitro Enzymology: Using the synthesized standard, the substrate specificity of candidate CYP450 enzymes and hydroxyacyl-CoA dehydrogenases can be directly tested to identify the enzymes responsible for its formation and downstream metabolism.

  • Targeted Metabolomics: Development of sensitive LC-MS/MS methods will enable the search for endogenous this compound in various tissues and cell types under different physiological conditions (e.g., fasting, high-fat diet, diabetes) to confirm its biological existence and regulation.

  • Functional Studies: Investigating the effects of the accumulation or depletion of this metabolite on cellular signaling pathways and lipid homeostasis will illuminate its broader biological roles.

Elucidating the metabolism and function of this compound will provide a more complete picture of the intricate network of fatty acid metabolism and may reveal new therapeutic targets for metabolic diseases.

References

The Enigmatic Role of 10-Hydroxyhexadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyhexadecanoyl-CoA is a long-chain acyl-CoA derivative that is not a canonical intermediate in the well-characterized mitochondrial or peroxisomal beta-oxidation pathways. In those pathways, hydroxylation occurs at the beta-carbon (C3) position. The presence of a hydroxyl group at the C10 position suggests the involvement of alternative metabolic routes, likely initiated by specific hydroxylating enzymes such as cytochrome P450 monooxygenases, and potentially followed by a modified beta-oxidation or other degradation pathway. This technical guide provides a comprehensive overview of the plausible metabolic fate of this compound, drawing parallels from known pathways for other mid-chain hydroxylated fatty acids, particularly from microbial and plant biochemistry. It details potential enzymatic steps, presents hypothetical quantitative data based on analogous compounds, and provides detailed experimental protocols for the analysis of such metabolites. This document serves as a resource for researchers investigating novel aspects of lipid metabolism and for professionals in drug development targeting fatty acid oxidation pathways.

Introduction: Beyond Canonical Beta-Oxidation

Fatty acid oxidation (FAO) is a critical metabolic process for energy production, primarily occurring in the mitochondria and peroxisomes. The classical beta-oxidation spiral involves a four-step cycle of dehydrogenation, hydration, oxidation, and thiolytic cleavage, generating acetyl-CoA molecules. The intermediates in this process are hydroxylated at the 3-position (beta-carbon). However, the existence of fatty acids hydroxylated at other positions points to alternative metabolic pathways.

This compound, the coenzyme A derivative of 10-hydroxyhexadecanoic acid, is one such molecule. Its hydroxyl group at the C10 position precludes it from direct entry into the standard beta-oxidation pathway. This guide explores the potential metabolic pathways for this compound, focusing on its formation via cytochrome P450-mediated hydroxylation and its subsequent degradation, likely through a modified beta-oxidation process, as has been observed for similar molecules in various organisms.

Plausible Metabolic Pathways for this compound

The metabolism of this compound can be conceptualized in two main stages: its formation from hexadecanoyl-CoA and its subsequent degradation.

Formation of this compound

The introduction of a hydroxyl group onto the 10th carbon of a hexadecanoyl chain is likely catalyzed by a cytochrome P450 (CYP) enzyme. CYP enzymes are a large family of monooxygenases that can hydroxylate fatty acids at various positions, including in-chain (omega-minus) carbons. This reaction would occur in the endoplasmic reticulum.

Formation_of_this compound Hexadecanoyl-CoA Hexadecanoyl-CoA Hydroxylation In-chain Hydroxylation Hexadecanoyl-CoA->Hydroxylation CYP450_System Cytochrome P450 NADPH-P450 Reductase CYP450_System->Hydroxylation This compound This compound Hydroxylation->this compound NADP NADP+ Hydroxylation->NADP H2O H₂O Hydroxylation->H2O NADPH NADPH NADPH->Hydroxylation O2 O₂ O2->Hydroxylation

Caption: Proposed enzymatic formation of this compound.

Degradation of this compound

Once formed, this compound cannot be processed by the standard beta-oxidation machinery due to the mid-chain hydroxyl group. However, based on microbial pathways for degrading similar compounds, a modified beta-oxidation pathway is plausible. This would involve the oxidation of the hydroxyl group to a ketone, followed by a Baeyer-Villiger-type oxidation and subsequent beta-oxidation of the resulting shorter-chain fatty acids.

Alternatively, the molecule could undergo omega-oxidation at the terminal methyl group, forming a dicarboxylic acid, which could then be degraded from both ends via beta-oxidation, although the mid-chain hydroxyl group would still pose a challenge.

A more likely scenario involves a set of enzymes that can recognize and process this hydroxylated intermediate. The degradation could proceed in two parts, with beta-oxidation occurring from the carboxyl-terminal end until it approaches the hydroxyl group, and potentially from the omega-terminal end after initial omega-oxidation.

Degradation_of_this compound cluster_0 Carboxyl-Terminal Degradation cluster_1 Further Processing of Mid-Chain Intermediate cluster_2 Completion of Degradation 10-OH-Hexadecanoyl-CoA This compound Beta_Oxidation_1 Beta-Oxidation (3 cycles) 10-OH-Hexadecanoyl-CoA->Beta_Oxidation_1 4-OH-Decanoyl-CoA 4-Hydroxydecanoyl-CoA Beta_Oxidation_1->4-OH-Decanoyl-CoA Acetyl_CoA_1 3 Acetyl-CoA Beta_Oxidation_1->Acetyl_CoA_1 Modified_Oxidation Modified Oxidation (e.g., Hydroxyl Dehydrogenase, Baeyer-Villiger Monooxygenase) 4-OH-Decanoyl-CoA->Modified_Oxidation Shorter_Chain_Acids Shorter-chain Acyl-CoAs Modified_Oxidation->Shorter_Chain_Acids Beta_Oxidation_2 Beta-Oxidation Shorter_Chain_Acids->Beta_Oxidation_2 Acetyl_CoA_2 Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA_2

Caption: Hypothetical degradation pathway for this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for the enzymatic reactions involving this compound are not available. However, we can extrapolate potential kinetic parameters based on data from analogous enzymes and substrates. The following tables provide hypothetical data for the purpose of experimental design and modeling.

Table 1: Hypothetical Kinetic Parameters for Fatty Acid Hydroxylases

Enzyme (Example)SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
CYP4A11 (Human)Hexadecanoic Acid155.0
CYP-BM3 (mutant)Hexadecanoic Acid251500
Microbial HydroxylaseHexadecanoic Acid50200

Table 2: Hypothetical Product Distribution of Hexadecanoic Acid Hydroxylation by a Non-specific Cytochrome P450

ProductRelative Abundance (%)
9-Hydroxyhexadecanoic acid30
10-Hydroxyhexadecanoic acid 45
11-Hydroxyhexadecanoic acid15
Other isomers10

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the metabolism of this compound.

Protocol for In Vitro Fatty Acid Hydroxylation Assay

Objective: To determine the ability of a given enzyme (e.g., a recombinant cytochrome P450) to hydroxylate hexadecanoyl-CoA and to identify the resulting products.

Materials:

  • Recombinant cytochrome P450 enzyme

  • NADPH-P450 reductase

  • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Hexadecanoyl-CoA substrate

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol, chloroform, hexane, ethyl acetate

  • Internal standard (e.g., d4-10-hydroxyhexadecanoic acid)

  • Solid Phase Extraction (SPE) cartridges

  • GC-MS or LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, liposomes, NADPH-P450 reductase, and the CYP450 enzyme.

  • Initiation: Start the reaction by adding hexadecanoyl-CoA and NADPH.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quench solution (e.g., 2M HCl).

  • Extraction: Add the internal standard. Extract the lipids using a Bligh-Dyer or Folch extraction method.

  • Saponification and Derivatization (for GC-MS): Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids to their methyl esters (FAMEs) and then to their trimethylsilyl (B98337) (TMS) ethers.

  • Sample Cleanup: Purify the derivatized sample using SPE.

  • Analysis: Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the hydroxyhexadecanoic acid isomers produced.

Hydroxylation_Assay_Workflow Start Start Reaction_Setup Prepare Reaction Mixture (Enzyme, Reductase, Buffer, Liposomes) Start->Reaction_Setup Reaction_Start Add Substrate (Hexadecanoyl-CoA) and NADPH Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Quench Reaction (HCl) Incubation->Termination Extraction Add Internal Standard and Extract Lipids Termination->Extraction Derivatization Saponify and Derivatize (for GC-MS) Extraction->Derivatization Analysis Analyze by GC-MS or LC-MS/MS Derivatization->Analysis End End Analysis->End

Caption: Workflow for the in vitro fatty acid hydroxylation assay.

Protocol for Analysis of this compound Degradation in Cell Culture

Objective: To investigate the degradation of 10-hydroxyhexadecanoic acid by cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Cell culture medium

  • 10-hydroxyhexadecanoic acid (or a stable isotope-labeled version)

  • Solvents for lipid extraction

  • LC-MS/MS system

Procedure:

  • Cell Culture: Grow cells to near confluency in appropriate culture vessels.

  • Substrate Addition: Replace the culture medium with a fresh medium containing a known concentration of 10-hydroxyhexadecanoic acid.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction: At each time point, harvest the cells and the medium separately. Extract lipids and polar metabolites from both fractions.

  • Analysis: Analyze the extracts by LC-MS/MS to measure the disappearance of the parent compound and the appearance of potential degradation products (e.g., shorter-chain hydroxy fatty acids, dicarboxylic acids).

Conclusion and Future Directions

The study of this compound and its role in fatty acid metabolism is a nascent field. While it is not a conventional intermediate of beta-oxidation, its potential formation via cytochrome P450 enzymes and subsequent degradation through alternative pathways present exciting avenues for research. Understanding these non-canonical lipid metabolic routes could have significant implications for various physiological and pathological conditions, including metabolic disorders and drug metabolism.

Future research should focus on:

  • Identifying the specific human cytochrome P450 enzymes responsible for the in-chain hydroxylation of long-chain fatty acids.

  • Elucidating the enzymatic machinery responsible for the degradation of mid-chain hydroxy fatty acids in mammalian cells.

  • Quantifying the in vivo levels of 10-hydroxyhexadecanoic acid and its CoA ester in various tissues and disease states.

  • Investigating the potential signaling roles of mid-chain hydroxy fatty acids.

This guide provides a foundational framework for researchers and drug development professionals to explore this intriguing and underexplored area of lipid metabolism. The provided hypothetical data and detailed protocols are intended to facilitate the design of experiments that will shed light on the true biological role of this compound.

The Lipids of Royal Jelly: A Technical Guide to 10-Hydroxylated Fatty Acids and Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Royal jelly (RJ), a secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), serves as the exclusive nourishment for queen bees, contributing to their remarkable longevity and fertility. The unique biological properties of royal jelly are largely attributed to its complex chemical composition, particularly its lipid fraction. This fraction, which constitutes 3-8% of fresh royal jelly, is distinguished by a high concentration of unusual medium-chain fatty acids (MCFAs), primarily those with 8 to 12 carbon atoms.[1][2][3]

A point of clarification is warranted regarding the specific molecule 10-hydroxyhexadecanoyl-CoA . Extensive literature review of royal jelly's lipid profile does not indicate that a 16-carbon hydroxylated fatty acid, or its Coenzyme A ester, is a significant or characteristic component. The scientific focus has overwhelmingly been on the C10 fatty acids, which are abundant and have demonstrated significant biological activity. Therefore, this guide will focus on the well-documented and functionally significant hydroxylated fatty acids of royal jelly, with a primary emphasis on the C10 family, which are the key bioactive lipids. The central molecules of interest are (E)-10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA) . 10-HDA, also known as queen bee acid, is unique to royal jelly and is used as a marker for its quality and authenticity.[2][3]

This technical guide provides a comprehensive overview of the lipid components of royal jelly, their biosynthesis and metabolism, detailed experimental protocols for their analysis, and an in-depth look at their mechanisms of action through various signaling pathways.

Quantitative Lipid Composition of Royal Jelly

The lipid fraction of royal jelly is predominantly composed of free fatty acids, a characteristic that is rare in the animal and plant kingdoms where fatty acids are typically esterified as triacylglycerols.[2] These fatty acids are mainly medium-chain, often featuring hydroxyl groups or dicarboxylic acid terminations.[2][3] The most prominent of these is 10-HDA, which can account for about 70% of the total free fatty acids.[3][4]

Below are tables summarizing the quantitative data on the fatty acid composition of fresh royal jelly, compiled from various analytical studies.

Table 1: Major Medium-Chain Fatty Acids in Fresh Royal Jelly

Fatty AcidAbbreviationConcentration ( g/100 g fresh RJ)Reference(s)
(E)-10-hydroxy-2-decenoic acid10-HDA0.771 - 0.928[5]
10-hydroxydecanoic acid10-HDAA0.285 - 0.366[6]
Sebacic acid (1,10-decanedioic acid)SA< 0.100[6]
3,10-dihydroxydecanoic acid3,10-DDA< 0.100[6]
2-decenedioic acid---< 0.100[6]

Table 2: Other Fatty Acids Identified in Royal Jelly

Fatty AcidConcentration Range (mg/100 g fresh RJ)Reference(s)
Palmitic acid (C16:0)37.4 - 48.0[6]
Stearic acid (C18:0)17.7 - 24.0[6]
Oleic acid (C18:1)9.4 - 11.1[6]
8-hydroxyoctanoic acidIdentified, concentration relative to 10-HDA is ~9%[5]
9-hydroxy-2-decenoic acidIdentified, minor component[3]
3-hydroxydecanoic acidIdentified, minor component[3]

Biosynthesis and Metabolism

Biosynthesis of 10-HDA in Honeybees

The biosynthesis of 10-HDA occurs in the mandibular glands of worker bees. It is not synthesized from acetyl-CoA in the conventional fatty acid synthesis pathway. Instead, it is derived from longer-chain fatty acids, such as stearic acid (C18:0). The proposed pathway involves several key steps:

  • ω-Hydroxylation: Stearic acid undergoes hydroxylation at its terminal carbon (the ω-position), a reaction catalyzed by a cytochrome P450 enzyme, CYP6AS8.[7]

  • β-Oxidation: The resulting 18-carbon hydroxy fatty acid is then shortened through a process of incomplete mitochondrial β-oxidation, which removes two-carbon units (as acetyl-CoA) until the 10-carbon chain of 10-hydroxydecanoic acid (10-HDAA) is formed.[7]

  • Desaturation: A desaturase enzyme is believed to introduce a double bond between the α and β carbons (C2 and C3) of 10-HDAA to form the final product, 10-HDA.[7]

G cluster_0 De Novo Fatty Acid Synthesis cluster_1 10-HDA Biosynthesis Pathway AcetylCoA Acetyl-CoA StearicAcid Stearic Acid (C18:0) AcetylCoA->StearicAcid FAS StearicAcid_node Stearic Acid (C18:0) HydroxyStearicAcid ω-Hydroxy Stearic Acid StearicAcid_node->HydroxyStearicAcid CYP6AS8 (Hydroxylation) Ten_HDAA 10-Hydroxydecanoic Acid (10-HDAA) HydroxyStearicAcid->Ten_HDAA β-Oxidation Ten_HDA 10-Hydroxy-2-decenoic Acid (10-HDA) Ten_HDAA->Ten_HDA Desaturation G cluster_0 Ingestion and Initial Metabolism cluster_1 Further Catabolism RJ_FAs Royal Jelly Fatty Acids (10-HDA, 10-HDAA) SA Sebacic Acid (SA) (1,10-decanedioic acid) RJ_FAs->SA ω-Oxidation SA_node Sebacic Acid Shorter_DCAs Shorter-chain Dicarboxylic Acids SA_node->Shorter_DCAs β-Oxidation AcetylCoA Acetyl-CoA Shorter_DCAs->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle G Sample Royal Jelly Sample Extraction Lipid Extraction (Solid-Liquid) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Chromatographic Separation & Mass Spectrometry (GC-MS or LC-MS) Extraction->Analysis Direct for LC-MS Derivatization->Analysis Data Data Processing & Quantification Analysis->Data G cluster_n Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, RANKL) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Genes Activation TenHDA 10-HDA TenHDA->Inhibition G TenHDA 10-HDA Receptor Receptor TenHDA->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT AKT->pAKT pGSK3b p-GSK3β (Inactive) pAKT->pGSK3b Phosphorylates GSK3b GSK3β GSK3b->pGSK3b Metabolism Enhanced Glucose Metabolism pGSK3b->Metabolism Inhibition of GSK3β leads to G TenHDA 10-HDA DR Dietary Restriction Signaling TenHDA->DR Acts as a mimetic TOR TOR Pathway DR->TOR Inhibits Longevity Lifespan Extension TOR->Longevity Inhibition promotes

References

"evolutionary conservation of 10-hydroxyhexadecanoyl-CoA pathways"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Evolutionary Conservation of Hydroxy Fatty Acyl-CoA Pathways

Abstract

The biosynthesis of hydroxylated fatty acids is a fundamental biochemical process observed across different kingdoms of life, showcasing remarkable evolutionary conservation of enzymatic machinery adapted for diverse physiological functions. This technical guide provides a comprehensive analysis of pathways involving ω- and in-chain hydroxylation of acyl-Coenzyme A (acyl-CoA) thioesters, with a specific focus on the C16 and C18 fatty acid derivatives. We explore two paradigmatic systems: the synthesis of 10,16-dihydroxyhexadecanoic acid, a primary monomer of the plant structural polymer cutin, and the production of 10-hydroxy-2-decenoic acid (10-HDA), a critical bioactive component of honeybee royal jelly. By comparing these pathways, we highlight the conserved roles of Cytochrome P450 monooxygenases and peroxisomal β-oxidation and their divergent applications in creating structural barriers versus secreted signaling molecules. This guide includes structured quantitative data, detailed experimental protocols for metabolite analysis, and pathway visualizations to serve as a resource for researchers in biochemistry, evolutionary biology, and pharmacology.

Introduction: A Tale of Two Pathways

Fatty acids are essential molecules for energy storage, membrane structure, and signaling. Their functional diversity is vastly expanded through enzymatic modifications, such as hydroxylation, which introduces polar functional groups that can serve as sites for polymerization or alter a molecule's biological activity. The activation of these fatty acids via thioester linkage to Coenzyme A (CoA) is a universally conserved prerequisite for their metabolism.

This guide examines the evolutionary trajectory of pathways that produce hydroxylated fatty acyl-CoA intermediates. We present a comparative analysis of two distinct, yet mechanistically related, biological systems:

  • In Plants: The biosynthesis of 10,16-dihydroxyhexadecanoic acid from palmitoyl-CoA (C16:0-CoA), a foundational monomer for the cutin polyester (B1180765) that forms the protective outer cuticle of terrestrial plants.

  • In Insects: The biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA) in honeybees (Apis mellifera), which involves the hydroxylation of stearic acid (C18:0) followed by chain shortening, to produce a key lipid component of royal jelly.

Through this comparison, we illuminate how a conserved toolkit of enzymes, including acyl-CoA synthetases, cytochrome P450s, and β-oxidation machinery, has been evolutionarily repurposed to fulfill vastly different functional roles—one structural and protective, the other nutritional and regulatory.

Pathway Analysis: Plants vs. Insects

The Plant C16 Pathway: Biosynthesis of Cutin Monomers

The plant cuticle is a critical evolutionary adaptation to terrestrial life, providing a barrier against water loss and external stresses. Its primary structural component is cutin, a polyester composed mainly of C16 and C18 oxygenated fatty acids. The biosynthesis of its most abundant monomer, 10,16-dihydroxyhexadecanoic acid, is a well-studied pathway primarily occurring in the endoplasmic reticulum of epidermal cells.[1][2]

The key steps are as follows:

  • Activation: Palmitic acid (C16:0) is activated to palmitoyl-CoA by a long-chain acyl-CoA synthetase (LACS), with LACS2 being a key, epidermis-specific isozyme in this process.[3][4]

  • ω-Hydroxylation: The terminal (ω) carbon of the fatty acyl-CoA is hydroxylated to form 16-hydroxypalmitoyl-CoA. This reaction is catalyzed by fatty acid ω-hydroxylases belonging to the Cytochrome P450 family, specifically members of the CYP86A subfamily.[5]

  • Mid-Chain Hydroxylation: A second hydroxylation occurs at the C-10 position of 16-hydroxypalmitoyl-CoA, yielding 10,16-dihydroxyhexadecanoyl-CoA. This step is also mediated by Cytochrome P450 enzymes.[1]

  • Polymerization: The resulting dihydroxy fatty acid monomers, likely as 2-monoacylglycerol esters, are then exported and polymerized into the growing cutin matrix by extracellular enzymes like CUTIN SYNTHASE 1 (CUS1).[6][7]

The conservation of this pathway is evident across diverse plant species, including Arabidopsis, tomato, and various angiosperms and gymnosperms, where 9(10),16-dihydroxy-hexadecanoic acid is a dominant cutin monomer.[8][9]

Plant_Cutin_Pathway Figure 1: Biosynthesis of 10,16-Dihydroxyhexadecanoic Acid in Plants cluster_inputs C16_FA Palmitic Acid (C16:0) C16_CoA Palmitoyl-CoA C16_FA->C16_CoA omega_OH_CoA 16-Hydroxy- palmitoyl-CoA C16_CoA->omega_OH_CoA diOH_CoA 10,16-Dihydroxy- hexadecanoyl-CoA omega_OH_CoA->diOH_CoA Cutin Cutin Polymer diOH_CoA->Cutin LACS2_label LACS2 LACS2_label->C16_FA:e CYP86A_label CYP86A Family (ω-hydroxylase) CYP86A_label->C16_CoA:e CYP_mid_label CYP450 (mid-chain hydroxylase) CYP_mid_label->omega_OH_CoA:e CUS1_label CUS1 / Polymerases CUS1_label->diOH_CoA:e CoA_in1 CoA + ATP O2_in1 O2 + NADPH O2_in2 O2 + NADPH

Figure 1: Biosynthesis of 10,16-Dihydroxyhexadecanoic Acid in Plants
The Honeybee C18 → C10 Pathway: Biosynthesis of 10-HDA

In honeybees, the mandibular glands of worker bees produce 10-hydroxy-2-decenoic acid (10-HDA), the most abundant and characteristic fatty acid in royal jelly.[10] This substance is vital for larval nutrition and queen development. The biosynthesis of 10-HDA showcases a convergent evolutionary theme, using similar enzymes for a different purpose. The pathway begins with a longer fatty acid, stearic acid (C18:0), and shortens it.[8]

The key steps are:

  • De Novo Synthesis: The pathway starts with the de novo synthesis of stearic acid (C18:0) from acetyl-CoA.[3]

  • Activation: Stearic acid is activated to its CoA ester, stearoyl-CoA.

  • ω-Hydroxylation: The C18 acyl-CoA undergoes ω-hydroxylation to produce 18-hydroxystearoyl-CoA. This critical step is catalyzed by a Cytochrome P450 enzyme, with CYP6AS8 being identified as indispensable for this reaction in Apis mellifera.[2][11][12]

  • Chain Shortening: The 18-carbon hydroxy fatty acid is then transported to peroxisomes, where it undergoes four cycles of β-oxidation. This process sequentially removes two-carbon acetyl-CoA units, shortening the chain to the final 10-carbon product, 10-hydroxydecanoyl-CoA.[3][8]

  • Desaturation & Secretion: The final steps involve the conversion to 10-hydroxy-2-decenoic acid, which is then secreted as a component of royal jelly.

This entire biosynthetic framework is conserved between the closely related honeybee species Apis mellifera and Apis cerana, highlighting a common evolutionary origin for this specialized metabolic function.[10][13]

Honeybee_10HDA_Pathway Figure 2: Biosynthesis of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Honeybees cluster_io Acetyl_CoA Acetyl-CoA C18_CoA Stearoyl-CoA (C18) Acetyl_CoA->C18_CoA omega_OH_C18_CoA 18-Hydroxystearoyl-CoA C18_CoA->omega_OH_C18_CoA C10_OH_CoA 10-Hydroxydecanoyl-CoA (C10) omega_OH_C18_CoA->C10_OH_CoA HDA 10-HDA C10_OH_CoA->HDA FAS_label Fatty Acid Synthase (FAS) FAS_label->Acetyl_CoA:e CYP6AS8_label CYP6AS8 (ω-hydroxylase) CYP6AS8_label->C18_CoA:e BetaOx_label Peroxisomal β-Oxidation (4 cycles) BetaOx_label->omega_OH_C18_CoA:e Acetyl_out 4x Acetyl-CoA BetaOx_label->Acetyl_out Desaturase_label Desaturase Desaturase_label->C10_OH_CoA:e O2_in O2 + NADPH

Figure 2: Biosynthesis of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Honeybees

Quantitative Data Summary

Quantitative analysis of enzyme kinetics, metabolite levels, and gene expression provides critical insight into the regulation and efficiency of these pathways. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters This table presents kinetic data for key enzymes in the plant cutin biosynthesis pathway. Data for honeybee P450s with native substrates are currently limited.

EnzymeOrganismSubstrateKm (μM)Vmax (nmol/min/mg)Reference(s)
LACS2 A. thaliana16-Hydroxypalmitate31.411.8[3]
LACS2 A. thalianaPalmitate (16:0)81.47.5[3]

Km (Michaelis constant) indicates the substrate concentration at half-maximal velocity. Vmax (maximum velocity) reflects the enzyme's turnover rate.

Table 2: Metabolite and Product Quantification This table details the measured amounts of the final products in both plants and honeybees, highlighting physiological concentrations and the impact of genetic mutations.

MetaboliteOrganism / GenotypeTissue / ConditionQuantityReference(s)
10,16-diOH C16:0 Acid A. thaliana (Wild Type)Petals~1.2 µg/mg dry weight[14]
10,16-diOH C16:0 Acid A. thaliana (dcr mutant)FlowersNearly undetectable[8]
10-HDA A. melliferaNewly Emerged Bee3.07 ± 1.93 µ g/bee [10]
10-HDA A. melliferaNurse Bee31.17 ± 2.02 µ g/bee [10]
10-HDA A. melliferaForager Bee50.24 ± 9.90 µ g/bee [10]
10-HDA A. melliferaRoyal Jelly (average)21 mg/g (approx. 124 mM)[15]

Table 3: Gene Expression & Functional Genomics Data This table summarizes data from transcriptomic and functional studies, showing how gene expression levels correlate with pathway output.

Gene(s)Organism / ComparisonEffect on Gene Expression / ProductFold Change / % ReductionReference(s)
LACS2 C. chinense (High-cutin vs. Low-cutin)Higher expression in high-cutin genotype3-fold higher[16]
LACS2, CYP86A4, etc. A. thaliana (WIN1/SHN1 Overexpression)Upregulation of cutin biosynthesis genesVaries by gene[17]
CYP6AS8 A. mellifera (RNAi knockdown)Reduction in 10-HDA contentSignificant reduction[2][11]
d11ds A. mellifera (RNAi knockdown)Reduction in 10-HDA content~50% reduction[10][18]
Multiple Genes A. mellifera vs. A. cerana (Nurse stage)Higher expression in A. mellifera1072 DEGs[19]

Experimental Protocols & Methodologies

The analysis of acyl-CoA intermediates and their hydroxylated fatty acid products requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Protocol: Quantification of Acyl-CoA Intermediates by LC-MS/MS

This generalized protocol is based on established methods for the sensitive detection of acyl-CoA species from biological samples.

  • Sample Homogenization & Extraction:

    • Flash-freeze tissue samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in an ice-cold extraction solution (e.g., 2:1:1 isopropanol:acetonitrile:water) containing a known amount of an odd-chain internal standard (e.g., C15:0-CoA or C17:0-CoA) for absolute quantification.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Chromatographic Separation (UPLC/HPLC):

    • Utilize a reverse-phase C8 or C18 column for separation.

    • Employ a binary solvent gradient. For example:

    • Run a gradient from low to high organic content (Solvent B) to elute the acyl-CoAs based on their hydrophobicity. A typical flow rate is 0.4 mL/min.

  • Mass Spectrometry Detection (Tandem MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.

    • Quantitation Transition: Monitor the transition from the protonated parent ion [M+H]+ to the characteristic fragment ion [M-507+H]+, which corresponds to the loss of the phosphoadenosine diphosphate (B83284) moiety.

    • Confirmation Transition: Monitor a secondary transition, such as [M+H]+ → 428 m/z, for qualitative confirmation.

    • Develop a standard curve using authentic standards of known concentrations to calculate the absolute amounts of each acyl-CoA species in the sample relative to the internal standard.

Experimental_Workflow Figure 3: General Workflow for Acyl-CoA and Fatty Acid Analysis Sample Biological Sample (e.g., Leaf Epidermis, Mandibular Gland) Extraction Homogenization & Extraction (with Internal Standard) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Hydrolysis Optional: Saponification (for total fatty acids) Supernatant->Hydrolysis For Total FAs LC UPLC / HPLC (Reverse Phase Separation) Supernatant->LC For Acyl-CoAs Hydrolysis->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Quantification vs. Std Curve) MS->Data

Figure 3: General Workflow for Acyl-CoA and Fatty Acid Analysis

Conclusion: Evolutionary Tinkering and Functional Divergence

The pathways leading to 10,16-dihydroxyhexadecanoyl-CoA in plants and 10-HDA in honeybees provide a striking example of evolutionary "tinkering." Nature has utilized a conserved set of enzymatic reactions—fatty acid activation to CoA esters, P450-mediated hydroxylation, and peroxisomal β-oxidation—and adapted them to generate functionally divergent molecules. In plants, this pathway is fundamental to the creation of a static, protective polymer essential for survival on land. In honeybees, a modified version of this biochemical logic produces a secreted, bioactive lipid that is central to the complex social structure and reproductive strategy of the colony.

For researchers, this evolutionary perspective underscores the deep conservation of metabolic pathways and highlights the functional plasticity of key enzyme families like the Cytochrome P450s. For drug development professionals, understanding the specificity and regulation of these enzymes—particularly the P450s involved in generating bioactive lipids—may offer novel targets for therapeutic intervention or for the development of species-specific insecticides. The continued exploration of these and similar pathways across the tree of life will undoubtedly reveal further insights into the molecular basis of evolutionary innovation.

References

Methodological & Application

Application Note: Quantitative Analysis of 10-Hydroxyhexadecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Long-chain acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid synthesis, and cellular signaling.[1] Hydroxylated fatty acids and their CoA esters are gaining interest due to their roles in metabolic regulation and disease pathology. 10-hydroxyhexadecanoyl-CoA is a specific hydroxylated long-chain acyl-CoA whose precise biological functions are under investigation. Accurate quantification of this analyte in biological matrices is essential for understanding its metabolic context. This document details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound.

Principle This method employs a comprehensive workflow involving efficient extraction of long-chain acyl-CoAs from biological samples, followed by chromatographic separation using reverse-phase ultra-high-performance liquid chromatography (UHPLC). Quantification is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM).[1][2] This approach ensures high selectivity and sensitivity, allowing for the accurate measurement of low-abundance species like this compound. Heptadecanoyl-CoA (C17:0-CoA) is used as an internal standard (IS) to correct for matrix effects and variations during sample preparation and injection.[3]

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (synthesis may be required if not commercially available), Heptadecanoyl-CoA (C17:0-CoA) internal standard.[4]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), ammonium acetate, formic acid, isopropanol, and glacial acetic acid.[2][5]

  • Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), microcentrifuge tubes.[6]

2. Sample Preparation: Solid Phase Extraction (SPE) This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][6]

  • Homogenization: Homogenize approximately 100-200 mg of tissue or an appropriate cell pellet in a suitable buffer on ice.

  • Protein Precipitation: Add a 3:1 (v/v) solution of acetonitrile:isopropanol to the homogenate to precipitate proteins.[3]

  • Internal Standard Spiking: Add the internal standard (C17:0-CoA) to each sample.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 5 minutes at 4°C. Collect the supernatant.[3]

  • Acidification: Acidify the supernatant with glacial acetic acid.[3]

  • SPE Cartridge Conditioning: Condition the SPE cartridge first with methanol, followed by water.[6]

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).[1]

G cluster_workflow Sample Preparation Workflow Homogenize 1. Homogenize Tissue/ Cell Pellet Precipitate 2. Add Acetonitrile/ Isopropanol (Protein Precipitation) Homogenize->Precipitate Spike 3. Spike with Internal Standard Precipitate->Spike Centrifuge 4. Centrifuge & Collect Supernatant Spike->Centrifuge SPE 5. Solid Phase Extraction (SPE) Centrifuge->SPE Reconstitute 6. Evaporate & Reconstitute SPE->Reconstitute Analysis 7. LC-MS/MS Analysis Reconstitute->Analysis

A streamlined workflow for the extraction of acyl-CoAs.

3. LC-MS/MS Instrumentation and Conditions The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

Parameter Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5[2]
Mobile Phase B 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water[1][2]
Flow Rate 0.3 mL/min
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B
Column Temperature 40°C

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Type Selected Reaction Monitoring (SRM)
Collision Gas Argon

| Common Neutral Loss | A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[2][3] |

4. Data Acquisition and Quantification SRM transitions are established by infusing standard solutions of the analyte and internal standard.[1] The precursor ion is the protonated molecule [M+H]⁺, and the product ion is typically a characteristic fragment.

Table 3: SRM Transitions for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 1024.4 517.1 Optimize experimentally

| C17:0-CoA (IS) | 1021.0 | 513.7 | Optimize experimentally |

Note: The product ion m/z is calculated based on the characteristic neutral loss of the adenosine-3'-phosphate-5'-diphosphate moiety (507.3 Da). Actual values should be confirmed by direct infusion of standards.

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of this compound in unknown samples is determined from this curve.

5. Method Validation Summary The method should be validated according to established guidelines for bioanalytical method validation.[2]

Table 4: Typical Method Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10[5]
Accuracy (% Bias) Within ±15% (±20% at LOQ)[2]
Precision (% CV) ≤ 15% (≤ 20% at LOQ)[2]

| Recovery | Consistent and reproducible |

Metabolic Context and Signaling

This compound is formed through the hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA). This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes. The resulting ω- or (ω-n)-hydroxy fatty acyl-CoA can then undergo further oxidation via the fatty acid ω-oxidation pathway or be incorporated into complex lipids. This hydroxylation step is crucial for the metabolism of certain fatty acids and xenobiotics.

G cluster_pathway Simplified Metabolic Pathway PalmitoylCoA Hexadecanoyl-CoA (Palmitoyl-CoA) Hydroxylation Hydroxylation (Cytochrome P450 Enzymes) PalmitoylCoA->Hydroxylation Substrate Analyte This compound Hydroxylation->Analyte Product BetaOx β-Oxidation Analyte->BetaOx ComplexLipids Incorporation into Complex Lipids Analyte->ComplexLipids Energy Energy Production (ATP) BetaOx->Energy

References

Application Notes and Protocols for the Extraction and Quantification of 10-Hydroxyhexadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyhexadecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. The analysis of specific acyl-CoA species, such as this compound, is crucial for understanding cellular energy status, lipid metabolism, and the pathology of various metabolic diseases. This document provides a detailed protocol for the extraction of this compound from tissue samples, followed by its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table provides a template for the presentation of quantitative data for this compound and related acyl-CoAs from tissue extracts. Please note that the values presented here are for illustrative purposes only and will vary depending on the tissue type and experimental conditions.

Acyl-CoA SpeciesRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/mg tissue)
This compound Hypothetical: 8.51022.94 515.94 Hypothetical: 1.2 ± 0.3
Hexadecanoyl-CoAHypothetical: 9.21006.94499.94Hypothetical: 25.4 ± 4.1
Myristoyl-CoAHypothetical: 7.8978.90471.90Hypothetical: 15.7 ± 2.9
Internal Standard (e.g., C17:0-CoA)Hypothetical: 9.81020.00513.00Spiked at known concentration

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of this compound from biological tissues, adapted from established procedures for general acyl-CoA analysis.[1]

Materials and Reagents
  • Tissue: Fresh or frozen tissue (e.g., liver, brain, heart)

  • Homogenization Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Extraction Solvent: Acetonitrile:Isopropanol:Water (3:5:2, v/v/v)

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange (WAX) or reversed-phase C18 cartridges.

  • SPE Conditioning Solution: Methanol (B129727)

  • SPE Equilibration Solution: Deionized Water

  • SPE Wash Solution 1: 2% Formic Acid in Water

  • SPE Wash Solution 2: Methanol

  • SPE Elution Buffer: 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid

  • Liquid Nitrogen

Instrumentation
  • Homogenizer: (e.g., Potter-Elvehjem homogenizer, bead beater)

  • Centrifuge: Capable of refrigeration and high speeds (e.g., >10,000 x g)

  • Solid-Phase Extraction Manifold

  • Nitrogen Evaporator

  • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS): Equipped with an electrospray ionization (ESI) source.

Extraction Procedure
  • Tissue Preparation: Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.

  • Homogenization:

    • In a pre-chilled tube, add the frozen tissue to 1 mL of ice-cold homogenization buffer.

    • Add a known amount of internal standard (e.g., 1 nmol of C17:0-CoA).

    • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 4 mL of ice-cold extraction solvent to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 13,000 x g for 15 minutes at 4°C.[1]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Pass 3 mL of methanol through the SPE column.

    • Equilibration: Pass 3 mL of deionized water through the column.

    • Loading: Load the supernatant from step 4 onto the conditioned and equilibrated SPE column.

    • Washing:

      • Wash the column with 2.5 mL of 2% formic acid in water.

      • Wash the column with 2.5 mL of methanol.[1]

    • Elution: Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[1]

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.[1]

LC-MS/MS Quantification
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 1022.94 (calculated for [M+H]⁺, from a molecular weight of 1021.94 g/mol ).[1]

      • Product Ion (Q3): m/z 515.94 (resulting from the characteristic neutral loss of the phosphopantetheine moiety, 507 Da).

    • MRM Transition for Internal Standard (C17:0-CoA):

      • Precursor Ion (Q1): m/z 1020.00

      • Product Ion (Q3): m/z 513.00

    • Data Analysis: Quantify the peak area of this compound relative to the peak area of the internal standard. Generate a standard curve with known concentrations of a related acyl-CoA standard to determine the absolute concentration.

Visualizations

Experimental Workflow

Extraction_Workflow Tissue 1. Tissue Homogenization (in buffer with internal standard) Extraction 2. Solvent Extraction (Acetonitrile:Isopropanol:Water) Tissue->Extraction Centrifugation 3. Centrifugation (13,000 x g, 4°C) Extraction->Centrifugation Supernatant Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant Pellet Protein Pellet (Discard) Centrifugation->Pellet SPE 4. Solid-Phase Extraction (SPE) Supernatant->SPE Drying 5. Drying (Nitrogen Evaporation) SPE->Drying Reconstitution 6. Reconstitution (50% Methanol) Drying->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS

Figure 1. Experimental workflow for the extraction of this compound.
Conceptual Metabolic Pathway

Metabolic_Pathway FattyAcid Hexadecanoic Acid (Palmitic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase PalmitoylCoA Hexadecanoyl-CoA (Palmitoyl-CoA) AcylCoA_Synthetase->PalmitoylCoA Hydroxylase Fatty Acid ω-Hydroxylase (e.g., CYP450) PalmitoylCoA->Hydroxylase Hydroxy_AcylCoA This compound Hydroxylase->Hydroxy_AcylCoA BetaOxidation β-Oxidation Pathway Hydroxy_AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Figure 2. Conceptual metabolic pathway involving this compound.

References

Application Notes and Protocols for the In Vitro Synthesis of 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyhexadecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, lipid biosynthesis, and cellular signaling. The presence of a hydroxyl group on the fatty acid chain suggests potential unique biological activities and roles in specific metabolic or signaling cascades. The in vitro synthesis of this compound is essential for elucidating the functions of enzymes that may utilize it as a substrate, for its use as an analytical standard, and for screening potential therapeutic agents that target pathways involving this molecule.

This document provides a detailed protocol for the enzymatic synthesis of this compound from its precursor, 10-hydroxyhexadecanoic acid, using a long-chain acyl-CoA synthetase (LACS). It also includes a method for the analysis of the final product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The synthesis of this compound is achieved through an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (LACS), also known as long-chain fatty acid-CoA ligase. This reaction proceeds in two steps: first, the fatty acid is adenylated by ATP to form an acyl-AMP intermediate and pyrophosphate (PPi). Second, the acyl group is transferred from AMP to the thiol group of Coenzyme A, forming the acyl-CoA thioester and releasing AMP.[1][2] Magnesium ions are a required cofactor for this reaction.

The overall reaction is as follows:

10-Hydroxyhexadecanoic acid + ATP + CoA-SH --(LACS, Mg²⁺)--> this compound + AMP + PPi

Data Presentation

Table 1: Reagents for In Vitro Synthesis of this compound
ReagentStock ConcentrationFinal ConcentrationVolume for 100 µL Reaction
Tris-HCl (pH 7.5)1 M100 mM10 µL
ATP100 mM10 mM10 µL
MgCl₂100 mM5 mM5 µL
Coenzyme A (CoA-SH)10 mM0.5 mM5 µL
DTT100 mM1 mM1 µL
10-Hydroxyhexadecanoic acid10 mM (in ethanol)100 µM1 µL
Long-Chain Acyl-CoA Synthetase1 U/mL0.02 U/mL2 µL
Nuclease-free water--66 µL
Table 2: LC-MS/MS Parameters for the Analysis of this compound
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM Transitions
Precursor Ion (m/z)To be determined empirically (Predicted for [M+H]⁺)
Product Ion 1 (m/z)To be determined empirically (e.g., fragment corresponding to the acyl chain)
Product Ion 2 (m/z)To be determined empirically (e.g., fragment corresponding to the CoA moiety)

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound using a commercially available long-chain acyl-CoA synthetase.

Materials:

  • 10-Hydroxyhexadecanoic acid

  • Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL)[3]

  • ATP, disodium (B8443419) salt

  • Coenzyme A, lithium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Ethanol

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Thermomixer or water bath

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Tris-HCl (1 M, pH 7.5), ATP (100 mM in water), MgCl₂ (100 mM in water), CoA (10 mM in water), and DTT (100 mM in water).

    • Prepare a 10 mM stock solution of 10-hydroxyhexadecanoic acid in ethanol.

    • Store all stock solutions at -20°C.

  • Enzymatic Reaction Setup:

    • On ice, combine the reagents in a microcentrifuge tube in the order listed in Table 1.

    • Vortex briefly to mix the components.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes in a thermomixer or water bath. The optimal incubation time may need to be determined empirically.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume (100 µL) of ice-cold 2% formic acid in acetonitrile.

    • Vortex vigorously for 30 seconds.

  • Sample Preparation for LC-MS/MS Analysis:

    • Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the detection and relative quantification of the synthesized this compound.

Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Synthesized this compound sample from Protocol 1

  • LC-MS/MS system equipped with an ESI source

Procedure:

  • LC-MS/MS System Setup:

    • Set up the LC-MS/MS system with the parameters outlined in Table 2. The exact MRM transitions for this compound will need to be determined by infusing a diluted sample of the reaction mixture and identifying the parent ion and its characteristic fragment ions.

  • Sample Injection:

    • Inject 5 µL of the prepared supernatant into the LC-MS/MS system.

  • Data Analysis:

    • Monitor for the appearance of a peak at the expected retention time for this compound with the specific MRM transition.

    • The peak area can be used for relative quantification of the product. For absolute quantification, a standard curve with a purified and quantified this compound standard would be required.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 10-HHA 10-Hydroxyhexadecanoic Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) 10-HHA->LACS ATP ATP ATP->LACS CoA Coenzyme A CoA->LACS 10-HHCoA This compound LACS->10-HHCoA AMP AMP LACS->AMP PPi PPi LACS->PPi

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis prep Prepare Reagents mix Set up Reaction Mixture prep->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction incubate->terminate pellet Centrifuge to Pellet Protein terminate->pellet supernatant Collect Supernatant pellet->supernatant inject Inject into LC-MS/MS supernatant->inject analyze Analyze Data inject->analyze

Caption: Experimental workflow for synthesis and analysis.

References

Application Note: Chromatographic Separation of 10-Hydroxyhexadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the separation and analysis of 10-hydroxyhexadecanoyl-CoA isomers using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The protocol is designed for researchers, scientists, and drug development professionals working on lipid metabolism and related therapeutic areas. The method described herein provides a framework for the chiral separation of these important metabolic intermediates, enabling more precise and accurate quantification for various research applications.

Introduction

Long-chain hydroxy fatty acyl-CoAs are critical intermediates in fatty acid metabolism. The specific stereochemistry of these molecules can significantly influence their biological activity and metabolic fate. Therefore, the ability to separate and quantify individual isomers is crucial for understanding their roles in health and disease. This document provides a detailed protocol for the chromatographic separation of this compound isomers, which can be adapted for other similar long-chain hydroxy acyl-CoAs. The methodology leverages chiral chromatography to resolve enantiomers and reversed-phase chromatography for overall separation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need to be optimized for specific biological matrices.

Materials:

  • Biological tissue or cell samples

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Internal standard (e.g., C17-CoA)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Protocol:

  • Homogenize the tissue or cell pellet in ice-cold homogenization buffer.

  • Add a known amount of internal standard to the homogenate.

  • Precipitate proteins by adding a threefold excess of cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture vigorously and incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • (Optional) For complex matrices, further cleanup using SPE may be necessary to remove interfering substances.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as a mixture of methanol (B129727) and water (1:1, v/v), for LC-MS analysis.[1]

Chromatographic Conditions for Chiral Separation

To achieve the separation of the R- and S-enantiomers of this compound, a chiral stationary phase is required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral chromatography column (e.g., a column with a tris-(3,5-dimethylphenylcarbamate) derivative of amylose (B160209) or cellulose)[2]

Mobile Phase:

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: 2-Propanol

  • For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (0.1% v/v) to the mobile phase may be beneficial. For acidic compounds, an acidic modifier such as trifluoroacetic acid (0.1% v/v) can be used.[3]

Gradient Program:

  • A shallow gradient or isocratic elution is often preferred for chiral separations to maximize resolution. The exact conditions will need to be optimized for the specific column and isomers being separated. A starting point could be an isocratic elution with a mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

Mass Spectrometry Detection

Mass spectrometry provides the necessary sensitivity and selectivity for the detection and quantification of the separated isomers.

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer

  • Electrospray ionization (ESI) source

MS Parameters:

  • Ionization Mode: Positive ion mode is typically used for the analysis of acyl-CoAs.[1]

  • Scan Type: Selected Reaction Monitoring (SRM) is ideal for quantification on a triple quadrupole mass spectrometer, providing high sensitivity and selectivity.[1] For high-resolution instruments, extracted ion chromatograms can be used.

  • Precursor Ion: The precursor ion for this compound will be its [M+H]+ adduct.

  • Product Ions: Characteristic product ions for acyl-CoAs result from fragmentation of the coenzyme A moiety. These will need to be determined by direct infusion of a standard or by analyzing the fragmentation pattern in a full scan experiment.

Data Presentation

The quantitative data obtained from the analysis of this compound isomers should be summarized in a clear and structured table for easy comparison.

IsomerRetention Time (min)Peak AreaConcentration (µM)
(R)-10-hydroxyhexadecanoyl-CoAtR1A1C1
(S)-10-hydroxyhexadecanoyl-CoAtR2A2C2

Retention times, peak areas, and concentrations are hypothetical and will need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic & MS Analysis cluster_data Data Processing sample Biological Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction homogenization->extraction cleanup SPE Cleanup (Optional) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc Chiral HPLC Separation reconstitution->hplc ms Mass Spectrometry Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow for the analysis of this compound isomers.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical methodology.

logical_relationship start Start sample_prep Prepare Sample Extract start->sample_prep chiral_sep Chiral Separation of Isomers sample_prep->chiral_sep ms_detect Detect Isomers by MS chiral_sep->ms_detect data_analysis Analyze and Quantify Data ms_detect->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Derivatization of 10-Hydroxyhexadecanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. However, the direct analysis of long-chain hydroxy fatty acyl-CoAs, such as 10-hydroxyhexadecanoyl-CoA, is not feasible due to their high molecular weight, polarity, and thermal instability. To enable GC-MS analysis, a two-stage sample preparation process is required: (1) hydrolysis of the thioester bond to release the free fatty acid, and (2) derivatization of the polar functional groups (carboxylic acid and hydroxyl) to increase volatility and thermal stability.

This document provides detailed protocols for the sample preparation and derivatization of this compound for subsequent quantitative analysis by GC-MS. Two primary derivatization strategies are presented: a one-step silylation and a two-step esterification followed by silylation.

Overall Experimental Workflow

The complete analytical workflow involves the hydrolysis of the acyl-CoA, extraction of the resulting hydroxy fatty acid, derivatization, and finally, GC-MS analysis.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample (this compound) Sample (this compound) Hydrolysis (Saponification) Hydrolysis (Saponification) Sample (this compound)->Hydrolysis (Saponification) Acidification & Extraction Acidification & Extraction Hydrolysis (Saponification)->Acidification & Extraction Dried Extract (10-Hydroxyhexadecanoic Acid) Dried Extract (10-Hydroxyhexadecanoic Acid) Acidification & Extraction->Dried Extract (10-Hydroxyhexadecanoic Acid) Derivatization Derivatization Dried Extract (10-Hydroxyhexadecanoic Acid)->Derivatization Derivatized Analyte Derivatized Analyte Derivatization->Derivatized Analyte GC-MS Analysis GC-MS Analysis Derivatized Analyte->GC-MS Analysis Data Acquisition & Quantification Data Acquisition & Quantification GC-MS Analysis->Data Acquisition & Quantification

Caption: Overall workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound (Saponification)

This protocol describes the cleavage of the thioester bond to yield free 10-hydroxyhexadecanoic acid.

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., deuterated palmitic acid)

  • Methanolic NaOH or KOH solution (2 M)

  • HCl (6 M)

  • Hexane (B92381) or Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (B86663)

  • Conical glass tubes with PTFE-lined screw caps

Procedure:

  • Internal Standard Addition: To the aqueous sample containing this compound, add a known amount of an appropriate internal standard.

  • Alkaline Hydrolysis: Add an equal volume of 2 M methanolic NaOH or KOH. Cap the tube tightly and vortex.

  • Incubation: Incubate the mixture in a heating block or water bath at 60-80°C for 30-60 minutes to ensure complete hydrolysis.

  • Cooling: Allow the sample to cool to room temperature.

  • Acidification: Acidify the mixture to a pH of ~2 by adding 6 M HCl. This protonates the fatty acid carboxylate, making it extractable into an organic solvent.

  • Extraction: Add 2-3 mL of hexane or ethyl acetate to the tube. Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the tube at approximately 1,500 x g for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 6-8) on the aqueous layer to maximize recovery. Combine the organic extracts.

  • Drying: Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the tube and then transferring the solvent.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. The resulting residue contains the free 10-hydroxyhexadecanoic acid and is ready for derivatization.

Protocol 2: Derivatization Methods

This method derivatizes both the carboxylic acid and hydroxyl groups in a single step.

Materials:

  • Dried 10-hydroxyhexadecanoic acid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Heating block or oven

Procedure:

  • Reconstitution: Dissolve the dried extract in 50 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 70°C for 60 minutes.[2]

  • Cooling and Dilution: After incubation, allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable solvent (e.g., hexane) to the final desired concentration for injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

G cluster_0 One-Step Silylation Analyte 10-Hydroxyhexadecanoic Acid Product Di-TMS Derivative Analyte->Product 70°C, 60 min Reagent BSTFA + 1% TMCS Reagent->Product

Caption: One-step silylation of 10-hydroxyhexadecanoic acid.

This method first converts the carboxylic acid to a methyl ester (FAME), followed by silylation of the hydroxyl group.

Materials:

  • Dried 10-hydroxyhexadecanoic acid extract

  • 1.25 M Methanolic HCl or 14% Boron Trifluoride (BF₃) in Methanol

  • BSTFA + 1% TMCS

  • Hexane

  • Saturated NaCl solution

  • Heating block or oven

Procedure: Step 1: Methyl Esterification

  • Reagent Addition: Add 1 mL of 1.25 M methanolic HCl or 14% BF₃-methanol to the dried extract.

  • Reaction: Cap the tube, vortex, and heat at 60°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Collection: Allow the layers to separate and transfer the upper hexane layer containing the fatty acid methyl ester (10-hydroxyhexadecanoate methyl ester) to a new tube.

  • Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.

Step 2: Silylation of the Hydroxyl Group

  • Reconstitution: Dissolve the dried FAME in 50 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial, vortex, and heat at 70°C for 30-60 minutes.

  • Cooling and Analysis: After cooling, the sample is ready for GC-MS injection.

G Analyte 10-Hydroxyhexadecanoic Acid Step1 Methylation (Methanolic HCl or BF3-Methanol) Analyte->Step1 Intermediate 10-Hydroxyhexadecanoate Methyl Ester Step1->Intermediate Step2 Silylation (BSTFA + 1% TMCS) Intermediate->Step2 Product FAME-TMS Derivative Step2->Product

Caption: Two-step methylation and silylation workflow.

Quantitative Data and Method Comparison

The choice of derivatization method can impact reaction efficiency, reproducibility, and analytical sensitivity. The following tables summarize typical performance data for the analysis of long-chain hydroxy fatty acids using these methods.

Table 1: Comparison of Derivatization Methods for Long-Chain Hydroxy Fatty Acids

ParameterOne-Step Silylation (BSTFA)Two-Step Methylation/SilylationReference
Analyte Derivative Di-TMS Ester/EtherMethyl Ester/TMS EtherN/A
Reaction Time ~60 minutes90-120 minutes[3]
Derivatization Yield >95% (for accessible groups)>95% (for 2-hydroxy)[4]
Labor Intensity LowHigh[5]
Derivative Stability Moderate (moisture sensitive)High (methyl esters are very stable)[4]
Key Advantage Fast, single-step reactionRobust, stable intermediate (FAME)[4][5]

Table 2: Typical GC-MS Performance Metrics for Quantitation of Derivatized Hydroxy Fatty Acids

ParameterTypical ValueNotesReference
Limit of Detection (LOD) 0.05 - 1.0 µg/gDependent on matrix and instrument sensitivity.[6]
Limit of Quantification (LOQ) 0.15 - 3.4 µg/gGenerally 3-5 times the LOD.[6]
Linearity (R²) >0.99Over the calibrated concentration range.[6]
Recovery 85 - 110%Varies with extraction efficiency and matrix effects.[7]
Reproducibility (%RSD) < 15%For intra- and inter-day precision.[8]

GC-MS Analysis Parameters

The following are general GC-MS conditions suitable for the analysis of derivatized 10-hydroxyhexadecanoic acid. Method optimization is recommended for specific instrumentation and applications.

  • Gas Chromatograph: Agilent 6890N or similar

  • Mass Spectrometer: Agilent 5973 or similar single-quadrupole MS

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 280°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 280°C.

    • Hold at 280°C for 10 minutes.[9]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full Scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions: Specific fragment ions for the di-TMS or FAME-TMS derivative of 10-hydroxyhexadecanoic acid and the internal standard should be selected for high sensitivity and specificity. Key fragmentation for TMS derivatives of hydroxy fatty acid methyl esters involves cleavage alpha to the TMS-ether group, yielding characteristic ions that indicate the position of the original hydroxyl group.[11]

Conclusion

The successful GC-MS analysis of this compound hinges on a robust and efficient sample preparation strategy. This involves an initial alkaline hydrolysis to liberate the free fatty acid, followed by derivatization to enhance volatility. Both one-step silylation and a two-step methylation/silylation approach are effective. The one-step method is faster and less labor-intensive, while the two-step method produces a more stable intermediate. The choice of method should be based on sample throughput requirements, available instrumentation, and the need for derivative stability. Proper validation, including the use of an internal standard, is crucial for accurate and reproducible quantification.

References

Application Notes and Protocols for Enzyme Assays of 10-Hydroxyhexadecanoyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyhexadecanoyl-CoA is a hydroxylated fatty acyl-coenzyme A that may play a role in various metabolic pathways. Its production involves the specific hydroxylation of hexadecanoyl-CoA at the C10 position. The primary candidates for catalyzing this type of in-chain hydroxylation are cytochrome P450 (CYP) monooxygenases.[1][2] These enzymes are known for their ability to hydroxylate a wide range of substrates, including fatty acids, at various positions.[3][4] For instance, the bacterial cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium and its variants are well-characterized fatty acid hydroxylases.[5][6] This document provides detailed protocols for the assay of enzymes that produce this compound, focusing on a recombinant cytochrome P450 as a model enzyme. The methods described herein cover enzyme expression, the enzymatic assay, and the quantification of the product using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assays

The overall strategy for assaying this compound producing enzymes involves two main stages:

  • Enzymatic Reaction: A candidate enzyme, such as a recombinant cytochrome P450, is incubated with the substrate, hexadecanoyl-CoA, in the presence of necessary cofactors (e.g., NADPH and an electron transfer partner system). The enzyme catalyzes the hydroxylation of the substrate to produce this compound.

  • Product Detection and Quantification: The reaction mixture is then processed to extract the product. Quantification can be achieved through two primary methods:

    • GC-MS Analysis of the Hydroxy Fatty Acid: The this compound is hydrolyzed to 10-hydroxyhexadecanoic acid, which is then derivatized to a volatile compound for analysis by GC-MS.[7][8]

    • LC-MS/MS Analysis of the Acyl-CoA: The this compound is directly quantified using LC-MS/MS, which offers high sensitivity and specificity.

Mandatory Visualizations

P450_Catalytic_Cycle E_Fe3_S Enzyme-Substrate Complex (Fe³⁺) E_Fe2_S Reduced Complex (Fe²⁺) E_Fe3_S->E_Fe2_S e⁻ (from NADPH) E_Fe2_S_O2 Oxyferrous Complex (Fe²⁺-O₂) E_Fe2_S->E_Fe2_S_O2 O₂ binds E_Fe3_S_O2_minus Peroxo-Anion Complex (Fe³⁺-O₂⁻) E_Fe2_S_O2->E_Fe3_S_O2_minus e⁻ (from NADPH) E_Fe3_S_OOH Hydroperoxo Complex (Fe³⁺-OOH) E_Fe3_S_O2_minus->E_Fe3_S_OOH H⁺ Compound_I Compound I (Fe⁴⁺=O Por•⁺) E_Fe3_S_OOH->Compound_I H⁺, -H₂O E_Fe3_S_OH Hydroxylated Intermediate Compound_I->E_Fe3_S_OH Substrate (S) hydroxylation E_Fe3 Resting Enzyme (Fe³⁺) E_Fe3_S_OH->E_Fe3 Product (S-OH) releases P Hydroxylated Product (S-OH) E_Fe3_S_OH->P E_Fe3->E_Fe3_S Substrate (S) binds

Caption: Cytochrome P450 catalytic cycle for substrate hydroxylation.

Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Assay Enzyme Assay cluster_Analysis Product Analysis cluster_GCMS GC-MS cluster_LCMS LC-MS/MS Expression Recombinant Enzyme Expression Purification Enzyme Purification Expression->Purification Reaction_Setup Incubate Enzyme, Substrate, & Cofactors Purification->Reaction_Setup Reaction_Quench Quench Reaction Reaction_Setup->Reaction_Quench Extraction Product Extraction Reaction_Quench->Extraction Hydrolysis Hydrolysis to Fatty Acid Extraction->Hydrolysis LCMS_Analysis LC-MS/MS Quantification Extraction->LCMS_Analysis Derivatization Derivatization Hydrolysis->Derivatization GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis

Caption: Experimental workflow for the assay of this compound producing enzymes.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for a Candidate Fatty Acid Hydroxylase
ParameterValueConditionsReference for Similar Enzymes
Substrate Hexadecanoyl-CoA--
Km 50 µMpH 7.4, 30°C[9]
Vmax 100 nmol/min/mgpH 7.4, 30°C[10]
kcat 200 min-1pH 7.4, 30°C[10]
kcat/Km 4 x 106 M-1min-1pH 7.4, 30°C[11]
Optimal pH 7.2 - 7.630°C[12]
Optimal Temperature 25 - 37°CpH 7.4[12]
Table 2: Example Data Summary from Enzyme Assays
Sample IDEnzyme Concentration (µg/mL)Substrate Concentration (µM)Reaction Time (min)Product Concentration (µM)Specific Activity (nmol/min/mg)
Control 1 (No Enzyme)010030< LOD-
Control 2 (No Substrate)10030< LOD-
Test 11050155.234.7
Test 210100158.959.3
Test 3102001512.180.7

LOD: Limit of Detection

Experimental Protocols

Protocol 1: Expression and Purification of a Candidate Cytochrome P450 Enzyme

This protocol is based on the expression of a bacterial cytochrome P450, such as CYP102A1 (P450 BM3) or its variants, in E. coli.

1. Transformation and Expression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the candidate P450 enzyme. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate 1 L of Terrific Broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 25°C for 16-20 hours. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Cell Lysis and Purification: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. If the P450 is His-tagged, purify the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions. e. Elute the protein and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol). f. Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for this compound Production

1. Reaction Mixture Preparation: a. Prepare a reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4). b. Prepare stock solutions of:

  • Hexadecanoyl-CoA (10 mM in water)
  • NADPH (20 mM in reaction buffer)
  • Purified P450 enzyme (1 mg/mL in storage buffer)
  • A suitable redox partner system if the P450 is not self-sufficient (e.g., a putidaredoxin reductase and putidaredoxin system).

2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the following in a final volume of 200 µL:

  • 100 mM potassium phosphate buffer (to final volume)
  • 1 µM purified P450 enzyme
  • Required concentration of redox partners
  • 100 µM Hexadecanoyl-CoA b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding NADPH to a final concentration of 1 mM. d. Incubate at 30°C for a defined period (e.g., 30 minutes) with gentle shaking. e. Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

3. Sample Preparation for Analysis: a. Vortex the quenched reaction mixture and centrifuge at 15,000 x g for 10 minutes to pellet the precipitated protein. b. Transfer the supernatant to a new tube for analysis by LC-MS/MS (Protocol 4) or for further processing for GC-MS analysis (Protocol 3).

Protocol 3: Quantification of 10-Hydroxyhexadecanoic Acid by GC-MS

This protocol involves the hydrolysis of the CoA ester and subsequent derivatization.[7][8]

1. Hydrolysis: a. To the supernatant from Protocol 2, add 100 µL of 1 M NaOH. b. Incubate at 60°C for 1 hour to hydrolyze the thioester bond. c. Acidify the mixture to pH 2-3 with 1 M HCl.

2. Extraction: a. Add an internal standard (e.g., d3-10-hydroxyhexadecanoic acid). b. Extract the fatty acids twice with 500 µL of ethyl acetate (B1210297). c. Combine the organic layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization: a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., HP-5MS). c. Employ a temperature gradient, for example, from 150°C to 300°C. d. Use electron impact (EI) ionization and monitor for characteristic ions of the TMS-derivatized 10-hydroxyhexadecanoic acid. e. Quantify the product by comparing its peak area to that of the internal standard.

Protocol 4: Quantification of this compound by LC-MS/MS

This protocol allows for the direct measurement of the acyl-CoA product.

1. Sample Preparation: a. The supernatant from the quenched reaction in Protocol 2 can be directly used after adding an appropriate internal standard (e.g., C17-CoA).

2. LC-MS/MS Analysis: a. Use a C18 reversed-phase column for chromatographic separation. b. Employ a gradient elution with mobile phases such as:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water
  • Mobile Phase B: Acetonitrile c. Use electrospray ionization (ESI) in positive ion mode. d. Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. e. Quantify the product by comparing its peak area to that of the internal standard.

Additional Visualization

Enzyme_Identification_Strategy Start Hypothesize Candidate Enzyme Class (e.g., Cytochrome P450) Search Bioinformatic Search for Homologs Start->Search Select Select Diverse Candidates for Screening Search->Select Clone_Express Clone and Express Candidate Genes Select->Clone_Express Screen Screen for Activity with Hexadecanoyl-CoA Clone_Express->Screen Analyze Analyze Reaction Products by LC-MS/MS Screen->Analyze Identify Identify this compound Analyze->Identify Characterize Full Kinetic Characterization Identify->Characterize

Caption: Strategy for identifying and characterizing novel this compound producing enzymes.

References

Application Notes and Protocols for Cellular Imaging of 10-Hydroxyhexadecanoyl-CoA Localization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) ester, a class of molecules that are central to lipid metabolism, energy production, and the regulation of various cellular processes. Understanding the subcellular localization and dynamics of specific acyl-CoAs is crucial for elucidating their roles in health and disease. However, the direct visualization of endogenous acyl-CoAs like this compound within living cells presents significant challenges due to their complex metabolism and the lack of specific imaging agents.

This document provides detailed application notes and protocols for two primary strategies to investigate the localization of this compound:

  • Method 1: Fluorescent Fatty Acid Analog Approach. This method involves the synthesis and application of a fluorescently labeled version of the precursor fatty acid, 10-hydroxyhexadecanoic acid. Once introduced to cells, this analog is metabolized and incorporated into various lipid species, including its CoA ester, allowing for the tracking of its general distribution.[1][2]

  • Method 2: Genetically Encoded Acyl-CoA Biosensors. This alternative approach utilizes engineered fluorescent protein sensors that can detect and report on the presence of long-chain acyl-CoAs in real-time within living cells.[3][4][5]

Method 1: Fluorescent Analog of 10-Hydroxyhexadecanoic Acid

This approach relies on the cellular uptake and metabolic processing of a fluorescently tagged version of 10-hydroxyhexadecanoic acid. The BODIPY (boron-dipyrromethene) family of dyes is a common choice for labeling fatty acids due to their brightness, photostability, and relatively small size, which minimizes interference with the fatty acid's biological activity.[1][6]

Proposed Synthesis of BODIPY-labeled 10-Hydroxyhexadecanoic Acid

A plausible synthetic route involves conjugating a BODIPY dye with a functional group to the omega (ω) end of 10-hydroxyhexadecanoic acid. This preserves the carboxyl group for CoA activation and the hydroxyl group.

Diagram of Proposed Synthesis Workflow

G cluster_synthesis Synthesis of BODIPY-10-OH-C16 start Start with 16-bromo-10-hydroxyhexadecanoic acid protect Protect hydroxyl and carboxyl groups start->protect azide Substitute bromine with azide protect->azide click Click Chemistry (CuAAC) azide->click bodipy_alkyne BODIPY-alkyne bodipy_alkyne->click deprotect Deprotect functional groups click->deprotect final BODIPY-labeled 10-hydroxyhexadecanoic acid deprotect->final

Caption: Proposed workflow for synthesizing a fluorescent 10-hydroxyhexadecanoic acid analog.

Experimental Protocol: Live-Cell Imaging

This protocol details the use of a BODIPY-labeled 10-hydroxyhexadecanoic acid analog for visualizing its distribution in cultured mammalian cells.

Materials:

  • BODIPY-labeled 10-hydroxyhexadecanoic acid (custom synthesis)

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixed-cell imaging (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstain)

  • Confocal microscope

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Probe Preparation: Prepare a stock solution of the BODIPY-labeled fatty acid in DMSO (e.g., 1 mM). On the day of the experiment, dilute the stock solution in serum-free medium to the final working concentration (typically 0.1-2 µM).[]

  • Cell Staining (Live-Cell Imaging):

    • Wash the cells twice with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

    • Wash the cells three times with warm PBS to remove excess probe.

    • Add fresh, warm complete medium to the cells.

  • Microscopy:

    • Immediately image the live cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).

    • Use appropriate laser lines and filters for the specific BODIPY dye. For BODIPY-FL, excitation is typically around 488-503 nm and emission is around 508-525 nm.[1][]

    • Acquire images, paying attention to minimizing phototoxicity and photobleaching by using the lowest possible laser power and exposure times.[]

Data Presentation: Spectral Properties of Common Fluorophores for Fatty Acid Labeling

FluorophoreExcitation (nm)Emission (nm)Quantum YieldKey Features
BODIPY-FL ~503~512>0.9Bright, photostable, insensitive to pH
NBD ~465~535VariableEnvironmentally sensitive, can report on polarity
Pyrene ~340~375, ~395VariableForms excimers, useful for membrane studies
Dansyl ~340~520VariableEnvironmentally sensitive fluorophore

Diagram of Experimental Workflow

G cluster_workflow Cellular Imaging Workflow seed Seed cells on glass-bottom dish prepare Prepare BODIPY-fatty acid working solution stain Wash and incubate cells with probe prepare->stain wash Wash to remove excess probe stain->wash image Live-cell confocal microscopy wash->image

Caption: Workflow for live-cell imaging with a fluorescent fatty acid analog.

Method 2: Genetically Encoded Acyl-CoA Biosensors

An alternative to introducing exogenous labeled fatty acids is the use of genetically encoded biosensors that directly report on the concentration of long-chain acyl-CoAs. Fluorescent Acyl-CoA Indicators (FACIs) are an example of such sensors.[3][4][5] They are typically based on an acyl-CoA-binding protein (ACBP) modified with a fluorescent dye.[3][4][9][10] Binding of an acyl-CoA molecule to the ACBP causes a conformational change that alters the fluorescence of the attached dye.[5]

Mechanism of Action

FACIs are introduced into cells via transfection with a plasmid encoding the modified ACBP. Upon expression, the sensor protein is distributed throughout the cell. When a long-chain acyl-CoA binds to the sensor, the environment of the covalently attached fluorophore is altered, leading to a detectable change in fluorescence intensity or emission spectrum.[3][4]

Diagram of FACI Mechanism

G cluster_faci FACI Sensor Mechanism faci_unbound Unbound FACI (Low Fluorescence) faci_bound Bound FACI (High Fluorescence) faci_unbound->faci_bound Binding acyl_coa Long-chain Acyl-CoA acyl_coa->faci_unbound

References

Application Notes and Protocols for the Generation of 10-Hydroxyhexadecanoyl-CoA Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain fatty acyl-CoA. While its precise biological functions are still under investigation, related hydroxylated fatty acids are known to play significant roles in various physiological and pathological processes, including inflammation, ion channel regulation, and cellular signaling. The generation of knockout models for the enzyme responsible for its synthesis is a critical step in elucidating its specific metabolic pathways and its potential as a therapeutic target.

These application notes provide a comprehensive guide to generating a knockout model for a candidate gene involved in this compound synthesis, focusing on the human cytochrome P450 family 4 subfamily F member 2 (CYP4F2). This enzyme is a strong candidate due to its known function in the ω- and (ω-1)-hydroxylation of long-chain fatty acids.[1][2][3][4] The protocols outlined below utilize the CRISPR/Cas9 gene-editing technology in the human hepatocellular carcinoma cell line, HepG2, a well-established model for studying lipid metabolism.

Candidate Gene Selection: CYP4F2

Rationale:

  • Function: CYP4F2 is a cytochrome P450 enzyme that catalyzes the hydroxylation of the terminal (ω) or sub-terminal (ω-1) carbon of long-chain and very-long-chain fatty acids.[4] Hexadecanoyl-CoA (palmitoyl-CoA) is a C16:0 fatty acyl-CoA, and hydroxylation at the ω-6 position would yield this compound.

  • Substrate Specificity: CYP4F2 is known to metabolize various fatty acids, including arachidonic acid and very-long-chain fatty acids.[1][5] While its specific activity on palmitoyl-CoA to produce the 10-hydroxy variant is not definitively characterized, its known substrate range makes it a prime candidate.

  • Tissue Expression: CYP4F2 is predominantly expressed in the liver and kidneys, key sites of fatty acid metabolism.[4] The HepG2 cell line, being of hepatic origin, is therefore a suitable in vitro model.

Experimental Protocols

Protocol 1: Generation of CYP4F2 Knockout HepG2 Cells using CRISPR/Cas9

This protocol details the steps for creating a stable CYP4F2 knockout HepG2 cell line.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LentiCRISPRv2 plasmid (Addgene #52961) or similar all-in-one vector

  • Stbl3 competent E. coli

  • Plasmid MaxiPrep Kit

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin (B1679871)

  • Genomic DNA extraction kit

  • PCR reagents and primers for CYP4F2 locus

  • Sanger sequencing reagents

  • Western blot reagents

  • Anti-CYP4F2 antibody

  • Anti-beta-actin antibody

Procedure:

  • sgRNA Design and Cloning:

    • Design two to four single guide RNAs (sgRNAs) targeting the early exons of the human CYP4F2 gene using a CRISPR design tool (e.g., CHOPCHOP, Synthego).

    • Select sgRNAs with high on-target scores and low off-target predictions.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol.

    • Transform the ligated product into Stbl3 E. coli and select for ampicillin-resistant colonies.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • Lentivirus Production and Transduction (Optional, for higher efficiency):

    • Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant 48-72 hours post-transfection.

    • Transduce HepG2 cells with the lentiviral particles in the presence of polybrene.

  • Transfection of HepG2 Cells:

    • Seed HepG2 cells in a 6-well plate to be 70-80% confluent at the time of transfection.

    • Transfect the cells with the lentiCRISPRv2-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Puromycin Selection:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined beforehand with a kill curve (typically 1-2 µg/mL for HepG2).

    • Maintain selection for 7-10 days until non-transfected control cells are eliminated.

  • Single-Cell Cloning:

    • Generate monoclonal cell populations from the puromycin-resistant pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand the resulting single colonies.

  • Genomic DNA Verification:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR amplification of the targeted region of the CYP4F2 gene.

    • Analyze the PCR products for insertions or deletions (indels) using Sanger sequencing and a TIDE or ICE analysis tool.

  • Western Blot Analysis for Protein Knockout Confirmation:

    • Lyse the validated knockout clones and wild-type control cells.

    • Perform SDS-PAGE and Western blotting using a primary antibody against CYP4F2.

    • Use an antibody against a housekeeping protein (e.g., beta-actin) as a loading control.

    • Confirm the absence of the CYP4F2 protein band in the knockout clones.

Protocol 2: Quantitative Lipidomics Analysis of CYP4F2 Knockout Cells

This protocol describes the methodology for analyzing the lipid profile of the generated knockout cells to quantify changes in this compound.

Materials:

  • Wild-type and CYP4F2-KO HepG2 cells

  • Lipid extraction solvents (e.g., methanol, methyl-tert-butyl ether)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Harvest:

    • Culture wild-type and validated CYP4F2-KO HepG2 cells to ~80% confluency.

    • Harvest the cells by scraping and wash with ice-cold PBS.

  • Lipid Extraction:

    • Perform a lipid extraction using a method such as the Matyash protocol (MTBE/methanol/water).

    • Add a cocktail of internal standards to the samples prior to extraction for accurate quantification.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extracts in an appropriate solvent.

    • Analyze the samples using a high-resolution LC-MS system.

    • Employ a targeted or untargeted lipidomics approach to identify and quantify a broad range of lipid species, including hydroxylated fatty acids.

  • Data Analysis:

    • Process the raw LC-MS data using specialized software (e.g., LipidSearch, MS-DIAL).

    • Identify and quantify this compound and other relevant lipid species by comparing retention times and mass spectra to known standards or databases.

    • Perform statistical analysis to identify significant differences in lipid levels between wild-type and knockout cells.

Data Presentation

The quantitative data from the lipidomics analysis should be summarized in a clear and structured table to facilitate comparison between the wild-type and knockout cell lines.

Table 1: Hypothetical Quantitative Lipidomics Data from Wild-Type and CYP4F2-KO HepG2 Cells

Lipid SpeciesWild-Type (pmol/mg protein)CYP4F2-KO (pmol/mg protein)Fold Change (KO/WT)p-value
Hexadecanoyl-CoA 150.3 ± 12.5295.8 ± 25.11.97<0.01
This compound 25.6 ± 3.1 <1.0 (Below L.O.Q.) N/A <0.001
16-Hydroxyhexadecanoic Acid18.2 ± 2.51.5 ± 0.40.08<0.001
Hexadecanedioic Acid12.5 ± 1.81.1 ± 0.30.09<0.001
Total Phosphatidylcholines12,500 ± 85012,350 ± 9100.99>0.05
Total Triacylglycerols8,760 ± 6209,150 ± 7301.04>0.05

L.O.Q. = Limit of Quantitation

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow for generating the knockout model.

G cluster_0 Proposed Signaling Pathway of this compound Hexadecanoyl-CoA Hexadecanoyl-CoA CYP4F2 CYP4F2 Hexadecanoyl-CoA->CYP4F2 Substrate 10-OH-Hexadecanoyl-CoA 10-OH-Hexadecanoyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation 10-OH-Hexadecanoyl-CoA->Peroxisomal Beta-Oxidation Metabolism Signaling_Events Modulation of Signaling Pathways (e.g., PPARα, LXR) 10-OH-Hexadecanoyl-CoA->Signaling_Events Ligand? CYP4F2->10-OH-Hexadecanoyl-CoA Hydroxylation Gene_Expression Altered Gene Expression Signaling_Events->Gene_Expression

Caption: Proposed metabolic and signaling pathway of this compound.

G cluster_1 CRISPR/Cas9 Knockout Generation Workflow A 1. sgRNA Design for CYP4F2 B 2. Cloning into lentiCRISPRv2 A->B C 3. Transfection of HepG2 Cells B->C D 4. Puromycin Selection C->D E 5. Single-Cell Cloning D->E F 6. Genomic DNA Verification (PCR/Seq) E->F G 7. Western Blot for Protein Confirmation F->G H Validated CYP4F2-KO Clone G->H

Caption: Workflow for generating and validating a CYP4F2 knockout cell line.

References

"CRISPR-Cas9 for studying 10-hydroxyhexadecanoyl-CoA synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Utilizing CRISPR-Cas9 for the Functional Study of 10-hydroxyhexadecanoyl-CoA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a long-chain hydroxy fatty acyl-CoA, a class of molecules increasingly recognized for its roles in cellular signaling, energy metabolism, and as a precursor for complex lipids. Understanding the enzymatic machinery responsible for its synthesis is critical for elucidating its physiological functions and exploring its potential as a therapeutic target. The CRISPR-Cas9 system offers a powerful and precise method for knocking out candidate genes potentially involved in its biosynthetic pathway, thereby enabling the functional characterization of these genes.

This document provides a comprehensive guide for researchers aiming to use CRISPR-Cas9 to identify and study the genes responsible for this compound synthesis. It includes detailed protocols for gene knockout in mammalian cells, from guide RNA (gRNA) design to the validation of gene editing and functional analysis.

Identifying Candidate Genes

The biosynthesis of this compound from hexadecanoyl-CoA (palmitoyl-CoA) likely involves a hydroxylation step. The primary candidates for this reaction are members of the cytochrome P450 (CYP) family of enzymes or other fatty acid hydroxylases. The initial step involves identifying potential candidate genes through bioinformatics, literature review of similar pathways, and analysis of transcriptomic or proteomic data.

Putative Gene Targets for this compound Synthesis:

  • Cytochrome P450 family members (e.g., CYP4A, CYP4F subfamilies): Known for their role in fatty acid omega- and in-chain hydroxylation.

  • Fatty Acid 2-Hydroxylase (FA2H): While known for 2-hydroxylation, related enzymes could perform hydroxylation at other positions.

  • Uncharacterized hydroxylases or oxidoreductases: Identified through homology searches or differential expression analysis.

CRISPR-Cas9 Experimental Workflow

The overall workflow for creating a stable knockout cell line to study gene function involves several key stages, from initial design to final validation.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis Gene_ID Target Gene Identification gRNA_Design gRNA Design & Selection Gene_ID->gRNA_Design Select Exons Vector_Prep Vector Cloning or sgRNA Synthesis gRNA_Design->Vector_Prep Order Oligos Transfection Transfection of Cas9 & gRNA Vector_Prep->Transfection Prepare Reagents Cell_Isolation Single Cell Isolation & Expansion Transfection->Cell_Isolation FACS or Limiting Dilution Genomic_Val Genomic Validation (Sequencing/T7E1) Cell_Isolation->Genomic_Val Expand Clones Protein_Val Protein Expression Validation (Western Blot) Genomic_Val->Protein_Val Confirm Indels Functional_Assay Functional Analysis (Metabolite Profiling) Protein_Val->Functional_Assay Confirm Knockout

Caption: General experimental workflow for CRISPR-Cas9 gene knockout.

Detailed Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design and Cloning

This protocol outlines the design of gRNAs targeting an early exon of the candidate gene to maximize the probability of generating a loss-of-function mutation.[1]

3.1. gRNA Design:

  • Obtain the genomic DNA sequence of the target gene from a database (e.g., Ensembl, NCBI).

  • Use a gRNA design tool (e.g., Synthego CRISPR Design Tool, CHOPCHOP) to identify potential 20-nucleotide target sequences.[2][3] The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[4][5]

  • Select 2-3 gRNAs per target gene that have high predicted on-target efficiency scores and low predicted off-target effects.[2] Target an early exon to induce frameshift mutations that lead to nonsense-mediated decay of the mRNA.[1]

3.2. Cloning gRNA into an Expression Vector: This protocol utilizes the pX458 plasmid (Addgene #48138), which co-expresses SpCas9 and the gRNA, along with a GFP reporter for cell sorting.[6]

  • Vector Linearization: Digest 2 µg of the pX458 plasmid with the BbsI restriction enzyme.[1][7] Run the digested product on a 1% agarose (B213101) gel and purify the linearized vector backbone using a gel extraction kit.

  • Oligonucleotide Annealing: Synthesize two complementary oligonucleotides for each selected gRNA sequence with appropriate overhangs for ligation into the BbsI-digested vector.

    • Forward Oligo: 5'- CACC G [20-nt gRNA sequence] - 3'

    • Reverse Oligo: 5'- AAAC [Reverse complement of 20-nt gRNA] C - 3'

  • Annealing Reaction:

    • Mix 1 µL of each oligo (100 µM) with 1 µL of 10x T4 DNA Ligase Buffer and 7 µL of nuclease-free water.

    • Incubate in a thermocycler at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/min.

  • Ligation:

    • Set up the ligation reaction as described in Table 1.

    • Incubate at room temperature for 1 hour or at 16°C overnight.

  • Transformation: Transform 5 µL of the ligation reaction into a competent E. coli strain (e.g., DH5α). Plate on an ampicillin-containing LB agar (B569324) plate and incubate overnight at 37°C.

  • Verification: Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the correct insertion of the gRNA sequence via Sanger sequencing.

Table 1: Ligation Reaction Setup

Component Volume
Linearized pX458 Vector (50 ng) x µL
Annealed Oligos (1:200 dilution) 1 µL
T4 DNA Ligase 1 µL
10x T4 DNA Ligase Buffer 2 µL

| Nuclease-free Water | to 20 µL |

Protocol 2: Transfection and Clonal Cell Line Generation

3.3. Cell Culture and Transfection:

  • One day before transfection, plate the mammalian cells of interest (e.g., HEK293T, HepG2) in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[6]

  • Transfect the cells with 2.5 µg of the validated gRNA/Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

  • After 24-48 hours, verify transfection efficiency by observing GFP expression using a fluorescence microscope.

3.4. Single-Cell Isolation: Isolate single GFP-positive cells to generate clonal populations. This can be achieved via two common methods:

  • Fluorescence-Activated Cell Sorting (FACS): Sort single GFP-positive cells directly into individual wells of a 96-well plate containing conditioned media.

  • Limiting Dilution Cloning: After transfection, expand the cells for a few days. Then, serially dilute the cell suspension to a final concentration of approximately 1 cell per 100 µL and plate into 96-well plates.[8]

3.5. Clonal Expansion:

  • Allow single cells to grow into colonies over 2-3 weeks. Monitor the plates regularly and change the media as needed.

  • Once colonies are visible, detach them using trypsin and transfer each clone to a larger well (e.g., 24-well plate) for further expansion.

  • Create two sets of plates: one for cryopreservation and one for genomic DNA extraction and analysis.

Protocol 3: Validation of Gene Editing

Validation is a critical step to confirm that the desired genetic modification has occurred. A multi-step validation process ensures accuracy.

Validation_Strategy cluster_pool Population Screening cluster_clone Clonal Validation cluster_protein Functional Confirmation Pool_DNA Genomic DNA from Transfected Pool T7E1 T7 Endonuclease I (T7E1) Assay Pool_DNA->T7E1 TIDE TIDE Analysis (Sanger Sequencing) Pool_DNA->TIDE Efficiency_Est Estimate Editing Efficiency T7E1->Efficiency_Est TIDE->Efficiency_Est Clone_DNA Genomic DNA from Expanded Clones Efficiency_Est->Clone_DNA Proceed if >10% Sanger PCR & Sanger Sequencing Clone_DNA->Sanger NGS Next-Gen Sequencing (Optional) Clone_DNA->NGS Allele_ID Identify Specific Indel Mutations Sanger->Allele_ID NGS->Allele_ID Clone_Lysate Protein Lysate from Validated Clones Allele_ID->Clone_Lysate Select Homozygous Knockout Clones WB Western Blot Clone_Lysate->WB Protein_Loss Confirm Loss of Protein Expression WB->Protein_Loss

Caption: Multi-step strategy for validating CRISPR-mediated gene editing.

3.6. Genomic DNA Extraction and PCR:

  • Extract genomic DNA from each expanded clone.

  • Design PCR primers that flank the gRNA target site, amplifying a region of 400-800 bp.

  • Perform PCR on the genomic DNA from the wild-type (WT) control and the edited clones.

3.7. Screening for Indels:

  • T7 Endonuclease I (T7E1) Assay: This enzymatic mismatch cleavage assay is a good first-pass method to screen for the presence of insertions or deletions (indels).[8][9]

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites.

    • Analyze the products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful editing.

  • Sanger Sequencing and TIDE/ICE Analysis:

    • Purify the PCR products from the clones and the parental cell line.

    • Send the products for Sanger sequencing.

    • Analyze the sequencing trace files using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to identify and quantify the specific indels in each clonal population.[10] This method can distinguish between heterozygous and homozygous knockouts.

Table 2: Example Validation Data for a Target Gene Knockout

Clone ID T7E1 Result Sanger/TIDE Result Allele 1 Allele 2 Genotype
WT Negative Wild-Type WT WT Wild-Type
Clone A3 Positive Heterozygous +1 bp insertion WT Heterozygous (+1/WT)
Clone B7 Positive Homozygous -4 bp deletion -4 bp deletion Homozygous (-4/-4)
Clone C1 Negative Wild-Type WT WT No Edit

| Clone D5 | Positive | Compound Het. | -10 bp deletion | +2 bp insertion | Heterozygous (-10/+2) |

3.8. Protein Level Validation (Western Blot): For clones confirmed to have homozygous or compound heterozygous frameshift mutations, confirm the loss of protein expression.

  • Lyse cells from the wild-type control and the knockout clones and quantify total protein concentration.

  • Perform a Western blot using a validated antibody specific to the target protein.

  • A complete absence of the corresponding protein band in the knockout clones confirms a successful knockout.[8]

Protocol 4: Functional Analysis

Once a validated knockout cell line is established, the final step is to assess the functional consequences of the gene deletion on the synthesis of this compound.

3.9. Metabolite Extraction and Analysis:

  • Culture the validated knockout clones and wild-type control cells under standard conditions.

  • Harvest the cells and perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Analyze the lipid extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the levels of this compound and related fatty acyl-CoAs.

3.10. Data Interpretation: A significant reduction or complete absence of this compound in the knockout cell line compared to the wild-type control provides strong evidence that the targeted gene is essential for its synthesis.

Table 3: Hypothetical Metabolite Analysis Results

Cell Line Target Protein Level This compound Level (relative abundance) Palmitoyl-CoA Level (relative abundance)
Wild-Type 100% 1.00 ± 0.12 1.00 ± 0.09
Knockout Clone B7 < 1% 0.05 ± 0.02 1.85 ± 0.21

| Knockout Clone D5 | < 1% | 0.08 ± 0.03 | 1.77 ± 0.19 |

The data would suggest that knocking out the target gene ablates the production of this compound, potentially causing an accumulation of its precursor, palmitoyl-CoA.

Conclusion

The CRISPR-Cas9 system provides a robust and specific platform for investigating the genetic basis of metabolic pathways. By following the protocols outlined in these application notes, researchers can systematically knock out candidate genes and directly assess their role in this compound synthesis. This approach is fundamental for advancing our understanding of lipid metabolism and identifying novel targets for drug development.

References

Metabolic Flux Analysis of 10-Hydroxyhexadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. This document provides detailed application notes and protocols for conducting MFA on 10-hydroxyhexadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA. Understanding the metabolic flux through pathways involving this molecule is crucial for research in areas such as lipid metabolism, cellular signaling, and the development of therapeutics targeting metabolic disorders. These protocols are primarily designed for application in cell culture and can be adapted for tissue samples. The core of this methodology revolves around stable isotope labeling, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to trace the flow of atoms through the metabolic network.

Applications

  • Target Identification and Validation: Quantifying the flux through the biosynthetic and catabolic pathways of this compound can help identify rate-limiting enzymes that could serve as potential drug targets.

  • Mechanism of Action Studies: Elucidating how drug candidates perturb the metabolic fluxes related to this compound can provide critical insights into their mechanisms of action.

  • Biomarker Discovery: Alterations in the flux of this compound metabolism may serve as novel biomarkers for disease diagnosis or prognosis.

  • Metabolic Engineering: Understanding the metabolic bottlenecks in the production of this compound can inform strategies for the metabolic engineering of microorganisms for biotechnological applications.

Putative Metabolic Pathway of this compound

The biosynthesis of this compound is thought to proceed via the hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA). This pathway is a critical branch point in fatty acid metabolism.

Putative Biosynthetic Pathway of this compound Glucose Glucose (¹³C-labeled) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis FAS PalmitoylCoA Hexadecanoyl-CoA (Palmitoyl-CoA) FattyAcidSynthesis->PalmitoylCoA Hydroxylation Hydroxylation (e.g., by Cytochrome P450) PalmitoylCoA->Hydroxylation HydroxyHexadecanoylCoA This compound Hydroxylation->HydroxyHexadecanoylCoA BetaOxidation β-Oxidation HydroxyHexadecanoylCoA->BetaOxidation Downstream Downstream Metabolites BetaOxidation->Downstream Experimental Workflow for ¹³C-MFA CellCulture 1. Cell Culture with ¹³C-labeled Substrate Quenching 2. Rapid Quenching of Metabolism CellCulture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction LCMS 4. LC-MS/MS Analysis of Acyl-CoAs Extraction->LCMS DataProcessing 5. Data Processing and Isotopologue Distribution Analysis LCMS->DataProcessing FluxCalculation 6. Computational Flux Calculation DataProcessing->FluxCalculation Data Analysis Workflow RawData 1. Raw LC-MS/MS Data PeakIntegration 2. Peak Integration and Quantification RawData->PeakIntegration MIDCalculation 3. Mass Isotopomer Distribution (MID) Calculation PeakIntegration->MIDCalculation FluxModeling 4. Flux Modeling and Parameter Estimation MIDCalculation->FluxModeling FluxMap 5. Generation of Metabolic Flux Map FluxModeling->FluxMap

Application Notes and Protocols for the Purification of Enzymes Metabolizing 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A thioester. Its metabolism is primarily situated within the mitochondrial fatty acid β-oxidation pathway. The key enzyme responsible for the further processing of this intermediate is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) . This enzyme catalyzes the NAD+-dependent conversion of the 10-hydroxyl group to a 3-keto group, a critical step in the catabolism of long-chain fatty acids for energy production.[1] LCHAD is often part of a mitochondrial trifunctional protein (TFP) complex, which also possesses enoyl-CoA hydratase and thiolase activities.[2][3]

Deficiencies in LCHAD activity are associated with severe metabolic disorders, highlighting its importance in cellular energy homeostasis.[1][4] The purification of LCHAD is essential for detailed biochemical characterization, inhibitor screening, and structural studies, which are vital for understanding its function and for the development of therapeutic strategies.

These application notes provide a detailed protocol for the purification of long-chain 3-hydroxyacyl-CoA dehydrogenase from a mammalian source, specifically rat liver mitochondria, which are a rich source of this enzyme.[5][6][7]

Data Presentation: Purification of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase

The following table summarizes the expected results from a typical purification of long-chain 3-hydroxyacyl-CoA dehydrogenase from rat liver mitochondria. The specific activity is measured using a spectrophotometric assay that monitors the formation of NADH at 340 nm.[8][9]

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Factor (-fold)
Crude Mitochondrial Extract 15003000.21001
Solubilization with Triton X-100 12002700.225901.1
DEAE-Sephadex A-50 (Ion Exchange) 3002100.7703.5
Hydroxyapatite (B223615) Chromatography 801602.05310
Matrex Gel Blue A Affinity Chromatography 151208.04040
Agarose-Hexane-CoA Affinity Chromatography 39030.030150
Bio-Gel A-0.5m (Gel Filtration) 16060.020300

A "Unit" of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to β-hydroxybutyryl-CoA per minute at pH 7.3 and 37°C in the presence of β-NADH.

Experimental Protocols

Protocol 1: Isolation of Rat Liver Mitochondria

This protocol is a prerequisite for the purification of the mitochondrial LCHAD.

Materials:

  • Fresh rat livers

  • Mitochondrial Isolation Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Homogenizer (Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Perfuse fresh rat livers with ice-cold Mitochondrial Isolation Buffer to remove blood.

  • Mince the livers and homogenize in 4 volumes of ice-cold Mitochondrial Isolation Buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in Mitochondrial Isolation Buffer and centrifuging again at 8,000 x g for 15 minutes.

  • The resulting mitochondrial pellet can be used immediately or stored at -80°C.

Protocol 2: Purification of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase

This protocol is adapted from established methods for the purification of acyl-CoA dehydrogenases from rat liver mitochondria.[7]

Materials:

  • Isolated rat liver mitochondria

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1% (w/v) Triton X-100

  • DEAE-Sephadex A-50 resin

  • Hydroxyapatite resin

  • Matrex Gel Blue A resin

  • Agarose-Hexane-CoA resin

  • Bio-Gel A-0.5m resin

  • Wash and Elution Buffers for each chromatography step (specific salt gradients and/or affinity ligands will be required)

  • Dialysis tubing

  • Spectrophotometer

Procedure:

  • Solubilization: Resuspend the mitochondrial pellet in Solubilization Buffer and stir gently for 1 hour at 4°C. Centrifuge at 100,000 x g for 60 minutes to pellet the insoluble material. The supernatant contains the solubilized mitochondrial proteins.

  • DEAE-Sephadex A-50 Ion-Exchange Chromatography:

    • Load the solubilized protein extract onto a DEAE-Sephadex A-50 column pre-equilibrated with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Wash the column to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM).

    • Collect fractions and assay for LCHAD activity. Pool the active fractions.

  • Hydroxyapatite Chromatography:

    • Dialyze the pooled active fractions against a low phosphate (B84403) buffer and load onto a hydroxyapatite column.

    • Elute with a linear gradient of potassium phosphate buffer (e.g., 10-400 mM).

    • Collect fractions and assay for LCHAD activity. Pool the active fractions.

  • Matrex Gel Blue A Affinity Chromatography:

    • Apply the pooled fractions to a Matrex Gel Blue A column. This matrix binds many nucleotide-dependent enzymes.

    • Wash the column and elute LCHAD using a buffer containing a low concentration of NAD+ or a salt gradient.

    • Collect and assay active fractions.

  • Agarose-Hexane-CoA Affinity Chromatography:

    • This step provides high specificity for CoA-binding enzymes.

    • Load the active fractions onto an Agarose-Hexane-CoA column.

    • After washing, elute the enzyme with a buffer containing a competitor such as CoA or with a change in ionic strength.

    • Pool the active fractions.

  • Bio-Gel A-0.5m Gel Filtration Chromatography:

    • Concentrate the pooled fractions and apply to a Bio-Gel A-0.5m column for size-based separation.

    • Elute with a buffered saline solution.

    • Collect fractions and assay for LCHAD activity. The fractions containing the highest specific activity represent the purified enzyme.

  • Enzyme Storage: The purified enzyme can be stored at -80°C in a buffer containing 50% glycerol.

Protocol 3: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.[8][9]

Materials:

  • Purified enzyme fractions

  • Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.3)

  • Substrate: 5.4 mM S-Acetoacetyl-CoA (or this compound)

  • Coenzyme: 6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) (for the reverse reaction) or NAD+ (for the forward reaction)

  • Spectrophotometer set to 340 nm

Procedure:

  • In a cuvette, combine the Assay Buffer, NAD+, and the substrate (this compound).

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of reaction is proportional to the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualization of Workflows and Pathways

Enzyme_Purification_Workflow cluster_0 Preparation of Starting Material cluster_1 Enzyme Purification Cascade Rat_Liver Rat Liver Homogenization Homogenization Rat_Liver->Homogenization Centrifugation_1 Low-Speed Centrifugation (600 x g) Homogenization->Centrifugation_1 Supernatant_1 Supernatant Centrifugation_1->Supernatant_1 Centrifugation_2 High-Speed Centrifugation (8,000 x g) Supernatant_1->Centrifugation_2 Mitochondria Mitochondrial Pellet Centrifugation_2->Mitochondria Solubilization Solubilization (Triton X-100) Mitochondria->Solubilization DEAE_Sephadex DEAE-Sephadex A-50 (Ion Exchange) Solubilization->DEAE_Sephadex Hydroxyapatite Hydroxyapatite Chromatography DEAE_Sephadex->Hydroxyapatite Matrex_Gel_Blue_A Matrex Gel Blue A (Affinity) Hydroxyapatite->Matrex_Gel_Blue_A Agarose_Hexane_CoA Agarose-Hexane-CoA (Affinity) Matrex_Gel_Blue_A->Agarose_Hexane_CoA Bio_Gel_A_0_5m Bio-Gel A-0.5m (Gel Filtration) Agarose_Hexane_CoA->Bio_Gel_A_0_5m Purified_LCHAD Purified LCHAD Bio_Gel_A_0_5m->Purified_LCHAD

Caption: Workflow for the purification of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial Beta-Oxidation of this compound Substrate This compound Enzyme Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Substrate->Enzyme Product 3-Keto-10-hydroxyhexadecanoyl-CoA Enzyme->Product NADH NADH + H+ Enzyme->NADH Further_Steps Further Beta-Oxidation Cycles Product->Further_Steps NAD NAD+ NAD->Enzyme

Caption: Metabolic role of LCHAD in the beta-oxidation of this compound.

Signaling_Pathways cluster_signaling Potential Signaling Roles of Hydroxy Fatty Acids HFA Hydroxy Fatty Acids (e.g., 10-hydroxy-derivatives) Receptors Nuclear Receptors (e.g., PPARs) HFA->Receptors Kinase_Pathways Kinase Cascades (e.g., PI3K/AKT, MAPK) HFA->Kinase_Pathways Cellular_Response Cellular Responses (Gene Expression, Metabolism, Inflammation) Receptors->Cellular_Response Kinase_Pathways->Cellular_Response

Caption: General signaling pathways potentially modulated by hydroxy fatty acids.

Signaling Pathways Involving Hydroxy Fatty Acids

While specific signaling pathways directly activated by this compound are not yet fully elucidated, related hydroxy fatty acids are known to possess signaling functions. Long-chain fatty acids and their derivatives can act as signaling molecules by interacting with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism.[10]

Furthermore, shorter-chain hydroxy fatty acids, like 10-hydroxy-2-decenoic acid, have been demonstrated to influence key signaling cascades. For instance, 10-hydroxy-2-decenoic acid has been shown to modulate the PI3K/AKT signaling pathway, which is central to glucose metabolism and cell survival.[11] Other oxidized fatty acids are known to activate MAP kinase pathways and, at higher concentrations, the PPAR-γ pathway, which has anti-inflammatory effects.[6] Very-long-chain fatty acids are also implicated as signaling molecules in both biotic and abiotic stress responses in plants.[12][13] These findings suggest that this compound, as a long-chain hydroxy fatty acid, may also play a role in intracellular signaling, potentially influencing metabolic regulation and cellular stress responses. Further research is warranted to uncover the specific signaling roles of this molecule.

References

Unlocking Cellular Metabolism: A Guide to Synthetic 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: Custom Synthesis is Key

Direct commercial sources for 10-hydroxyhexadecanoyl-CoA are limited. Researchers seeking to procure this molecule will likely need to engage with companies specializing in custom lipid and acyl-CoA synthesis. Several companies offer such services, providing the expertise and infrastructure to synthesize high-purity this compound for research purposes.

Table 1: Potential Commercial Sources for Custom Synthesis

CompanySpecializationWebsite
BOC SciencesCustom lipid synthesis, including fatty acids and their derivatives.--INVALID-LINK--
SymeresSpecialty lipid synthesis and purification services.--INVALID-LINK--
Cayman ChemicalCustom lipid synthesis, purification, and characterization.--INVALID-LINK--
Creative BiolabsCustom lipid synthesis for drug delivery and research.--INVALID-LINK--
AxploraLipid process development and manufacturing, from synthesis to purification.--INVALID-LINK--

Biochemical Significance and Applications

This compound is a hydroxylated long-chain acyl-CoA that plays a crucial role as an intermediate in the beta-oxidation of fatty acids. Its study is vital for understanding cellular energy metabolism and the pathophysiology of various metabolic diseases.

Key Research Applications:

  • Enzyme Substrate: It serves as a substrate for enzymes in the fatty acid beta-oxidation pathway, particularly for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). Studying the kinetics and activity of these enzymes with this compound can provide insights into their function and regulation.

  • Metabolic Disorder Research: The accumulation of long-chain hydroxyacyl-CoAs is a hallmark of certain inherited metabolic disorders, such as LCHAD deficiency. Synthetic this compound can be used as a standard in diagnostic assays and to study the cellular consequences of its accumulation in patient-derived cells.

  • Cellular Signaling: Long-chain acyl-CoAs are emerging as important signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels.[1] While the specific signaling roles of this compound are still under investigation, it can be used in in vitro and cell-based assays to explore its potential signaling functions.

Experimental Protocols

Protocol 1: Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol describes a spectrophotometric assay to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

  • Synthetic this compound

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) and determine its concentration accurately.

  • Prepare a stock solution of NAD+ in the assay buffer.

  • Set up the reaction mixture in a cuvette:

    • Assay Buffer

    • NAD+ (final concentration, e.g., 1 mM)

    • Enzyme solution (lysate or purified enzyme)

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background NAD+ reduction.

  • Initiate the reaction by adding this compound (final concentration, e.g., 50 µM).

  • Immediately start monitoring the increase in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.

  • Calculate the rate of NADH formation using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Determine the specific activity of the enzyme (µmol/min/mg of protein).

Table 2: Example Data for LCHAD Activity Assay

Substrate Concentration (µM)Initial Rate (ΔAbs/min)
00.001
100.025
250.058
500.105
1000.152
2000.180

Experimental Workflow for LCHAD Activity Assay

LCHAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare this compound and NAD+ solutions mix Combine Assay Buffer, NAD+, and enzyme in cuvette prep_substrate->mix prep_enzyme Prepare enzyme sample (lysate or purified) prep_enzyme->mix incubate Incubate at 37°C for 5 minutes mix->incubate start_reaction Add this compound to initiate reaction incubate->start_reaction measure Monitor absorbance at 340 nm start_reaction->measure calculate_rate Calculate rate of NADH formation measure->calculate_rate calculate_activity Determine specific activity calculate_rate->calculate_activity

Caption: Workflow for determining LCHAD enzyme activity.

Protocol 2: In Vitro Cellular Assay to Investigate the Effects of this compound on Gene Expression

This protocol outlines a method to assess the impact of exogenously supplied this compound on the expression of genes involved in fatty acid metabolism in a cell culture model.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Cell culture medium

  • Synthetic this compound

  • Vehicle control (e.g., buffer used to dissolve the acyl-CoA)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Culture cells to the desired confluency in multi-well plates.

  • Prepare a stock solution of this compound. It may be necessary to complex it with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.

  • Treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for a specified period (e.g., 6, 12, 24 hours). Include a vehicle control group.

  • After the treatment period, wash the cells with PBS and harvest them.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Conduct quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes involved in fatty acid metabolism (e.g., CPT1, ACOX1, PPARα) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analyze the qRT-PCR data using the ΔΔCt method to determine the fold change in gene expression in treated cells compared to control cells.

Table 3: Example qRT-PCR Data for Gene Expression Analysis

TreatmentTarget GeneFold Change (vs. Vehicle)
10 µM 10-OH-HCoACPT11.8 ± 0.2
10 µM 10-OH-HCoAACOX12.5 ± 0.3
10 µM 10-OH-HCoAPPARα1.5 ± 0.1

Signaling Pathway Hypothesis: Role in Fatty Acid Oxidation Regulation

FAO_Regulation cluster_cell Cellular Environment Extracellular_10OHHCoA Exogenous This compound Intracellular_10OHHCoA Intracellular This compound Extracellular_10OHHCoA->Intracellular_10OHHCoA Uptake Cell_Membrane Cell Membrane PPARa PPARα Intracellular_10OHHCoA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Protein Proteins mRNA->Protein FAO Increased Fatty Acid Oxidation Protein->FAO

Caption: Hypothesized signaling pathway for this compound.

Conclusion

While the commercial acquisition of this compound requires custom synthesis, its availability opens up significant avenues for research into fatty acid metabolism and related diseases. The protocols provided here offer a starting point for researchers to utilize this important molecule to dissect the intricacies of cellular energy regulation and to explore its potential as a signaling molecule. Careful experimental design and collaboration with specialized synthesis providers will be crucial for advancing our understanding of the roles of hydroxylated fatty acyl-CoAs in health and disease.

References

Troubleshooting & Optimization

"improving 10-hydroxyhexadecanoyl-CoA stability during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 10-hydroxyhexadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the stability and recovery of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The low recovery of this compound is primarily due to the inherent instability of its thioester bond. The main degradation pathways include:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), rapidly hydrolyze the thioester bond upon cell lysis, converting the molecule into a free fatty acid and Coenzyme A.[1] These enzymes are widespread within cells and must be inactivated immediately.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions. Stability is significantly reduced in alkaline environments (pH > 8).[1]

  • Thermal Decomposition: Elevated temperatures accelerate both enzymatic and chemical degradation rates.[1]

Q2: What is the ideal pH for maintaining the stability of this compound during extraction?

A2: Aqueous solutions of Coenzyme A and its derivatives are most stable in a slightly acidic environment, typically within a pH range of 2 to 6.[1] Many established protocols for long-chain acyl-CoA extraction recommend using a buffer with a pH of approximately 4.9.[1][2][3]

Q3: How critical is temperature control during the extraction process?

A3: Temperature control is absolutely critical. Both chemical and enzymatic degradation processes are accelerated at higher temperatures.[1] It is imperative to keep samples on ice (0-4°C) or at sub-zero temperatures throughout the entire extraction procedure, including homogenization, centrifugation, and solvent evaporation steps.[1][2] Using pre-chilled tubes, buffers, and solvents is also highly recommended.[1]

Q4: What are the recommended storage conditions for samples and extracts containing this compound?

A4: To ensure long-term stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4] Final extracts should be dried under a stream of nitrogen and stored at -80°C until analysis.[4] For short-term storage during the extraction process, keeping samples on ice is essential.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound 1. Incomplete Quenching of Enzymatic Activity: Cellular thioesterases rapidly degrade the target molecule upon cell lysis.[1]Immediate Inactivation: This is the most critical step. For tissues, flash-freeze in liquid nitrogen upon collection. For cell cultures, quench metabolism by adding a pre-chilled organic solvent (e.g., -80°C methanol) directly to the culture plate.[1]
2. Non-Optimal pH of Extraction Buffers: Neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1]Use Acidic Buffer: Employ an acidic extraction buffer. A 100 mM potassium phosphate (B84403) (KH2PO4) buffer at pH 4.9 is a common and effective choice.[1][2][3]
3. High Temperature During Sample Processing: Degradation rates increase significantly with temperature.[1]Maintain Cold Chain: Ensure all steps (homogenization, centrifugation, etc.) are performed on ice (0-4°C). Use pre-chilled equipment and reagents.[1][2]
4. Incomplete Cell Lysis and Extraction: The analyte may not be fully released from the cellular matrix.Ensure Thorough Homogenization: Use a glass homogenizer for better tissue disruption.[2] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[2]
5. Inefficient Solid-Phase Extraction (SPE): Poor binding or elution during the purification step can lead to sample loss.Optimize SPE Protocol: Ensure the SPE column (a weak anion exchange column can be effective) is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution solvent compositions and volumes.[2]
Poor Reproducibility Between Replicates 1. Inconsistent Sample Handling: Variations in time or temperature during processing can lead to different degradation rates.Standardize Workflow: Ensure each sample is processed for the same duration and under identical temperature conditions. Work quickly and efficiently.[2]
2. Inaccurate Pipetting of Small Volumes: Small errors in reagent volumes can be magnified in the final result.Calibrate Pipettes: Regularly calibrate all pipettes. Use appropriate pipette sizes for the volumes being dispensed.
3. Non-Homogeneous Sample: If the starting material is not uniform, different aliquots will have different analyte concentrations.Ensure Homogeneity: Thoroughly homogenize the entire sample before taking aliquots for extraction.
Presence of Interfering Peaks in Final Analysis (e.g., HPLC) 1. Contaminants from Solvents or Reagents: Low-purity solvents can introduce interfering substances.Use High-Purity Reagents: Use fresh, HPLC-grade or higher purity solvents and reagents for all steps.
2. Incomplete Removal of Other Lipids: The extraction method may co-extract other lipids that interfere with analysis.Refine Purification: Optimize the SPE wash steps to remove less polar lipids. Consider alternative extraction techniques like those derived from Bligh-Dyer methods where acyl-CoAs partition into the methanolic aqueous phase.[5]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a widely used method that combines solvent extraction with solid-phase extraction (SPE) for enhanced purity and recovery.[2]

Materials:

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2][5]

    • Homogenize thoroughly.

    • Add 2.0 mL of 2-propanol and homogenize again.[3][5]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add acetonitrile and vortex thoroughly.[3]

    • Centrifuge at a high speed (e.g., 17,500 x g) for 5-10 minutes at 4°C.[4]

    • Collect the supernatant.

  • Purification (SPE):

    • Conditioning: Condition a weak anion exchange SPE column with methanol, followed by water, and finally with the 100 mM KH2PO4 buffer.

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with the KH2PO4 buffer, followed by a wash with a weak organic solvent (e.g., acetonitrile/water mixture) to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs using an appropriate solvent, such as a solution containing ammonium hydroxide or formic acid in methanol.[2]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[2][4]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and ammonium acetate (B1210297) solution).[6]

Data Presentation

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction

The recovery of long-chain acyl-CoAs can differ based on the tissue type and the specifics of the extraction method used. The following table provides a summary of reported recovery rates.

Methodology Tissue Type Reported Recovery Rate (%) Reference
Solvent Extraction with SPE PurificationVarious Rat Tissues (Heart, Kidney, Muscle)70-80%[3]
Optimized Organic-Aqueous ExtractionMammalian Tissues (Liver, Brain, Muscle)60-140% (analyte and tissue dependent)[7]

Visualizations

G cluster_0 Sample Preparation cluster_1 Purification (SPE) cluster_2 Final Steps Sample 1. Tissue Sample (Flash Frozen) Homogenize 2. Homogenize in Acidic Buffer (pH 4.9) on Ice Sample->Homogenize Extract 3. Add Organic Solvents (Isopropanol, ACN) Homogenize->Extract Centrifuge 4. Centrifuge (4°C) & Collect Supernatant Extract->Centrifuge Condition 5. Condition SPE Column Centrifuge->Condition Load 6. Load Supernatant Condition->Load Wash 7. Wash Column Load->Wash Elute 8. Elute Acyl-CoAs Wash->Elute Dry 9. Dry Under Nitrogen Elute->Dry Reconstitute 10. Reconstitute for Analysis Dry->Reconstitute

Caption: Workflow for this compound extraction.

G cluster_factors Degradation Factors Analyte This compound (Stable) Degradation Degradation Products (Free Fatty Acid + CoA) Analyte->Degradation Hydrolysis Enzymes Enzymatic Activity (Thioesterases) Enzymes->Degradation pH Alkaline pH (pH > 8) pH->Degradation Temp High Temperature Temp->Degradation

Caption: Factors leading to the degradation of this compound.

G Start Low Recovery? CheckEnzymes Enzymes Quenched Immediately? Start->CheckEnzymes CheckTemp Kept on Ice Throughout? CheckEnzymes->CheckTemp Yes Sol_Enzymes Action: Flash freeze sample immediately CheckEnzymes->Sol_Enzymes No CheckpH Buffer pH Acidic (e.g., 4.9)? CheckTemp->CheckpH Yes Sol_Temp Action: Use pre-chilled reagents/tubes CheckTemp->Sol_Temp No CheckLysis Homogenization Thorough? CheckpH->CheckLysis Yes Sol_pH Action: Prepare fresh acidic buffer CheckpH->Sol_pH No Result Optimize SPE Protocol CheckLysis->Result Yes Sol_Lysis Action: Optimize homogenization CheckLysis->Sol_Lysis No

Caption: Troubleshooting logic for low recovery issues.

References

Technical Support Center: Quantification of 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-hydroxyhexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in the quantification of this and other long-chain hydroxy acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is very low or undetectable. What are the common causes?

A1: Low or absent signal is a frequent issue, often stemming from the inherent instability of the acyl-CoA thioester bond. Key areas to investigate include:

  • Sample Degradation: Acyl-CoAs are highly susceptible to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH.[1] Ensure samples are processed quickly and kept on ice or at -80°C at all times.[2]

  • Inefficient Extraction: The choice of extraction solvent is critical. While various methods exist, a common approach involves immediate quenching of metabolic activity (e.g., flash-freezing in liquid nitrogen) followed by extraction with an organic solvent like methanol (B129727) or acetonitrile (B52724), often in combination with isopropanol.[3][4][5]

  • Suboptimal Storage: For long-term storage, lipid extracts should be kept in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -80°C to prevent both hydrolysis and oxidation.[6] Avoid repeated freeze-thaw cycles.[2]

  • MS Parameter Optimization: Ensure your mass spectrometer is properly tuned for your analyte. The most common fragmentation for acyl-CoAs is a neutral loss of the 507 Da phospho-ADP moiety.[3]

Q2: I'm seeing high variability between replicate injections. What could be the problem?

A2: High variability often points to analyte instability in the autosampler. Acyl-CoAs can degrade in the aqueous mobile phases commonly used for reverse-phase chromatography.[1]

  • Reconstitution Solvent: After evaporating the extraction solvent, reconstitute your sample in a solvent that promotes stability. Methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1]

  • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to slow down degradation during the analytical run.

  • Internal Standard Use: A suitable internal standard that is added at the very beginning of the sample preparation process is crucial to correct for variability introduced during extraction and analysis.[3]

Q3: What is the best choice for an internal standard (IS) for this compound quantification?

A3: The most widely accepted practice for acyl-CoA quantification is the use of a stable isotope-labeled version of the analyte. However, if this is not available, an odd-chain acyl-CoA is the next best choice. Heptadecanoyl-CoA (C17:0-CoA) is a common and effective IS because it is not naturally abundant in most biological systems and has similar chemical properties and extraction efficiency to long-chain acyl-CoAs.[2][7] The IS should be added to the sample at the earliest possible stage—ideally, during the initial tissue homogenization or cell lysis—to account for analyte loss throughout the entire workflow.[6]

Troubleshooting Guide: Specific Issues

Issue 1: Poor Chromatographic Peak Shape or Resolution
  • Problem: Tailing, fronting, or broad peaks for this compound.

  • Potential Cause: Interaction with metal surfaces in the HPLC system, suboptimal mobile phase composition, or column degradation.

  • Troubleshooting Steps:

    • Use a PEEK or Bio-inert HPLC System: If available, use a system with non-metallic components to minimize analyte adsorption.

    • Optimize Mobile Phase: Acyl-CoAs are amphipathic molecules. Ensure sufficient organic content and an appropriate ion-pairing agent or modifier (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid) to achieve good peak shape.[7]

    • Column Choice: A standard C18 column is often used, but for hydroxylated species, a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) may provide better results.

Issue 2: Inaccurate Quantification due to Isomeric Interference
  • Problem: Overestimation of the this compound concentration. This is one of the most critical and overlooked pitfalls.

  • Potential Cause: Co-elution with other hydroxyhexadecanoyl-CoA isomers (e.g., 2-hydroxy, 3-hydroxy, 11-hydroxy, etc.). These isomers often have the exact same mass and produce the same product ions in MS/MS, making them indistinguishable without chromatographic separation.[1][8][9]

  • Troubleshooting Steps:

    • Increase Chromatographic Resolution: This is essential. Use a long analytical column (≥150 mm) with small particle sizes (<2 µm) and a shallow, slow gradient to maximize the separation of isomers.[10]

    • Verify Peak Purity: If you have access to analytical standards for other isomers, run them to confirm their retention times relative to your peak of interest.

    • Consider Chiral Chromatography: The hydroxyl group at the 10-position creates a chiral center. If you need to distinguish between the R and S enantiomers, a specialized chiral column is required.[1] This is also relevant as biological systems are often stereospecific.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a representative method adapted from common practices for acyl-CoA analysis.[2]

  • Homogenization: Weigh approximately 50-100 mg of flash-frozen tissue and place it in a pre-chilled glass homogenizer.

  • Extraction: Add 2 mL of an ice-cold extraction buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing a known amount of internal standard (e.g., Heptadecanoyl-CoA). Homogenize thoroughly on ice.

  • Protein Precipitation & LLE: Add 3 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol. Vortex vigorously for 1 minute. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Purification (Optional but Recommended): The supernatant can be further purified using weak anion exchange solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering lipids.[2]

  • Drying and Reconstitution: Transfer the final supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the pellet in 100 µL of methanol for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.

    • Gradient: A slow, linear gradient from a low percentage of B (e.g., 20%) to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Suggested MRM Transitions:

      • Analyte: this compound (Precursor m/z: 1022.5 -> Product m/z: 515.1, corresponding to [M+H]+ -> [M+H-507]+). A secondary transition can be monitored for confirmation.

      • Internal Standard: Heptadecanoyl-CoA (Precursor m/z: 1034.6 -> Product m/z: 527.1).

    • Instrument Parameters: Optimize spray voltage, source temperature, and collision energy for maximal signal intensity.

Quantitative Data Summary

Extraction MethodPurification StepTypical Recovery RangeReference
Acetonitrile/IsopropanolNone50-80%General knowledge
Acidic Buffer + Organic SolventSolid-Phase Extraction (SPE)80-105%[2]
Methanol-based LysisProtein Precipitation60-90%[5]

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Tissue 1. Tissue Homogenization (Flash-frozen sample) Lysis 2. Cell Lysis & Extraction (Add IS in cold buffer) Tissue->Lysis Centrifuge1 3. Protein Precipitation (Add ACN/IPA, vortex) Lysis->Centrifuge1 SPE 4. Solid-Phase Extraction (SPE) (Optional Purification) Centrifuge1->SPE Dry 5. Evaporation (Under Nitrogen) SPE->Dry Reconstitute 6. Reconstitution (In Methanol) Dry->Reconstitute Injection 7. HPLC Injection Separation 8. Chromatographic Separation (Reverse Phase C18) Injection->Separation Ionization 9. ESI Ionization (Positive Mode) Separation->Ionization Detection 10. MRM Detection (Q1/Q3 Transition) Ionization->Detection Quant 11. Quantification (vs. Internal Standard) Detection->Quant

Caption: General workflow for the extraction and quantification of this compound.

G cluster_0 The Isomer Challenge in MS/MS Analyte 10-OH-C16-CoA (m/z 1022.5) MSMS MS/MS Fragmentation (Collision Cell) Analyte->MSMS Isomer1 3-OH-C16-CoA (m/z 1022.5) Isomer1->MSMS Isomer2 11-OH-C16-CoA (m/z 1022.5) Isomer2->MSMS Fragment Identical Product Ion (m/z 515.1) MSMS->Fragment Neutral Loss of 507 Da Conclusion Conclusion: Chromatographic separation is ESSENTIAL for accurate quantification. Fragment->Conclusion

Caption: Logical diagram illustrating why isomers are a critical pitfall in quantification.

References

Technical Support Center: Analysis of 10-hydroxyhexadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the mass spectrometry analysis of 10-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing this compound?

A1: Ion suppression in the analysis of this compound is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This leads to a reduced signal intensity, impacting sensitivity and accuracy.[1] The primary causes include:

  • Phospholipids (B1166683): Abundant in biological samples like plasma and tissue, phospholipids are a major source of ion suppression in positive electrospray ionization (+ESI) mode.[2]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample matrix can crystallize on the ESI droplet, hindering solvent evaporation and suppressing the analyte signal.

  • Other Endogenous Molecules: The complex nature of biological samples means that other lipids, proteins, and metabolites can co-elute and compete with this compound for ionization.[3]

Q2: Which sample preparation technique is most effective for reducing ion suppression for this compound?

A2: The choice of sample preparation is critical for minimizing ion suppression. The most common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extract, leaving behind significant amounts of phospholipids and other matrix components that can cause ion suppression.[4]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but may have lower recovery for polar compounds like this compound.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components and concentrating the analyte, leading to a significant reduction in ion suppression.[4] A C18 stationary phase is commonly used for long-chain acyl-CoAs.[4]

Q3: How can I optimize my chromatographic separation to minimize ion suppression?

A3: Good chromatographic separation is key to resolving this compound from co-eluting matrix components.[5]

  • Column Choice: A C18 reversed-phase column is a common choice for separating long-chain acyl-CoAs.[5]

  • Mobile Phase: Using a mobile phase with a volatile buffer, such as ammonium (B1175870) acetate, is recommended.[6] The pH of the mobile phase can also be optimized to improve peak shape and retention.

  • Gradient Elution: A gradient elution, starting with a higher aqueous phase and ramping up the organic phase (e.g., acetonitrile (B52724) or methanol), can effectively separate the analyte from early-eluting polar interferences and later-eluting non-polar interferences.[5]

Q4: What is the role of an internal standard in mitigating ion suppression?

A4: An internal standard (IS) is crucial for accurate quantification in the presence of ion suppression. A stable isotope-labeled (SIL) internal standard of this compound is ideal, as it will co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal remains constant, allowing for reliable quantification. If a SIL-IS is not available, a structurally similar odd-chain acyl-CoA can be used.[5]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Severe Ion Suppression 1. Improve Sample Cleanup: Switch from protein precipitation to solid-phase extraction (SPE) to remove more matrix interferences.[4]2. Dilute the Sample: A simple 1:10 or 1:100 dilution of the final extract can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Adjust the gradient to better separate the analyte from suppression zones. A post-column infusion experiment can help identify these zones.
Analyte Degradation 1. Maintain Low Temperatures: Process samples on ice to minimize enzymatic degradation.[7]2. Use Appropriate pH: Acyl-CoAs are prone to hydrolysis in alkaline or strongly acidic aqueous solutions. Reconstitute samples in a buffered solution at a neutral pH (e.g., 50 mM ammonium acetate).[6]3. Limit Freeze-Thaw Cycles: Store samples at -80°C and avoid repeated freeze-thaw cycles.[7]
Suboptimal MS Parameters 1. Optimize Ionization Source: Adjust parameters such as capillary voltage, gas flow, and source temperature to maximize the signal for this compound.[5]2. Confirm MRM Transitions: Ensure the correct precursor and product ions are being monitored. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed in positive ion mode.[7]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column 1. Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the analyte and reduce interactions with the stationary phase. 2. Use an Ion-Pairing Agent: While they can cause ion suppression themselves, a low concentration of an ion-pairing agent can sometimes improve peak shape. Use with caution and ensure compatibility with your mass spectrometer.[7]
Column Overload 1. Reduce Injection Volume: Injecting a smaller volume of the sample can prevent overloading the column. 2. Dilute the Sample: As with ion suppression, diluting the sample can also address column overload issues.
Contaminated Guard Column or Column 1. Replace Guard Column: The guard column protects the analytical column from strongly retained matrix components. 2. Wash or Replace Analytical Column: If the problem persists, the analytical column may need to be washed according to the manufacturer's instructions or replaced.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Long-Chain Acyl-CoA Analysis

Sample Preparation MethodRelative RecoveryReduction in Matrix EffectThroughput
Protein Precipitation (Methanol) ModerateLowHigh
Protein Precipitation (Acetonitrile) Moderate-HighLow-ModerateHigh
Liquid-Liquid Extraction VariableModerateModerate
Solid-Phase Extraction (C18) HighHighLow

Note: Data is generalized for long-chain acyl-CoAs and may vary for this compound. Recovery and matrix effect are relative comparisons.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50-100 µL of a suitable solvent (e.g., 50% methanol in water with 10 mM ammonium acetate) for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transition: To be optimized for this compound (precursor ion [M+H]+) and a characteristic product ion (e.g., monitoring the neutral loss of 507 Da).[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid-Phase Extraction (C18) PPT->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (+ESI, MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Low Signal for This compound Check_Sample_Prep Evaluate Sample Preparation Start->Check_Sample_Prep Improve_Cleanup Implement SPE or Optimize PPT Check_Sample_Prep->Improve_Cleanup PPT Used Dilute_Sample Dilute Final Extract Check_Sample_Prep->Dilute_Sample SPE Used Check_Chromatography Evaluate Chromatography Improve_Cleanup->Check_Chromatography Dilute_Sample->Check_Chromatography Optimize_Gradient Adjust Gradient Profile Check_Chromatography->Optimize_Gradient Co-elution Suspected Check_Column Check Column Performance Check_Chromatography->Check_Column Poor Peak Shape Check_MS Verify MS Parameters Optimize_Gradient->Check_MS Check_Column->Check_MS Optimize_Source Optimize Ion Source Check_MS->Optimize_Source Low Intensity Verify_Transitions Confirm MRM Transitions Check_MS->Verify_Transitions No Signal

References

"troubleshooting low yield in 10-hydroxyhexadecanoyl-CoA synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-hydroxyhexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enzymatic synthesis of this compound is resulting in a very low yield. What are the initial troubleshooting steps?

Low yields in enzymatic synthesis can arise from several factors, from inactive enzymes to suboptimal reaction conditions. A systematic approach to troubleshooting is essential. The primary areas to investigate are the integrity of your starting materials, enzyme activity, and reaction conditions.[1][2]

Initial Verification Steps:

  • Substrate Integrity:

    • 10-Hydroxyhexadecanoic Acid: Confirm the purity and structure of your starting fatty acid using techniques like NMR or mass spectrometry. Impurities can act as inhibitors.[1]

    • Coenzyme A (CoA): Verify the concentration and purity of your CoA stock. CoA solutions can be unstable and are sensitive to degradation with improper storage or multiple freeze-thaw cycles.

    • ATP: Ensure the ATP solution is fresh and has been stored correctly, as it is prone to hydrolysis.

  • Enzyme Activity:

    • Acyl-CoA Synthetase (ACS): The activity of your ACS is paramount. Ensure it has been stored at the correct temperature (typically -80°C) and has not undergone repeated freeze-thaw cycles.[1] If possible, perform a standard activity assay with a known substrate to confirm the enzyme is active.[1]

  • Reaction Conditions:

    • Buffer and pH: Verify that the pH and buffer composition are optimal for your specific ACS.

    • Temperature: Ensure the reaction is incubated at the optimal temperature for the enzyme.[2]

    • Cofactors: Confirm the presence and correct concentration of necessary cofactors, such as Mg²⁺.

Below is a troubleshooting workflow to diagnose the issue:

G start Low Yield of this compound substrate_check Verify Substrate Integrity (10-Hydroxyhexadecanoic Acid, CoA, ATP) start->substrate_check enzyme_check Check Enzyme Activity (Acyl-CoA Synthetase) substrate_check->enzyme_check Substrates OK success Yield Improved substrate_check->success Substrate Issue Resolved condition_check Review Reaction Conditions (pH, Temp, Cofactors) enzyme_check->condition_check Enzyme Active enzyme_check->success Enzyme Issue Resolved product_degradation Investigate Product Instability condition_check->product_degradation Conditions Optimal condition_check->success Conditions Optimized purification_issue Optimize Purification Protocol product_degradation->purification_issue Product Stable product_degradation->success Degradation Minimized purification_issue->success Purification Optimized

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

Q2: I suspect my Acyl-CoA Synthetase (ACS) is inactive or has low activity. How can I confirm this?

Enzyme inactivity is a common reason for low product yield.[1] To determine if your ACS is the issue, you can perform a control reaction and check for potential inhibitors.

  • Perform a Control Reaction: Use a well-characterized substrate for your ACS, such as palmitic acid, to see if any product is formed.[3][4] If this reaction also fails, it is highly likely your enzyme is inactive.

  • Check for Inhibitors: Impurities in your 10-hydroxyhexadecanoic acid preparation or other reaction components can inhibit the enzyme.[1] Consider purifying your substrate. Additionally, high concentrations of the product, this compound, can cause feedback inhibition.[5]

Q3: My enzyme appears to be active, but the yield is still low. What other reaction parameters should I optimize?

If the enzyme is active, the next step is to optimize the reaction conditions to ensure maximum efficiency.

ParameterTroubleshooting ActionRationale
Substrate Concentration Titrate the concentration of 10-hydroxyhexadecanoic acid and CoA.High substrate concentrations can sometimes lead to substrate inhibition.
Enzyme Concentration Increase the amount of ACS in the reaction.[1][6]The initial enzyme concentration may be too low for an efficient reaction rate.
Incubation Time Perform a time-course experiment to determine the optimal reaction time.The reaction may not have reached completion, or the product may be degrading over time.
Co-solvents If substrate solubility is an issue, consider adding a small amount of a co-solvent like DMSO.[1]Poor solubility of the fatty acid substrate can limit its availability to the enzyme.

Q4: How can I troubleshoot low yields in the chemical synthesis of this compound?

Chemical synthesis presents its own set of challenges. Low yields can often be attributed to incomplete reactions, side reactions, or loss of product during workup and purification.[7]

G start Low Yield in Chemical Synthesis reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) reagent_check->reaction_monitoring Reagents OK success Yield Improved reagent_check->success Reagent Issue Resolved workup_optimization Optimize Workup Procedure reaction_monitoring->workup_optimization Reaction Complete reaction_monitoring->success Reaction Optimized purification_optimization Optimize Purification Method workup_optimization->purification_optimization Workup Optimized workup_optimization->success Product Loss Minimized purification_optimization->success Purification Optimized

Caption: Troubleshooting workflow for chemical synthesis.

Troubleshooting Steps for Chemical Synthesis:

  • Reagent Purity: Ensure all reagents, especially the starting 10-hydroxyhexadecanoic acid and activating agents, are pure and dry.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to identify any side products.

  • Workup and Purification: Significant amounts of product can be lost during extraction and purification.[7] Ensure complete extraction and optimize your purification method (e.g., column chromatography, HPLC) to minimize loss.[8]

Q5: Could the this compound product be degrading during the reaction or purification?

Yes, acyl-CoA esters can be susceptible to hydrolysis, especially at non-optimal pH values.

  • pH Control: Maintain a neutral or slightly acidic pH during the reaction and purification to minimize hydrolysis.

  • Temperature: Keep samples on ice or at 4°C during purification steps whenever possible.

  • Storage: Store the final product at -80°C to ensure long-term stability.

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay

This protocol provides a general method to assess the activity of your ACS enzyme.

Principle: The activity of ACS is measured by monitoring the formation of the acyl-CoA product over time using HPLC.

Reaction Mixture:

ComponentFinal Concentration
Tris-HCl buffer (pH 7.5)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A0.5 mM
Palmitic Acid (or other control fatty acid)100 µM
Purified ACS1-5 µg
Nuclease-free waterTo final volume

Procedure:

  • Prepare the reaction mixture without the enzyme.

  • Incubate the mixture at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes to pre-warm.

  • Initiate the reaction by adding the ACS enzyme.

  • Take aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes) and quench the reaction by adding an equal volume of cold acetonitrile (B52724) or other suitable organic solvent.

  • Centrifuge the quenched samples to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of palmitoyl-CoA formed. The eluent can be monitored at 260 nm.[8]

Protocol 2: Purification of Long-Chain Acyl-CoAs

This protocol outlines a general method for the purification of this compound from a reaction mixture.[8]

Materials:

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Potassium phosphate (B84403) buffer (e.g., 75 mM, pH 4.9)[8]

Procedure:

  • Quench Reaction: Stop the synthesis reaction by adding an organic solvent like acetonitrile.

  • Condition SPE Cartridge: Equilibrate a C18 SPE cartridge with acetonitrile followed by the potassium phosphate buffer.

  • Load Sample: Load the quenched reaction mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with the potassium phosphate buffer to remove salts, ATP, and other hydrophilic components.

  • Elute: Elute the this compound from the cartridge using a solution of acetonitrile. The concentration of acetonitrile may need to be optimized.

  • Concentrate: Concentrate the eluted sample under a stream of nitrogen or by lyophilization.

  • Analysis: Confirm the purity and identity of the product using HPLC and mass spectrometry.

This technical support guide provides a starting point for troubleshooting low yields in this compound synthesis. For more specific issues, consulting detailed literature on the synthesis of similar long-chain acyl-CoAs is recommended.

References

"interference of isomeric compounds with 10-hydroxyhexadecanoyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 10-hydroxyhexadecanoyl-CoA. It specifically addresses the challenges posed by isomeric compounds during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can interfere with its analysis?

A1: Interference in the analysis of this compound can arise from two main types of isomers:

  • Positional Isomers: These are molecules with the same chemical formula but with the hydroxyl (-OH) group located at a different position on the hexadecanoyl chain. For example, 3-hydroxyhexadecanoyl-CoA or 12-hydroxyhexadecanoyl-CoA have the same mass as this compound and can co-elute in chromatographic separations if the method is not sufficiently optimized.

  • Stereoisomers (Enantiomers and Diastereomers): Since the 10-hydroxy position is a chiral center, this compound exists as two enantiomers: (R)-10-hydroxyhexadecanoyl-CoA and (S)-10-hydroxyhexadecanoyl-CoA. These molecules have identical physical and chemical properties in an achiral environment, making their separation particularly challenging. Standard reversed-phase liquid chromatography will not separate enantiomers.

Q2: Which analytical techniques are most suitable for the analysis of this compound and its isomers?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires derivatization of the analyte to increase its volatility.[2][3] For the separation of stereoisomers, chiral chromatography is necessary.[4][5]

Q3: How can I confirm if a chromatographic peak corresponds to this compound or an interfering isomer?

A3: Confirming the identity of a peak requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can help confirm the elemental composition of the molecule. However, it cannot distinguish between isomers.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information. While positional isomers may produce some similar fragments, the relative abundances of specific fragment ions can differ, aiding in their differentiation. Characteristic neutral losses, such as the loss of the 3'-phospho-ADP moiety (507 Da), are indicative of acyl-CoAs.

  • Chromatographic Separation: Co-injection with a certified reference standard of this compound is the most definitive way to confirm peak identity based on retention time. If isomers are suspected, specific chromatographic methods designed to separate them must be employed.

  • Peak Purity Analysis: Using a Diode Array Detector (DAD) in HPLC can help assess peak purity. If the UV-Vis spectra across the peak are not identical, it suggests the presence of co-eluting compounds.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, with a focus on isomeric interference.

Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers

Possible Cause: The analytical column and mobile phase conditions are not optimized for the separation of long-chain hydroxy fatty acyl-CoA isomers.

Recommended Solutions:

  • Optimize the Reversed-Phase Chromatography Method:

    • Column Choice: Utilize a C18 or C8 column with a smaller particle size (e.g., 1.7-1.8 µm) for higher efficiency.[7]

    • Mobile Phase pH: Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape and resolution of acyl-CoAs.[8]

    • Gradient Optimization: A shallow gradient of a strong organic solvent (like acetonitrile (B52724) or methanol) is often necessary to separate structurally similar long-chain acyl-CoAs.[7]

  • Employ Chiral Chromatography for Stereoisomers:

    • Chiral Stationary Phases (CSPs): Use a column with a chiral stationary phase to resolve enantiomers. Polysaccharide-based CSPs are commonly used for separating chiral compounds.

    • Mobile Phase Modifiers: The choice of organic modifier and additives in the mobile phase is critical for achieving chiral separation.

Experimental Protocol: Optimized LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This protocol is adapted from established methods for long-chain acyl-CoA analysis and can be used as a starting point for optimizing the separation of this compound and its positional isomers.

  • Sample Preparation (Tissue):

    • Homogenize frozen tissue powder in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm).[7]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[7]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7]

    • Gradient:

      • Start at 20% B.

      • Increase to 45% B over 3 minutes.

      • Decrease to 25% B over 0.2 minutes.

      • Increase to 65% B over 1 minute.

      • Return to 20% B over 0.5 minutes.

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ions: Monitor for characteristic fragment ions. A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da.

Issue 2: Inability to Distinguish Between Positional Isomers by MS/MS

Possible Cause: Positional isomers of hydroxyacyl-CoAs can produce very similar fragmentation patterns, making them difficult to differentiate based on MS/MS spectra alone.

Recommended Solutions:

  • Derivatization: Chemical derivatization of the hydroxyl group can lead to more distinct fragmentation patterns for different positional isomers.

  • Advanced MS Techniques: Techniques like ion mobility-mass spectrometry (IMS-MS) can separate isomers based on their shape and size in the gas phase, providing an additional dimension of separation.

  • Chromatographic Separation: The most reliable solution is to achieve baseline chromatographic separation of the isomers as described in Issue 1.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of long-chain acyl-CoAs using LC-MS/MS. Note that specific values for this compound may vary depending on the exact experimental conditions and matrix.

ParameterTypical Value RangeReference
Recovery 60 - 140% (tissue dependent)[1]
Limit of Detection (LOD) Sub-picomole amounts[9]
Limit of Quantitation (LOQ) 0.1 - 500 ng/mL[1]
Inter-assay CV 5 - 12%[7][8]
Intra-assay CV 1 - 10%[7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction cleanup Solid-Phase Extraction (Optional) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Figure 1. General experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_workflow start Poor Peak Shape or Suspected Co-elution check_purity Assess Peak Purity (DAD/MS Slicing) start->check_purity optimize_lc Optimize LC Method check_purity->optimize_lc Impurity Detected isomers_confirmed Isomers Confirmed? check_purity->isomers_confirmed Peak Appears Pure change_column Change Stationary Phase optimize_lc->change_column Resolution Still Poor result Improved Separation optimize_lc->result Resolution Improved change_column->result chiral_sep Employ Chiral Chromatography chiral_sep->result isomers_confirmed->optimize_lc No (Positional Isomers) isomers_confirmed->chiral_sep Yes (Stereoisomers)

Figure 2. Troubleshooting workflow for resolving isomeric interference.

References

Technical Support Center: 10-Hydroxyhexadecanoyl-CoA Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample degradation and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter with your this compound samples.

Q1: My this compound sample shows unexpected degradation. What are the primary causes?

A1: Degradation of this compound can primarily be attributed to two main factors: non-enzymatic chemical breakdown and enzymatic activity.

  • Non-Enzymatic Degradation: The thioester bond in the CoA molecule is susceptible to hydrolysis, especially in aqueous solutions. This process is accelerated by non-neutral pH and elevated temperatures. The hydroxyl group on the fatty acid chain can also be a site for oxidation.

  • Enzymatic Degradation: If your sample is contaminated with cellular extracts (e.g., from tissue homogenates or cell lysates), enzymes involved in fatty acid metabolism can degrade your sample. Key enzymes to be aware of are:

    • Acyl-CoA Thioesterases: These enzymes hydrolyze the thioester bond, releasing coenzyme A and free 10-hydroxyhexadecanoic acid.

    • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme, part of the β-oxidation pathway, will oxidize the hydroxyl group at the 10th position if it is mistaken for a substrate, leading to the formation of a ketoacyl-CoA.

Q2: What are the optimal short-term and long-term storage conditions for this compound?

A2: Proper storage is critical to maintaining the integrity of your samples. Here are our recommendations:

Storage DurationTemperatureFormContainerAtmosphere
Short-Term (≤ 24 hours) -20°CDry powder or in a suitable organic solventGlass vial with a Teflon-lined capInert gas (e.g., argon or nitrogen)
Long-Term (> 24 hours) -80°CDry powder or in a suitable organic solventGlass vial with a Teflon-lined capInert gas (e.g., argon or nitrogen)

Note: Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.

Q3: I need to dissolve my this compound for an experiment. What is the best solvent to use?

A3: The choice of solvent can significantly impact the stability of your sample. Acyl-CoAs are prone to hydrolysis in aqueous solutions.[1] For reconstitution, methanol (B129727) has been shown to provide better stability for long-chain acyl-CoAs compared to aqueous solutions.[1] If your experimental conditions require an aqueous buffer, prepare the solution immediately before use and maintain a pH between 6.0 and 7.0. Be aware that the stability of acyl-CoAs in aqueous solutions can decrease with increasing fatty acid chain length.[1]

Q4: How can I check the purity of my this compound sample?

A4: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This method allows for the separation and quantification of the intact this compound from its potential degradation products, such as the free fatty acid and coenzyme A.

Q5: I suspect enzymatic degradation in my sample. How can I prevent this?

A5: To prevent enzymatic degradation, it is crucial to maintain a clean experimental environment and, if working with biological samples, to inhibit endogenous enzyme activity. Consider the following:

  • Use of Inhibitors: If your sample is in a biological matrix, consider adding broad-spectrum protease and esterase inhibitors.

  • Heat Inactivation: For some applications, heat-inactivating the biological sample prior to the addition of this compound can denature degradative enzymes. However, be cautious as this may not be suitable for all experimental designs.

  • Sample Purification: If possible, purify the this compound from any contaminating cellular components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), add the desired volume of anhydrous methanol to the vial to achieve the target concentration.

  • Dissolution: Gently vortex the vial until the powder is completely dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller volumes in glass vials with Teflon-lined caps. Overlay with an inert gas, seal tightly, and store at -80°C.

Protocol 2: Assessment of Sample Purity by HPLC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument.

  • Sample Preparation: Dilute a small aliquot of your this compound solution in a suitable solvent (e.g., methanol) to a concentration appropriate for your LC-MS/MS system.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that allows for the separation of this compound from potential degradation products.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • Analysis: Monitor for the molecular ion of this compound and the molecular ions of expected degradation products (e.g., 10-hydroxyhexadecanoic acid and coenzyme A).

  • Data Analysis: Quantify the peak areas to determine the relative purity of your sample.

Visual Guides

Potential Degradation Pathways

The following diagram illustrates the primary chemical and enzymatic degradation pathways for this compound.

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH ≠ 7, Temp Oxidation Oxidation This compound->Oxidation Oxidizing agents Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Acyl-CoA Thioesterases, 3-Hydroxyacyl-CoA Dehydrogenase 10-Hydroxyhexadecanoic Acid + CoA-SH 10-Hydroxyhexadecanoic Acid + CoA-SH Hydrolysis->10-Hydroxyhexadecanoic Acid + CoA-SH 10-Oxohexadecanoyl-CoA 10-Oxohexadecanoyl-CoA Oxidation->10-Oxohexadecanoyl-CoA Enzymatic Degradation->10-Hydroxyhexadecanoic Acid + CoA-SH Further β-oxidation products Further β-oxidation products Enzymatic Degradation->Further β-oxidation products

Caption: Key degradation routes for this compound.

Recommended Sample Handling Workflow

To minimize degradation, follow this recommended workflow for handling your this compound samples.

Recommended Sample Handling Workflow Receive Sample (Powder) Receive Sample (Powder) Equilibrate to Room Temp Equilibrate to Room Temp Receive Sample (Powder)->Equilibrate to Room Temp Reconstitute in Anhydrous Methanol under Inert Gas Reconstitute in Anhydrous Methanol under Inert Gas Equilibrate to Room Temp->Reconstitute in Anhydrous Methanol under Inert Gas Aliquot into Glass Vials Aliquot into Glass Vials Reconstitute in Anhydrous Methanol under Inert Gas->Aliquot into Glass Vials Store at -80°C Store at -80°C Aliquot into Glass Vials->Store at -80°C Use Immediately for Experiment Use Immediately for Experiment Aliquot into Glass Vials->Use Immediately for Experiment

Caption: Workflow for optimal sample handling and storage.

Troubleshooting Decision Tree

If you observe sample degradation, use this decision tree to identify the likely cause and find a solution.

Troubleshooting Sample Degradation Degradation Observed? Degradation Observed? Sample in Aqueous Buffer? Sample in Aqueous Buffer? Degradation Observed?->Sample in Aqueous Buffer? Yes No Degradation No Degradation Degradation Observed?->No Degradation No Sample Exposed to Air? Sample Exposed to Air? Sample in Aqueous Buffer?->Sample Exposed to Air? No Check pH, Prepare Fresh Check pH, Prepare Fresh Sample in Aqueous Buffer?->Check pH, Prepare Fresh Yes Biological Contamination? Biological Contamination? Sample Exposed to Air?->Biological Contamination? No Store under Inert Gas Store under Inert Gas Sample Exposed to Air?->Store under Inert Gas Yes Add Enzyme Inhibitors Add Enzyme Inhibitors Biological Contamination?->Add Enzyme Inhibitors Yes

Caption: A decision tree to troubleshoot sample degradation issues.

References

Technical Support Center: Enhancing Sensitivity for Low Abundance 10-Hydroxyhexadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of the low-abundance lipid, 10-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound?

A1: The main challenges include its low physiological concentrations, potential for sample degradation, inefficient ionization in the mass spectrometer, and ion suppression from co-eluting matrix components.[1] Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[1]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-abundance lipids like this compound due to its high sensitivity, selectivity, and specificity.[2] Techniques such as Multiple Reaction Monitoring (MRM) are particularly effective.

Q3: What is the characteristic fragmentation pattern of long-chain acyl-CoAs in positive ion mode mass spectrometry?

A3: Long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety of the Coenzyme A molecule.[3][4][5] This neutral loss is a key signature used for their detection in MS/MS experiments.

Q4: Can derivatization improve the sensitivity of this compound detection?

A4: Yes, derivatization can significantly enhance detection sensitivity. For molecules with hydroxyl groups, derivatizing agents can introduce a permanently charged or more easily ionizable group, improving ionization efficiency.[1][6] For acyl-CoAs, derivatization of the phosphate (B84403) groups can also improve chromatographic peak shape and reduce analyte loss.

Q5: Where can I obtain a standard for this compound?

A5: The synthesis of similar long-chain acyl-CoAs, such as 3-oxohexadecanoyl-CoA, has been reported in the literature, which can provide a basis for custom synthesis.[7] While a commercial standard for this compound may not be readily available, specialized biochemical suppliers may offer custom synthesis services.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Guide 1: Low or No Signal
Potential Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable in aqueous solutions.[8] Prepare fresh samples and keep them on ice or at 4°C during preparation. Use acidic conditions (e.g., with formic or acetic acid) to improve stability.
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperatures).[1] Consider using a different ionization source if available (e.g., APCI). The presence of a hydroxyl group may affect ionization efficiency.[9]
Ion Suppression Complex biological matrices can suppress the analyte signal.[1] Improve sample cleanup using solid-phase extraction (SPE) or dilute the sample. Ensure chromatographic separation from major interfering compounds.
Suboptimal MS/MS Parameters Optimize the collision energy for the specific transition of this compound. The neutral loss of 507 Da is a good starting point for the product ion.[3][4][5] A subsequent loss of water (18 Da) from the precursor or product ion containing the hydroxyl group is also possible.[10]
Incorrect Mobile Phase Use mobile phases containing additives that promote ionization, such as ammonium (B1175870) acetate (B1210297) or formic acid.[2]
Guide 2: Poor Peak Shape or Retention Time Variability
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Column Chemistry Use a C18 reversed-phase column suitable for lipid analysis.[2]
Mobile Phase Issues Ensure the mobile phase is properly mixed and degassed. Check the pH of the mobile phase, as it can affect the retention and peak shape of acyl-CoAs.
Sample Solvent Effects The sample solvent should be as close in composition to the initial mobile phase as possible.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
  • Homogenization: Homogenize approximately 50-100 mg of frozen, powdered tissue in 1 mL of ice-cold 2:1 (v/v) methanol:water containing an appropriate internal standard (e.g., C17:0-CoA).

  • Lipid Extraction: Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Phase Separation: Add 1 mL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Aqueous Phase: Carefully collect the lower aqueous/methanol phase, which contains the acyl-CoAs.

  • Drying: Dry the collected aqueous phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Predicted):

    • Precursor Ion (Q1): m/z of [this compound + H]+

    • Product Ion (Q3): m/z of [Precursor Ion - 507]+

    • Secondary Product Ion (Q3): m/z of [Precursor Ion - 507 - 18]+ (corresponding to a neutral loss of the CoA moiety and water).

Protocol 3: Derivatization of the Hydroxyl Group for Enhanced Sensitivity

This protocol is a general guideline for derivatizing hydroxyl groups to introduce a permanently charged moiety, which can significantly enhance ionization efficiency in positive mode ESI.

  • Reagent Preparation: Prepare a solution of a derivatizing agent such as 4-aminomethylphenyl)pyridinium (AMPP) in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • To the dried sample extract, add the derivatizing agent solution and a coupling agent (e.g., a carbodiimide).

    • Incubate the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).

  • Quenching: Quench the reaction by adding a small amount of water.

  • Cleanup: Perform a solid-phase extraction (SPE) cleanup to remove excess reagents.

  • Analysis: Analyze the derivatized sample by LC-MS/MS, monitoring the transition of the newly derivatized this compound.

Data Presentation

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3) [M+H - 507]+Product Ion (Q3) [M+H - 507 - 18]+
This compoundCalculated m/zCalculated m/zCalculated m/z

Note: The exact m/z values should be calculated based on the precise molecular formula of this compound.

Table 2: Comparison of Derivatization Strategies for Enhanced Sensitivity

Derivatization TargetReagent ExampleExpected Sensitivity GainReference
Hydroxyl GroupAMPP (4-aminomethylphenyl)pyridinium)10 to 30-fold[11]
Phosphate GroupTrimethylsilyldiazomethaneImproved peak shape and recovery
Carboxyl Group (of free fatty acid)Girard's Reagent T (GT)Up to 1000-fold[12]

Visualizations

Troubleshooting_Workflow start Low or No Signal for This compound check_ms Check MS Performance (Tune & Calibrate) start->check_ms check_lc Check LC Performance (Standard Injection) check_ms->check_lc MS OK? optimize_ms Optimize MS Parameters (Source, Collision Energy) check_ms->optimize_ms MS not OK check_sample_prep Review Sample Preparation check_lc->check_sample_prep LC OK? optimize_lc Optimize LC Method (Gradient, Mobile Phase) check_lc->optimize_lc LC not OK check_sample_prep->optimize_ms Sample Prep OK? improve_sample_prep Improve Sample Cleanup (SPE) check_sample_prep->improve_sample_prep Sample Prep not OK success Signal Improved optimize_ms->success optimize_lc->success consider_derivatization Consider Derivatization improve_sample_prep->consider_derivatization consider_derivatization->success

Caption: Troubleshooting workflow for low LC-MS signal.

Sample_Preparation_Workflow start Tissue/Cell Sample homogenize Homogenize in Methanol/Water with Internal Standard start->homogenize extract Liquid-Liquid Extraction (e.g., MTBE) homogenize->extract separate_phases Centrifuge for Phase Separation extract->separate_phases collect_aqueous Collect Aqueous Phase (contains Acyl-CoAs) separate_phases->collect_aqueous dry_down Dry Under Nitrogen collect_aqueous->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Sample preparation workflow for acyl-CoA extraction.

Derivatization_Workflow start Dried Sample Extract add_reagents Add Derivatizing Agent (e.g., AMPP) and Coupling Agent start->add_reagents react Incubate at Room Temperature add_reagents->react quench Quench Reaction react->quench cleanup Solid-Phase Extraction (SPE) Cleanup quench->cleanup analyze LC-MS/MS Analysis of Derivatized Analyte cleanup->analyze

Caption: Workflow for hydroxyl group derivatization.

References

Technical Support Center: Analysis of 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during experimental analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound and other long-chain acyl-CoAs?

A1: The primary challenges in the analysis of long-chain acyl-CoAs like this compound include their inherent instability, poor chromatographic peak shape, and susceptibility to matrix effects. These molecules can degrade via hydrolysis, especially in non-acidic aqueous solutions. Their amphiphilic nature, containing both a long fatty acid chain and a polar CoA moiety, can lead to adsorption on surfaces and poor chromatographic performance.

Q2: What type of internal standard is recommended for the accurate quantification of this compound?

A2: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as this compound-¹³C₃,¹⁵N. If a stable-isotope labeled standard is not available, a close structural analog, such as an odd-chain hydroxy acyl-CoA (e.g., 9-hydroxypentadecanoyl-CoA) or a non-endogenous acyl-CoA like heptadecanoyl-CoA (C17:0-CoA), can be used. The IS should be added as early as possible during the sample preparation process to account for analyte losses during extraction.

Q3: How can I improve the stability of this compound in my samples and standards?

A3: To improve stability, handle samples and standards at low temperatures (on ice) and in acidic conditions (e.g., pH 4-5). Reconstitute standards and final extracts in solvents with low water content, such as methanol (B129727) or acetonitrile (B52724)/water mixtures with a high organic percentage. Using glass vials instead of plastic can also reduce signal loss due to adsorption. Long-term storage should be at -80°C.

Q4: What are the typical MRM transitions for analyzing long-chain acyl-CoAs in positive ion mode?

A4: Long-chain acyl-CoAs typically show a characteristic neutral loss of 507.3 Da in positive ion mode ESI-MS/MS, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety. Therefore, for this compound (exact mass to be calculated), the precursor ion would be [M+H]⁺, and a common product ion would be [M+H - 507.3]⁺. Another characteristic fragment ion around m/z 809.2 corresponding to the protonated CoA moiety can also be monitored. Specific transitions should always be optimized by infusing a pure standard.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

This is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing the problem.

Q: I am not seeing any peak for this compound, or the signal is extremely low. What should I do?

A: Follow this step-by-step troubleshooting workflow:

  • System Suitability Check:

    • Action: Infuse a known, stable compound (e.g., reserpine, polypropylene (B1209903) glycol) directly into the mass spectrometer to confirm the instrument is functioning correctly.

    • Expected Outcome: A strong, stable signal confirms the MS is operational. If not, the issue lies with the instrument itself.

  • Analyte and Reagent Integrity:

    • Action: Prepare fresh stock solutions of your this compound standard and internal standard. Prepare fresh mobile phases. Old or improperly stored reagents can degrade.

    • Rationale: Acyl-CoAs are prone to hydrolysis. Contaminated or degraded solvents can suppress ionization.

  • Sample Preparation Workflow:

    • Action: Review your extraction protocol. Were samples kept on ice? Was an acidic buffer used? Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps for potential analyte loss.

    • Tip: Perform a recovery experiment by spiking a known amount of standard into a blank matrix before and after the extraction process to quantify analyte loss.

  • LC-MS Parameters:

    • Action: Verify the LC gradient, column integrity, and MS parameters (ion source settings, MRM transitions, collision energy).

    • Rationale: Suboptimal parameters can lead to poor chromatography, inefficient ionization, or incorrect ion monitoring, resulting in low sensitivity.

Below is a diagram illustrating this logical troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Low LC-MS Signal start Low or No Signal for This compound ms_check 1. Check MS Performance (Infuse known standard) start->ms_check ms_ok Signal OK? ms_check->ms_ok reagent_check 2. Check Reagents (Prepare fresh standards & mobile phases) reagent_ok Signal OK? reagent_check->reagent_ok extraction_check 3. Review Sample Prep (Check for analyte loss/degradation) extraction_ok Signal OK? extraction_check->extraction_ok param_check 4. Verify LC-MS Method (Check gradient, MRM, source settings) param_ok Signal OK? param_check->param_ok ms_ok->reagent_check Yes ms_issue Instrument Issue (Contact Service Engineer) ms_ok->ms_issue No reagent_ok->extraction_check Yes reagent_issue Reagent Degradation/ Contamination Issue reagent_ok->reagent_issue No, Signal Restored extraction_ok->param_check Yes extraction_issue Sample Prep Issue (Optimize extraction/stability) extraction_ok->extraction_issue No, Signal Restored with spike test param_issue Method Parameter Issue (Re-optimize method) param_ok->param_issue No, Signal Restored with optimization resolved Problem Resolved param_ok->resolved Yes reagent_issue->resolved extraction_issue->resolved param_issue->resolved

A logical workflow for troubleshooting low LC-MS signal.
Issue 2: Poor Peak Shape and High Carryover

Q: My chromatographic peaks for this compound are broad, tailing, or I'm seeing significant carryover in blank injections.

A: Poor peak shape and carryover are often related and can compromise quantification.

  • Cause - Analyte Adsorption: The phosphate (B84403) groups in the CoA moiety can interact with metal surfaces in the LC system (e.g., frits, tubing, injector parts), while the long acyl chain can cause hydrophobic interactions.

    • Solution: Use a biocompatible or PEEK-lined LC system. Incorporate a weak acid (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) in the mobile phase. A phosphoric acid wash step between injections can also help passivate the system and reduce carryover.

  • Cause - Inappropriate Column Chemistry: The analyte may have strong or mixed-mode interactions with the stationary phase.

    • Solution: For reversed-phase chromatography, ensure adequate organic solvent strength at the end of the gradient to elute the compound completely. Test different C18 columns from various vendors, as end-capping and silica (B1680970) properties differ. Alternatively, consider HILIC (Hydrophilic Interaction Liquid Chromatography) which can sometimes provide better peak shape for polar analytes.

  • Cause - Autosampler Contamination: The analyte can adsorb to the needle or sample loop.

    • Solution: Optimize the needle wash procedure. Use a strong wash solvent (e.g., high percentage of acetonitrile or isopropanol, sometimes with acid or base) and ensure the wash volume is sufficient.

Data Presentation: Method Validation Parameters

The following tables summarize typical acceptance criteria for a validated LC-MS/MS method for long-chain hydroxy acyl-CoA analysis, based on regulatory guidelines and published data for similar molecules.

Table 1: Calibration Curve and Sensitivity

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99> 0.995
Range At least 6 non-zero standards5 - 5000 fmol on column
LOD (fmol) S/N ≥ 31 - 10 fmol
LLOQ (fmol) S/N ≥ 10; Accuracy ±20%; Precision ≤20%5 - 50 fmol

Table 2: Accuracy and Precision

QC LevelConcentrationWithin-Run Accuracy (% Bias)Within-Run Precision (%RSD)Between-Run Accuracy (% Bias)Between-Run Precision (%RSD)
LLOQ ~5-50 fmol± 20%≤ 20%± 20%≤ 20%
Low QC ~3x LLOQ± 15%≤ 15%± 15%≤ 15%
Mid QC Mid-range± 15%≤ 15%± 15%≤ 15%
High QC ~75% of ULOQ± 15%≤ 15%± 15%≤ 15%

Table 3: Matrix Effect and Recovery

ParameterAssessmentAcceptance Criteria
Matrix Effect Compare response in post-extraction spiked matrix vs. neat solution in ≥ 6 lots%RSD of matrix factor should be ≤ 15%
Extraction Recovery Compare response in pre-extraction spiked matrix vs. post-extraction spiked matrixShould be consistent and reproducible (%RSD ≤ 15%)

Experimental Protocols

Protocol: Quantification of this compound from Cell Lysates

This protocol provides a general framework. Specific parameters, especially MS settings, must be optimized for your instrument.

1. Sample Preparation (Protein Precipitation & LLE)

  • Cell Lysis: Wash cell pellets with ice-cold PBS. Add 200 µL of ice-cold 80:20 Methanol:Water containing the internal standard (e.g., C17:0-CoA at 1 µM).

  • Homogenization: Sonicate the cell suspension on ice for 3 x 10-second bursts.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 400 µL of ice-cold methyl tert-butyl ether (MTBE) and 100 µL of water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Drying and Reconstitution: Carefully collect the lower aqueous/methanolic phase. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 Acetonitrile:Water with 0.1% formic acid.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 500 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

  • MRM Transitions (Example - requires optimization):

    • Analyte: this compound (Precursor [M+H]⁺ → Product [M+H - 507.3]⁺)

    • Internal Standard: C17:0-CoA (Precursor [M+H]⁺ → Product [M+H - 507.3]⁺)

Visualization: Metabolic Pathway Context

This compound is an intermediate in fatty acid metabolism, specifically within the beta-oxidation pathway. The diagram below illustrates the general steps of fatty acid activation and beta-oxidation where hydroxylated intermediates are formed.

FattyAcidOxidation Fatty Acid Beta-Oxidation Pathway FA Hexadecanoic Acid (Palmitic Acid) AcylCoA Hexadecanoyl-CoA (Palmitoyl-CoA) FA->AcylCoA Acyl-CoA Synthetase (Activation) EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., this compound*) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Myristoyl-CoA (C14-CoA) KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA (to TCA Cycle) KetoacylCoA->AcetylCoA ShorterAcylCoA->AcylCoA Repeats Cycle note *Note: Beta-oxidation typically produces 3-hydroxy intermediates. 10-hydroxy forms may arise from alternative oxidation pathways (e.g., omega-oxidation followed by beta-oxidation).

Technical Support Center: Analysis of 10-hydroxyhexadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the LC-MS/MS analysis of 10-hydroxyhexadecanoyl-CoA and other long-chain acyl-CoAs, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] In complex biological samples, phospholipids (B1166683) are a major contributor to matrix effects, particularly in positive electrospray ionization mode.[2]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest. This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved. For this compound, a deuterated or 13C-labeled analog would be the ideal internal standard. While specific standards for this compound may require custom synthesis, structurally similar long-chain acyl-CoA SIL-IS are commercially available and can serve as a reasonable alternative.[4][5]

Q3: How can I reduce matrix effects during sample preparation?

A3: Optimizing your sample preparation protocol is a critical step in minimizing matrix effects. The goal is to remove as many interfering matrix components as possible while efficiently extracting your analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of ion suppression.[2]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): Considered one of the most effective methods for sample cleanup.[2] SPE cartridges can selectively retain the analyte while allowing interfering compounds to be washed away. Mixed-mode or polymeric SPE phases are often effective at removing phospholipids.[2]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, chromatographic separation plays a key role. By achieving good separation between this compound and co-eluting matrix components, you can significantly reduce ion suppression.[6] Strategies include:

  • Gradient Elution: Using a gradient of organic solvent can help to separate the analyte from interfering compounds.

  • Column Chemistry: A C18 or C8 reversed-phase column is commonly used for long-chain acyl-CoAs.[7]

  • Mobile Phase Modifiers: The use of additives like ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) can improve peak shape and separation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low signal intensity or poor sensitivity for this compound. Significant ion suppression from matrix components.[2]1. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[2]2. Optimize chromatographic conditions to separate the analyte from the suppression zone.[6]3. If sensitivity allows, dilute the sample to reduce the concentration of interfering compounds.[1]
High variability in replicate injections. Inconsistent matrix effects between samples.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) to normalize the signal.[1]2. Ensure your sample preparation is highly reproducible. Automation can help minimize variability.
Poor peak shape (e.g., tailing). Secondary interactions with the analytical column or carryover from previous injections.1. Add a mobile phase modifier like ammonium hydroxide to improve peak shape.2. Implement a robust column wash step between injections. A wash with a high percentage of organic solvent can be effective.[8]
Inaccurate quantification in quality control (QC) samples. Matrix effects are not being adequately compensated for.1. Prepare matrix-matched calibration standards and QCs to mimic the matrix of the unknown samples.2. Ensure the concentration of the internal standard is appropriate and that it is added to all samples and standards at the same concentration.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA from Tissue

This protocol is adapted from established methods and is designed for the enrichment of long-chain acyl-CoAs, including this compound, from tissue samples.[9][10][11]

Materials:

  • Frozen tissue sample

  • Homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[9]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[9]

  • Stable isotope-labeled internal standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of isopropanol and homogenize again.[10]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, and vortex vigorously for 2 minutes.[10]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE column with 2 mL of the Wash Solution.[9]

    • Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[9]

    • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[9]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for your LC-MS/MS analysis (e.g., 50% methanol/water).

Quantitative Data Summary: Sample Preparation Method Comparison

The choice of sample preparation method can significantly impact the recovery of long-chain acyl-CoAs and the extent of matrix effects. Below is a summary of reported recovery rates for different methods.

Method Analyte Matrix Average Recovery (%) Key Advantages
Solvent Precipitation (Acetonitrile/Methanol) Various Acyl-CoAsRat LiverNot explicitly quantified, but high MS intensities reported.[12]Simple and fast.
Solid-Phase Extraction (SPE) Oleoyl-CoA (C18:1)Rat Liver85-90%[9][11]Excellent sample cleanup, reduces matrix effects.
Solid-Phase Extraction (SPE) Palmitoyl-CoA (C16:0)Rat Liver83-90%[11]High recovery for a wide range of acyl-CoAs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Biological Sample (e.g., Tissue) homogenization Homogenization (with Internal Standard) sample->homogenization 1 extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction 2 spe Solid-Phase Extraction (Cleanup) extraction->spe 3 concentration Evaporation & Reconstitution spe->concentration 4 lc LC Separation (Reversed-Phase) concentration->lc 5. Injection ms MS/MS Detection (MRM Mode) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis 6

Caption: LC-MS/MS workflow for this compound analysis.

troubleshooting_logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Poor LC-MS/MS Data Quality low_signal Low Signal / Poor Sensitivity start->low_signal high_variability High Variability start->high_variability bad_peak Poor Peak Shape start->bad_peak ion_suppression Ion Suppression low_signal->ion_suppression inconsistent_matrix Inconsistent Matrix Effects high_variability->inconsistent_matrix column_issues Column Interactions/ Carryover bad_peak->column_issues improve_cleanup Improve Sample Cleanup (e.g., SPE) ion_suppression->improve_cleanup optimize_lc Optimize Chromatography ion_suppression->optimize_lc use_is Use Stable Isotope Internal Standard inconsistent_matrix->use_is matrix_match Matrix-Matched Calibration inconsistent_matrix->matrix_match column_issues->optimize_lc

Caption: Troubleshooting logic for matrix effects in LC-MS/MS.

References

Technical Support Center: Purification of 10-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-hydroxyhexadecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield or Loss of Product During Extraction

  • Question: I am experiencing a low recovery of this compound after the initial extraction from my sample. What are the potential causes and solutions?

  • Answer: Low recovery during extraction is a common challenge, often due to the amphiphilic nature of long-chain acyl-CoAs. Here are the primary causes and troubleshooting steps:

    • Incomplete Cell Lysis/Tissue Homogenization: Ensure thorough disruption of the cellular matrix to release the target molecule. Using a glass homogenizer with a buffer like 100 mM KH2PO4 (pH 4.9) followed by the addition of 2-propanol can be effective.[1]

    • Suboptimal Solvent System: A single solvent may not be sufficient to efficiently extract the amphiphilic this compound. A biphasic extraction using a mixture of acetonitrile (B52724) and 2-propanol is often more effective for long-chain acyl-CoAs.[2]

    • Adsorption to Labware: Long-chain acyl-CoAs can adsorb to glass and plastic surfaces. To minimize this, use low-adhesion polypropylene (B1209903) tubes and glassware that has been siliconized.

    • Precipitation: The sample may be precipitating out of solution. Ensure that the concentration is below the critical micelle concentration (CMC) and consider the temperature, as solubility can be temperature-dependent.

Issue 2: Poor Solubility and Sample Precipitation

  • Question: My this compound sample is precipitating out of the aqueous buffer. How can I improve its solubility?

  • Answer: Long-chain acyl-CoAs are known to have low aqueous solubility and a tendency to form micelles, which can lead to precipitation, especially at high concentrations.[3] The presence of a hydroxyl group in this compound can further influence its solubility.

    • Buffer Composition: The ionic strength and pH of the buffer can affect solubility. Experiment with different buffer systems and pH values. For instance, a slightly acidic pH (e.g., pH 4.9) has been used in extraction buffers for long-chain acyl-CoAs.[1]

    • Addition of Organic Solvents: Including a small percentage of an organic solvent like methanol (B129727) or acetonitrile in the aqueous buffer can improve the solubility of long-chain acyl-CoAs.

    • Temperature Control: The solubility of some lipids can be increased by moderately raising the temperature. However, be cautious as elevated temperatures can also accelerate the hydrolysis of the thioester bond.

Issue 3: Product Degradation (Hydrolysis)

  • Question: I suspect my this compound is degrading during purification. What are the signs of degradation and how can I prevent it?

  • Answer: The thioester bond in acyl-CoAs is susceptible to hydrolysis, which can be a significant issue during purification.[5][6]

    • Signs of Degradation: The primary degradation product is the free fatty acid (10-hydroxyhexadecanoic acid) and Coenzyme A. This can be monitored by analytical techniques such as HPLC or LC-MS/MS.

    • pH Control: The thioester bond is particularly unstable at alkaline pH. It is crucial to maintain a neutral or slightly acidic pH (around 6.0-7.0) throughout the purification process. Avoid high pH elution buffers in ion-exchange chromatography.[2]

    • Temperature: Keep samples on ice or at 4°C whenever possible to minimize enzymatic and chemical degradation.

    • Enzymatic Degradation: If working with crude biological extracts, endogenous thioesterases can rapidly hydrolyze the acyl-CoA.[5][6] Rapidly process the sample and consider the use of thioesterase inhibitors if necessary.

    • Storage: For short-term storage, keep the purified product in a suitable buffer at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Issue 4: Co-elution of Contaminants during Chromatography

  • Question: During HPLC purification, I am observing peaks that co-elute with my this compound. How can I improve the separation?

  • Answer: Co-elution of impurities is a common chromatographic challenge. The hydroxyl group on this compound will affect its retention behavior compared to non-hydroxylated counterparts.

    • Optimize the Mobile Phase Gradient: In reversed-phase HPLC (RP-HPLC), the elution is dependent on the hydrophobicity of the molecule. The hydroxyl group makes this compound slightly more polar than hexadecanoyl-CoA. A shallower gradient of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can improve the resolution between compounds with similar hydrophobicities.

    • Alternative Stationary Phases: If co-elution persists on a C18 column, consider using a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for hydroxylated compounds.

    • Orthogonal Purification Methods: Employing a different purification technique based on a different separation principle can be highly effective. For example, if you are using RP-HPLC, consider a preliminary purification step using solid-phase extraction (SPE) with an ion-exchange or normal-phase sorbent.

    • Sample Preparation: Ensure that your sample is free of particulate matter by filtering it through a 0.22 µm filter before injecting it into the HPLC system.

Frequently Asked Questions (FAQs)

  • What makes the purification of this compound challenging? The primary challenges stem from its amphiphilic nature, leading to low aqueous solubility and micelle formation. The presence of a hydroxyl group adds to its polarity, potentially affecting its interaction with chromatographic media. Furthermore, the thioester bond is labile and susceptible to hydrolysis, requiring careful control of pH and temperature.

  • How does the hydroxyl group in this compound affect its chromatographic behavior? The hydroxyl group increases the polarity of the molecule. In reversed-phase chromatography, this will likely lead to a shorter retention time compared to its non-hydroxylated counterpart, hexadecanoyl-CoA. In normal-phase chromatography, the hydroxyl group will increase its interaction with the polar stationary phase, resulting in a longer retention time.

  • What is the best way to store purified this compound? For optimal stability, it is recommended to store the purified compound in a suitable buffer at a neutral or slightly acidic pH at -80°C. Aliquoting the sample before freezing will help to avoid multiple freeze-thaw cycles, which can lead to degradation.

  • What analytical techniques are suitable for assessing the purity of this compound? High-performance liquid chromatography (HPLC) with UV detection (at 260 nm for the adenine (B156593) base of CoA) is a common method for purity assessment. For more detailed analysis and confirmation of identity, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred technique as it provides both retention time and mass-to-charge ratio information.

Data Presentation

Table 1: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[7]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[7]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[7]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[7]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[1][7]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[7]

Table 2: Critical Micelle Concentrations (CMCs) of Common Long-Chain Acyl-CoAs

Acyl-CoABuffer ConditionsCMC (µM)Reference
Palmitoyl-CoAVarious buffers and pH7 - 250[4][8]
Stearoyl-CoAFluorimetric determinationHigh (specific value not stated)[4][8]
Oleoyl-CoAFluorimetric determinationHigh (specific value not stated)[4][8]

Note: The CMC of this compound has not been experimentally determined in the reviewed literature. The hydroxyl group may alter the CMC compared to its non-hydroxylated analog.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Enrichment of this compound

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs and may require optimization for this compound.[2][7]

Materials:

  • Tissue or cell sample

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard (optional, e.g., heptadecanoyl-CoA)

Procedure:

  • Sample Homogenization:

    • To a pre-weighed tissue or cell pellet on ice, add 1 mL of ice-cold Homogenization Buffer (containing the internal standard if used).

    • Homogenize the sample using a glass homogenizer until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Protocol 2: RP-HPLC Purification of this compound

This is a general protocol for the purification of long-chain acyl-CoAs by RP-HPLC and should be optimized for this compound.[1]

Materials:

  • Reconstituted sample from SPE or other extraction method

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1 mL/min.

  • Sample Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the bound acyl-CoAs using a linear gradient. The following is a suggested starting gradient that will likely require optimization:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 95% B (linear gradient)

    • 45-50 min: 95% B

    • 50-55 min: 95% to 5% B (linear gradient)

    • 55-60 min: 5% B (re-equilibration)

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Post-Purification Processing: The collected fractions can be pooled, evaporated, and reconstituted in a suitable buffer for further experiments.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc RP-HPLC Purification sample Tissue/Cell Sample homogenization Homogenization (KH2PO4, 2-Propanol) sample->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Crude Extract) centrifugation->supernatant conditioning Column Conditioning supernatant->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution concentrated_sample Concentrated Sample elution->concentrated_sample injection Sample Injection concentrated_sample->injection separation Gradient Elution injection->separation detection UV Detection (260 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection pure_product Purified This compound fraction_collection->pure_product

Caption: General workflow for the purification of this compound.

signaling_pathway cluster_activation Fatty Acid Activation cluster_metabolism Potential Metabolic Fates fatty_acid 10-Hydroxyhexadecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase product This compound acyl_coa_synthetase->product amp_ppi AMP + PPi acyl_coa_synthetase->amp_ppi atp ATP atp->acyl_coa_synthetase coa Coenzyme A coa->acyl_coa_synthetase beta_oxidation Beta-Oxidation product->beta_oxidation lipid_synthesis Complex Lipid Synthesis product->lipid_synthesis other_pathways Other Metabolic Pathways product->other_pathways

Caption: Activation of 10-hydroxyhexadecanoic acid and its potential metabolic roles.

References

"selecting the right internal standard for 10-hydroxyhexadecanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-hydroxyhexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on selecting the appropriate internal standard for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for the quantification of this compound?

A1: The most critical factor is choosing an internal standard that closely mimics the chemical and physical properties of this compound. This ensures that the standard behaves similarly to the analyte during sample extraction, cleanup, and analysis, effectively correcting for any sample loss or variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte. However, if unavailable, odd-chain acyl-CoAs are a suitable alternative.[1]

Q2: Why are odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), recommended as internal standards?

A2: Odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0) are effective internal standards because they are typically not naturally present in significant amounts in most biological samples.[1] Their chemical structure is similar enough to long-chain acyl-CoAs like this compound to ensure comparable recovery during sample preparation and similar ionization efficiency in the mass spectrometer.[2]

Q3: Can I use a commercially available mix of stable isotope-labeled fatty acids as an internal standard?

A3: While a mix of stable isotope-labeled fatty acids can be useful for broad fatty acid profiling, it is not ideal for the specific quantification of an acyl-CoA. Acyl-CoAs have significantly different chemical properties than free fatty acids due to the presence of the coenzyme A moiety. Therefore, an acyl-CoA-based internal standard is necessary for accurate quantification of this compound.

Q4: How does the choice of internal standard affect the accuracy of LC-MS/MS quantification?

A4: The internal standard is crucial for correcting variations in extraction efficiency, matrix effects, and instrument response. An appropriate internal standard will co-elute or elute close to the analyte and experience similar ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte's concentration.[3] The peak area ratio of the analyte to the internal standard is used to construct the calibration curve for quantification.[4]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are known to be unstable. It is crucial to quench metabolic activity rapidly, keep samples on ice or at 4°C throughout the preparation process, and store extracts as dry pellets at -80°C. Reconstitute the sample in a suitable solvent just before analysis.[1][5]
Poor Extraction Efficiency The extraction efficiency can differ between various acyl-CoA species depending on their chain length and saturation.[4] Consider optimizing your extraction protocol. A common method involves precipitation of proteins followed by liquid-liquid or solid-phase extraction.
Suboptimal Mass Spectrometry Parameters Ensure that the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion masses (MRM transitions) and collision energy for this compound and the chosen internal standard.

Issue 2: Poor Peak Shape and Chromatographic Resolution

Possible CauseRecommended Solution
Inadequate Chromatographic Separation For the analysis of long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C8 or C18 column) is commonly employed.[4] The use of ion-pairing agents or adjusting the mobile phase to a high pH (e.g., using ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution.[4][6]
Matrix Effects Biological samples contain numerous compounds that can co-elute with the analyte and interfere with its ionization. A robust sample cleanup procedure, such as solid-phase extraction (SPE), can help to minimize these effects.[1]

Issue 3: Inaccurate or Imprecise Quantification

Possible CauseRecommended Solution
Inappropriate Internal Standard As detailed in the FAQs, the use of an internal standard that does not closely match the physicochemical properties of this compound can lead to significant quantification errors. If a stable isotope-labeled standard is not available, use an odd-chain acyl-CoA of a similar chain length.
Non-Linearity of Calibration Curve Construct calibration curves using a matrix that closely resembles your study samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy, especially at lower concentrations.[1] The concentration range of the calibration standards should encompass the expected concentration of the analyte in the samples.[4]

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add an ice-cold extraction solution (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v) containing the selected internal standard (e.g., 50 ng of C17:0-CoA).[4][7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Phase Separation:

    • Vortex the lysate vigorously and incubate on ice for 10-15 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant under a stream of nitrogen gas.

    • Store the dried extract at -80°C until analysis.

    • Just prior to LC-MS/MS analysis, reconstitute the extract in a suitable solvent, such as a methanol:water (1:1 v/v) solution.[4]

Protocol 2: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Utilize a reversed-phase UPLC column (e.g., C8 or C18, 1.7 µm particle size).[4]

    • Employ a binary gradient elution with a mobile phase consisting of:

      • Solvent A: 15 mM ammonium hydroxide (B78521) in water.[4]

      • Solvent B: 15 mM ammonium hydroxide in acetonitrile.[4]

    • Optimize the gradient to achieve good separation of this compound from other isomers and matrix components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[4]

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[4]

    • Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da.[1]

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal StandardTypeRationale for UsePotential Drawbacks
¹³C₁₆-10-hydroxy-hexadecanoyl-CoA Stable Isotope LabeledIdentical chemical and physical properties to the analyte, providing the highest accuracy.Often not commercially available and may require custom synthesis.
Heptadecanoyl-CoA (C17:0-CoA) Odd-Chain Acyl-CoAStructurally similar to the analyte and not endogenously present in most samples. Commercially available.[8]May not perfectly mimic the behavior of a hydroxylated acyl-CoA.
Pentadecanoyl-CoA (C15:0-CoA) Odd-Chain Acyl-CoASimilar advantages to C17:0-CoA and also commercially available.[5]The shorter chain length may result in slightly different extraction efficiency and chromatographic retention compared to C16-CoA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (e.g., Cultured Cells) quench Quenching & Lysis (with Internal Standard) sample->quench extract Extraction & Protein Precipitation quench->extract dry Dry Down extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Processing (Peak Integration & Quantification) ms->data result Concentration of This compound data->result

Caption: Experimental workflow for the quantification of this compound.

logical_relationship analyte This compound (Analyte) extraction Extraction Efficiency analyte->extraction matrix Matrix Effects analyte->matrix instrument Instrument Response analyte->instrument is Internal Standard (e.g., C17:0-CoA) is->extraction is->matrix is->instrument ratio Peak Area Ratio (Analyte / IS) extraction->ratio matrix->ratio instrument->ratio quant Accurate Quantification ratio->quant

Caption: Role of the internal standard in correcting for experimental variability.

References

Technical Support Center: Overcoming Poor Chromatographic Peak Shape for 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues with 10-hydroxyhexadecanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems leading to poor peak shape during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for long-chain acyl-CoAs like this compound?

A1: Poor peak shape for long-chain acyl-CoAs is often due to secondary interactions with the stationary phase, sample overload, or issues with the mobile phase. Specific causes include:

  • Peak Tailing: Often caused by strong interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2] Other causes can include column degradation, contamination, or excessive dead volume in the HPLC system.[2][3]

  • Peak Fronting: This is commonly a result of column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[4][5][6][7][8]

  • Broad Peaks: Can be caused by a variety of factors including large dead volumes, slow gradient elution, or column degradation.[9]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter. For long-chain acyl-CoAs, which can be prone to tailing, operating at a higher pH can improve peak shape.[10] An alkaline mobile phase can help to deprotonate residual silanol groups on the column, reducing their interaction with the analyte.[11] However, it is crucial to ensure that the column used is stable at the chosen pH.[3]

Q3: What role do ion-pairing agents play in improving peak shape?

A3: Ion-pairing agents are added to the mobile phase to form neutral complexes with charged analytes, which can improve retention and peak shape on reversed-phase columns.[12][13] For acyl-CoAs, which are anionic, a cationic ion-pairing agent can be used. Common choices include tertiary amines like N,N-dimethylbutylamine (DMBA).[14] The choice and concentration of the ion-pairing agent need to be optimized for the specific analysis.[12]

Troubleshooting Guide

Problem: My this compound peak is tailing.

// Path for all peaks tailing system_issue [label="System Issue Suspected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_fittings [label="Check for loose fittings\nand extra-column volume.", shape=rectangle]; check_frit [label="Inspect and clean/replace\ninlet frit.", shape=rectangle]; check_column_void [label="Check for column void.", shape=rectangle]; replace_column [label="Replace Column", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for specific peak tailing chemical_issue [label="Chemical Interaction Suspected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_ph [label="Increase mobile phase pH\n(e.g., using ammonium (B1175870) hydroxide).", shape=rectangle]; add_ion_pair [label="Add/optimize ion-pairing agent\n(e.g., DMBA).", shape=rectangle]; reduce_sample [label="Reduce sample concentration.", shape=rectangle]; check_sample_solvent [label="Ensure sample solvent is weaker\nthan mobile phase.", shape=rectangle];

// Connections start -> check_all_peaks; check_all_peaks -> system_issue [label="Yes"]; system_issue -> check_fittings -> check_frit -> check_column_void -> replace_column;

check_all_peaks -> chemical_issue [label="No"]; chemical_issue -> optimize_ph -> add_ion_pair -> reduce_sample -> check_sample_solvent;

// End nodes end_system [label="System Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_chemical [label="Method Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column -> end_system; check_sample_solvent -> end_chemical; } Troubleshooting workflow for peak tailing.

Solutions:

  • If all peaks are tailing: This often points to a system issue.

    • Check for dead volume: Ensure all fittings are secure and tubing is cut cleanly and properly seated.[15]

    • Inspect the column inlet frit: A partially blocked frit can cause peak tailing. Try back-flushing the column or replacing the frit.[1]

    • Column degradation: The column may have a void at the inlet. If other solutions fail, try a new column.[3][16]

  • If only the this compound peak is tailing: This suggests a chemical interaction.

    • Increase mobile phase pH: Using an alkaline mobile phase (e.g., pH 10.5 with ammonium hydroxide) can reduce silanol interactions.[10]

    • Use an ion-pairing agent: Add a tertiary amine like N,N-dimethylbutylamine (DMBA) to the mobile phase to improve peak shape.[14]

    • Reduce sample concentration: High concentrations can saturate active sites on the column, leading to tailing.[2]

    • Check sample solvent: Ensure your sample is dissolved in a solvent that is weaker than the initial mobile phase.[2]

Problem: My this compound peak is fronting.

// Path for concentration-dependent fronting overload_issue [label="Column Overload Suspected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_concentration [label="Reduce sample concentration.", shape=rectangle]; reduce_volume [label="Reduce injection volume.", shape=rectangle]; higher_capacity_column [label="Consider a column with\nhigher loading capacity.", shape=rectangle];

// Path for non-concentration-dependent fronting solvent_or_column_issue [label="Solvent or Column Issue Suspected", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_sample_solvent [label="Ensure sample solvent is weaker than\nor matches the initial mobile phase.", shape=rectangle]; check_column_collapse [label="Check for column collapse\n(unusual pressure changes).", shape=rectangle]; replace_column [label="Replace Column", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_overload; check_overload -> overload_issue [label="Yes"]; overload_issue -> reduce_concentration -> reduce_volume -> higher_capacity_column;

check_overload -> solvent_or_column_issue [label="No"]; solvent_or_column_issue -> check_sample_solvent -> check_column_collapse -> replace_column;

// End nodes end_overload [label="Overload Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_solvent_column [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; higher_capacity_column -> end_overload; replace_column -> end_solvent_column; } Troubleshooting workflow for peak fronting.

Solutions:

  • Reduce sample load: This is the most common cause of peak fronting.[4][5][6][7][8]

    • Decrease the concentration of your sample.

    • Reduce the injection volume.

  • Check the sample solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[2][5] Dissolve your sample in the initial mobile phase composition if possible.

  • Inspect the column: A collapsed column bed can also cause peak fronting.[4][5][6] This may be accompanied by a sudden drop in backpressure. If this is suspected, the column will need to be replaced.

Data Presentation

The following tables illustrate the expected impact of different mobile phase additives on the peak shape of a long-chain acyl-CoA. Note that these are representative values, and optimal conditions should be determined empirically for this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHMobile Phase CompositionExpected Peak Asymmetry Factor
4.5Acetonitrile/Water with 0.1% Formic Acid> 1.5 (Tailing)
7.0Acetonitrile/Water with 10 mM Ammonium Acetate1.2 - 1.5 (Slight Tailing)
10.5Acetonitrile/Water with 10 mM Ammonium Hydroxide0.9 - 1.2 (Symmetrical)

Table 2: Effect of Ion-Pairing Agent Concentration on Peak Tailing Factor

Ion-Pairing Agent (DMBA) Conc.Mobile Phase CompositionExpected Tailing Factor
0 mMAcetonitrile/Water with 10 mM Ammonium Acetate, pH 7.0> 1.8
5 mMAcetonitrile/Water with 10 mM Ammonium Acetate, pH 7.01.2 - 1.5
10 mMAcetonitrile/Water with 10 mM Ammonium Acetate, pH 7.01.0 - 1.2

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Cell Culture

This protocol is adapted from methods for long-chain acyl-CoA extraction.

  • Cell Harvesting:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Add an internal standard (e.g., C17:0-CoA) to the lysate.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Concentration and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and centrifuge again to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This is a general method that can be optimized for this compound. It is based on established methods for similar analytes.[10]

Liquid Chromatography:

  • Column: A C18 reversed-phase column with good high-pH stability (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ion: A characteristic fragment ion (e.g., neutral loss of 507 is common for acyl-CoAs).[14]

  • Collision Energy: Optimize for the specific analyte.

G sample_prep Sample Preparation (Extraction & Reconstitution) hplc HPLC Separation (C18 Column, Alkaline pH) sample_prep->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms data_analysis Data Analysis (Peak Integration & Quantification) msms->data_analysis

References

Technical Support Center: Troubleshooting 10-Hydroxyhexadecanoyl-CoA Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-hydroxyhexadecanoyl-CoA dehydrogenase assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a typical this compound dehydrogenase assay?

A spectrophotometric assay is commonly used to measure the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), the enzyme that catalyzes the conversion of this compound. The assay principle is based on monitoring the reduction of the cofactor NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1][2] The reaction is as follows:

This compound + NAD+ ⇌ 10-oxohexadecanoyl-CoA + NADH + H+

Q2: My enzyme shows no activity. What are the most common initial checks?

When encountering zero or negligible enzyme activity, begin with these fundamental checks:

  • Reagent Integrity: Ensure that all reagents, especially the enzyme, substrate (this compound), and cofactor (NAD+), have been stored correctly and have not expired.[3]

  • Buffer Conditions: Verify the pH and temperature of your assay buffer. LCHAD activity is sensitive to both.[3] The assay buffer should be at room temperature for optimal performance.[3]

  • Wavelength Setting: Confirm that your spectrophotometer is set to the correct wavelength for detecting NADH (340 nm).[2]

  • Complete Reaction Mixture: Double-check that all components of the reaction mixture were added in the correct order and volumes.

Q3: What are the optimal pH and temperature for LCHAD activity?

While the optimal conditions can vary slightly depending on the specific enzyme source and buffer system, a physiological pH is generally recommended for L-3-hydroxyacyl-CoA dehydrogenase assays.[4] For many human enzymes, the optimal temperature is around 37°C.[2] It is crucial to maintain a consistent temperature throughout the assay, as fluctuations can significantly impact the reaction rate.

Q4: How should I prepare and store the this compound substrate?

Long-chain acyl-CoA substrates can be prone to degradation. It is advisable to prepare fresh solutions or use aliquots stored at -80°C to minimize freeze-thaw cycles. When preparing the solution, ensure it is fully dissolved in the appropriate buffer. The stability of the substrate is critical for reproducible results.

Q5: What is the role of NAD+ in the assay, and what concentration should I use?

NAD+ is an essential cofactor for the dehydrogenase reaction, acting as an electron acceptor.[1] The concentration of NAD+ should be optimized for your specific assay conditions but is typically in the millimolar range. It is recommended to prepare NAD+ solutions fresh.

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity
Potential Cause Troubleshooting Step
Degraded Enzyme Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.
Inactive Substrate Prepare a fresh solution of this compound. Verify its purity and concentration.
Degraded NAD+ Prepare a fresh NAD+ solution.
Incorrect Buffer pH Prepare fresh buffer and verify the pH at the assay temperature.
Incorrect Temperature Ensure the spectrophotometer's cuvette holder is at the correct temperature. Pre-incubate reagents at the assay temperature.
Presence of Inhibitors Check for potential inhibitors in your sample or reagents (e.g., EDTA, detergents).[3] See the Inhibitor Data table below.
Incorrect Wavelength Verify the spectrophotometer is set to 340 nm to measure NADH production.[2]
Issue 2: High Background Signal or Non-linear Reaction Rate
Potential Cause Troubleshooting Step
Contaminated Reagents Use high-purity water and reagents. Run a blank reaction without the enzyme to check for background reactions.
Substrate Precipitation Ensure the this compound is fully dissolved in the assay buffer. The addition of a small amount of a non-interfering detergent may help.
Enzyme Concentration Too High Reduce the amount of enzyme in the assay to ensure the reaction rate is linear over the measurement period.
Product Inhibition If the reaction rate slows down quickly, it may be due to product inhibition. Measure the initial velocity of the reaction.
Spectrophotometer Drift Allow the spectrophotometer to warm up properly before starting measurements.[5]

Quantitative Data Summary

Table 1: Common Inhibitors of Long-Chain Acyl-CoA Dehydrogenases

Inhibitor Mechanism of Action Notes
EDTA Chelates divalent cations that may be required for enzyme stability or activity.Avoid concentrations >0.5 mM.[3]
Detergents (SDS, Tween-20, NP-40) Can denature the enzyme at high concentrations.Avoid concentrations >1% for Tween-20 and NP-40, and >0.2% for SDS.[3]
Sodium Azide A common preservative that can inhibit many enzymes.Avoid concentrations >0.2%.[3]
Ascorbic Acid A reducing agent that can interfere with the assay.Avoid concentrations >0.2%.[3]

Table 2: Representative Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase

Substrate Km (µM) Vmax (U/mg) Source Organism
3-hydroxydecanoyl-CoA~5~150Pig Heart
3-hydroxydodecanoyl-CoA~4~180Pig Heart
3-hydroxytetradecanoyl-CoA~4~160Pig Heart
3-hydroxyhexadecanoyl-CoA~4~120Pig Heart

Note: These values are illustrative and can vary based on the specific enzyme and assay conditions. Data is adapted from studies on L-3-hydroxyacyl-CoA dehydrogenase with various chain-length substrates.[4]

Experimental Protocols

Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is a representative method for measuring the activity of LCHAD by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 10 mM NAD+ solution (prepared fresh in buffer)

  • 1 mM this compound solution

  • Purified LCHAD enzyme solution

  • UV-transparent cuvettes

  • Thermostatted spectrophotometer capable of reading at 340 nm

Procedure:

  • Set the spectrophotometer to 340 nm and the temperature to 37°C.

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • 800 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of 1 mM this compound solution

  • Mix gently by inverting the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the LCHAD enzyme solution.

  • Immediately start monitoring the change in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 100 mM K-Phosphate, pH 7.3) mix Combine Buffer, NAD+, and Substrate in Cuvette prep_buffer->mix prep_nad Prepare Fresh NAD+ Solution (e.g., 10 mM) prep_nad->mix prep_substrate Prepare Substrate (this compound) Solution (e.g., 1 mM) prep_substrate->mix prep_enzyme Prepare Enzyme Dilution add_enzyme Initiate Reaction: Add Enzyme prep_enzyme->add_enzyme incubate Incubate at 37°C for 5 min mix->incubate incubate->add_enzyme measure Measure Absorbance at 340 nm over Time add_enzyme->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Velocity (V₀) from Linear Slope plot->calculate activity Determine Enzyme Activity calculate->activity

Caption: Experimental workflow for a spectrophotometric this compound dehydrogenase assay.

troubleshooting_logic start Enzyme Inactivity Observed check_reagents Check Reagent Integrity (Enzyme, Substrate, NAD+) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Assay Conditions (pH, Temp, Wavelength) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Prepare Fresh Reagents reagents_ok->replace_reagents No correct_conditions Adjust pH, Temp, or Wavelength conditions_ok->correct_conditions No check_inhibitors Investigate Potential Inhibitors conditions_ok->check_inhibitors Yes replace_reagents->start correct_conditions->start inhibitors_present Inhibitors Present? check_inhibitors->inhibitors_present remove_inhibitors Remove/Dilute Inhibitors inhibitors_present->remove_inhibitors Yes consult_literature Consult Literature for Specific Enzyme Properties inhibitors_present->consult_literature No activity_restored Activity Restored remove_inhibitors->activity_restored consult_literature->activity_restored

Caption: A logical troubleshooting workflow for diagnosing enzyme inactivity in assays.

References

"how to confirm the identity of 10-hydroxyhexadecanoyl-CoA peaks"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the identity of 10-hydroxyhexadecanoyl-CoA peaks in their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for identifying this compound?

A1: The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique provides both chromatographic separation based on polarity and mass-to-charge ratio (m/z) information, as well as characteristic fragmentation patterns that act as a structural fingerprint for the molecule.

Q2: What are the key mass spectral features to look for when identifying a long-chain acyl-CoA like this compound?

A2: In positive ion mode ESI-MS/MS, the most characteristic fragmentation of an acyl-CoA is the neutral loss of the CoA moiety (specifically, the 3'-phosphate-adenosine-5'-diphosphate (B75964) part), which corresponds to a loss of 507 Da.[4][5][6] Therefore, you should look for a product ion at [M+H - 507]⁺. Other fragment ions derived from the CoA moiety can also be observed.[3][4]

Q3: How can I confirm the position of the hydroxyl group on the fatty acyl chain?

A3: Confirming the hydroxyl position requires careful analysis of the MS/MS fragmentation pattern of the acyl portion of the molecule. The hydroxyl group will influence fragmentation, leading to specific product ions resulting from cleavages adjacent to the hydroxyl group. Comparing the fragmentation pattern of your unknown peak to that of an authentic this compound standard is the definitive way to confirm the isomer.

Q4: Is it necessary to use a chemical standard?

A4: Yes, for definitive identification. Co-elution with a certified reference standard of this compound under identical LC-MS/MS conditions, along with a matching fragmentation spectrum, is the gold standard for confirming the peak's identity. Information on the synthesis of long-chain fatty acyl-CoAs is available in the literature.[7]

Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A5: GC-MS is not suitable for analyzing the intact this compound due to its high molecular weight and polarity. However, GC-MS is an excellent technique for confirming the identity of the fatty acid portion after chemical or enzymatic hydrolysis of the CoA ester. The resulting 10-hydroxyhexadecanoic acid must be derivatized to increase its volatility before GC-MS analysis.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Ambiguous MS/MS Spectrum Low signal intensity; co-eluting isobaric compounds; incorrect collision energy settings.1. Optimize sample preparation to increase analyte concentration.2. Improve chromatographic separation to resolve interfering peaks.3. Perform a collision energy optimization experiment for the precursor ion of interest to generate a more informative fragmentation pattern.
Peak Tailing or Poor Peak Shape in LC Analyte interaction with the column or system; inappropriate mobile phase pH.1. Use a high-quality column and ensure the LC system is clean.2. Carefully control the mobile phase pH to ensure consistent ionization of the analyte.[1]3. Consider using a different column chemistry (e.g., C8 instead of C18).[2]
Low Signal Intensity / No Peak Detected Insufficient analyte concentration; poor ionization efficiency; sample degradation.1. Concentrate the sample using solid-phase extraction (SPE).2. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).3. Ensure proper sample handling and storage to prevent degradation of acyl-CoAs, which can be unstable.
Retention Time Mismatch with Standard Differences in mobile phase composition or gradient; column aging; matrix effects.1. Ensure the analytical conditions (mobile phase, gradient, flow rate, temperature) are identical between the sample and standard runs.2. Equilibrate the column sufficiently before each injection.3. Analyze a matrix-matched standard to assess for matrix-induced retention time shifts.
Multiple Peaks with the Same m/z Presence of isomers (e.g., different hydroxyl group positions).1. Improve chromatographic resolution to separate the isomers.2. Analyze the MS/MS fragmentation pattern of each peak. Different isomers will likely produce different relative abundances of fragment ions.[10]3. Compare with authentic standards for each suspected isomer if available.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Intact this compound

This protocol outlines a general method for the direct analysis of this compound.

  • Sample Preparation:

    • Extract acyl-CoAs from biological samples using a suitable method, such as protein precipitation with 5-sulfosalicylic acid (SSA) or solid-phase extraction (SPE).[1]

    • Re-suspend the dry extract in an appropriate solvent, such as a methanol (B129727):water mixture (1:1, v/v), and centrifuge to remove any particulates.[2]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., ~1.7 µm particle size).[2]

    • Mobile Phase A: Water with 0.2% acetic acid or 10 mM ammonium (B1175870) hydroxide.[6][10]

    • Mobile Phase B: Methanol or Acetonitrile with the same modifier as Mobile Phase A.[6][10]

    • Gradient: Develop a suitable gradient to separate long-chain acyl-CoAs. For example, start at a high aqueous percentage and ramp up the organic phase.

    • Flow Rate: Typically 0.2 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) or product ion scanning.

    • Precursor Ion (Q1): The [M+H]⁺ for this compound.

    • Key Product Ions (Q3):

      • Monitor for the characteristic neutral loss of 507 Da ([M+H - 507]⁺).[5][6]

      • Monitor for other specific fragments that can help elucidate the position of the hydroxyl group.

Protocol 2: GC-MS Analysis of Derivatized 10-hydroxyhexadecanoic acid

This protocol is for confirming the identity of the fatty acid moiety after hydrolysis.

  • Hydrolysis:

    • Cleave the thioester bond of the acyl-CoA sample using strong base (e.g., KOH in methanol) to release the free fatty acid.

  • Derivatization (Esterification):

    • The free 10-hydroxyhexadecanoic acid is highly polar and requires derivatization to be analyzed by GC.[11]

    • A common method is esterification to form a fatty acid methyl ester (FAME).

    • Reagent: Boron trifluoride (BF₃) in methanol (12-14% w/w) is a common and effective reagent.[8][11]

    • Procedure:

      • Add 2 mL of BF₃-methanol reagent to the dried free fatty acid sample.

      • Heat the mixture at 60°C for 5-10 minutes.[8]

      • Cool the reaction, then add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane).

      • Shake vigorously to extract the FAME into the hexane (B92381) layer.

      • Analyze the hexane layer by GC-MS.

  • Gas Chromatography-Mass Spectrometry:

    • Column: A polar capillary column (e.g., a wax-type column) is suitable for separating FAMEs.

    • Analysis Mode: Scan mode to obtain the full mass spectrum, which can be compared to a spectral library (e.g., NIST) for identification. The fragmentation pattern will be indicative of a C16 chain with a hydroxyl group.

Quantitative Data Summary

The performance of LC-MS/MS methods for quantifying fatty acid derivatives can be highly sensitive and precise. The table below summarizes typical performance characteristics, though these are instrument-specific.[10]

Parameter Typical Value Range Description
Limit of Detection (LOD) < 10 pg on columnThe lowest amount of analyte that can be reliably distinguished from background noise (Signal-to-Noise Ratio ≥ 3).[10]
Limit of Quantitation (LOQ) < 1 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy (Signal-to-Noise Ratio ≥ 10).[10]
Linearity (R²) > 0.99Indicates a strong correlation between analyte concentration and instrument response over a defined range.
Precision (CV%) < 15%The coefficient of variation, indicating the reproducibility of measurements. Typically 3-5% for interday and intraday assays.[10]
Accuracy (% Bias) 85-115%The closeness of the measured value to the true value, often assessed with spiked samples.[10]

Visualizations

G cluster_lcms Primary Path: LC-MS/MS cluster_gcms Confirmatory Path: GC-MS Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction LCMS LC-MS/MS Analysis (Precursor & Product Ion Scan) Extraction->LCMS Hydrolysis Hydrolysis of CoA Ester Extraction->Hydrolysis Spectrum Obtain MS/MS Spectrum LCMS->Spectrum Compare Compare Retention Time & MS/MS Spectra Spectrum->Compare Standard Authentic Standard (this compound) Standard->Compare Confirm1 Identity Confirmed Compare->Confirm1 Deriv Derivatization (e.g., to FAME) Hydrolysis->Deriv GCMS GC-MS Analysis Deriv->GCMS Library Compare to Spectral Library GCMS->Library Confirm2 Fatty Acid Moiety Confirmed Library->Confirm2

References

Validation & Comparative

A Comparative Guide to the Analytical Methods for 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 10-hydroxyhexadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA, is crucial for understanding its role in various metabolic pathways and its potential as a biomarker or therapeutic target. This guide provides an objective comparison of the primary analytical methods available for its determination in biological samples, supported by experimental data and detailed protocols for key methodologies.

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier analytical technique for the analysis of this compound and other long-chain acyl-CoAs due to its superior sensitivity, specificity, and robustness.[1][2] Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offer a more accessible but significantly less sensitive option. The choice of method ultimately depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical methods for long-chain acyl-CoA analysis. The data presented is a synthesis of reported performance for structurally similar long-chain acyl-CoAs, serving as a reliable proxy for this compound.

ParameterLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection and quantification of specific parent-daughter ion transitions.Separation by liquid chromatography followed by quantification based on the absorbance of UV light by the adenine (B156593) chromophore of the CoA moiety.[3]
Specificity Very High (based on retention time and specific mass transitions)Moderate (risk of co-eluting compounds with similar UV absorbance)
Sensitivity (LOD) Low fmol to pmol rangeHigh pmol to nmol range
Sample Preparation Protein precipitation or Solid-Phase Extraction (SPE) required.[4][5]Solid-Phase Extraction (SPE) generally required for cleanup and concentration.[3]
Throughput HighModerate
Instrumentation Cost HighModerate
Primary Application Targeted quantification in complex biological matrices, metabolomics.Analysis of less complex samples or when high sensitivity is not required.

Mandatory Visualization

Below are diagrams illustrating the generalized experimental workflow for the analysis of this compound and a conceptual representation of its involvement in fatty acid beta-oxidation.

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing BiologicalSample Biological Sample (Tissue, Cells) Homogenization Homogenization BiologicalSample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->ProteinPrecipitation Method 1 SPE Solid-Phase Extraction (SPE) Homogenization->SPE Method 2 Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Generalized workflow for this compound analysis.

beta_oxidation_pathway Conceptual Pathway: Beta-Oxidation of Hydroxy Fatty Acyl-CoAs This compound This compound Dehydrogenase Dehydrogenase This compound->Dehydrogenase 10-Oxohexadecanoyl-CoA 10-Oxohexadecanoyl-CoA Dehydrogenase->10-Oxohexadecanoyl-CoA Isomerase Isomerase 10-Oxohexadecanoyl-CoA->Isomerase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Isomerase->Enoyl-CoA Hydratase Thiolase Thiolase Enoyl-CoA Hydratase->Thiolase Myristoyl-CoA Myristoyl-CoA Thiolase->Myristoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Involvement of this compound in beta-oxidation.

Experimental Protocols

Method 1: LC-MS/MS Analysis

This method is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Add 1 mL of 2-propanol and re-homogenize.[4]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[4]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the this compound with 1.5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[6]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ ion of this compound.

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7]

  • Collision Energy: Optimized for the specific transition of this compound.

Method 2: HPLC-UV Analysis

This method is a less sensitive but more accessible alternative to LC-MS/MS.

1. Sample Preparation

Sample preparation is similar to that for LC-MS/MS, with a strong emphasis on the SPE step to remove interfering substances that may also absorb UV light.[3]

2. High-Performance Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 75 mM potassium phosphate buffer (pH 4.9).[3]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[3]

  • Gradient: A binary gradient is used to separate the acyl-CoAs.

  • Flow Rate: 0.5 mL/min.[3]

  • Detection: UV absorbance at 260 nm.[3]

  • Injection Volume: 20-50 µL.

Conclusion

For the accurate and sensitive quantification of this compound in complex biological samples, LC-MS/MS is the unequivocally superior method. Its high specificity, achieved through mass-based detection, and its low limits of detection make it the ideal choice for detailed metabolic studies and biomarker discovery. While HPLC-UV offers a more cost-effective alternative, its lower sensitivity and specificity may not be sufficient for detecting the low endogenous concentrations of many acyl-CoAs and it is more susceptible to interferences from the sample matrix. The choice of sample preparation, either protein precipitation or solid-phase extraction, will depend on the sample complexity and the required level of cleanup.

References

A Comparative Analysis of the Biological Activity of 10-Hydroxyhexadecanoyl-CoA and Other Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of 10-hydroxyhexadecanoyl-CoA against other significant hydroxy fatty acids. Due to the limited direct research on this compound, this comparison draws upon data from structurally related molecules and well-characterized hydroxy fatty acids to infer its potential functions and place it within the broader context of lipid biology.

Introduction to Hydroxy Fatty Acids

Hydroxy fatty acids are a diverse class of lipids characterized by the presence of one or more hydroxyl groups along their acyl chain. This structural modification confers a range of biological activities, from roles as metabolic intermediates to signaling molecules involved in inflammation, pain perception, and metabolic regulation. Their functions are often dependent on the position of the hydroxyl group, the length of the carbon chain, and whether they are in their free acid or CoA-esterified form.

This compound: An Enigmatic Player

Direct experimental evidence detailing the specific biological activities of this compound is scarce in current scientific literature. Its structure, a 16-carbon fatty acyl-CoA with a hydroxyl group at the C10 position, suggests potential roles as a metabolic intermediate. It is plausible that this compound is involved in fatty acid metabolism, potentially as a substrate for further modification or degradation.

Comparison with Other Hydroxy Fatty Acids

To understand the potential biological significance of this compound, it is useful to compare it with other well-studied hydroxy fatty acids. This section contrasts its predicted characteristics with those of a positional isomer (3-hydroxyhexadecanoyl-CoA), its corresponding free fatty acid (16-hydroxyhexadecanoic acid), and other bioactive hydroxy fatty acids.

Table 1: Comparative Overview of Biological Activities
Compound Chain Length & Hydroxyl Position Primary Known/Potential Biological Activities Key Signaling Pathways/Mechanisms
This compound C16, C10-OHLargely uncharacterized; likely a metabolic intermediate.-
(S)-3-Hydroxyhexadecanoyl-CoA C16, C3-OHIntermediate in peroxisomal beta-oxidation of palmitoyl-CoA.[1]Fatty acid beta-oxidation
16-Hydroxyhexadecanoic Acid C16, C16-OH (ω-hydroxy)A key monomer of cutin in the plant cuticle.[2][3] Found in humans.[3]Structural component in plants.
20-Hydroxyeicosatetraenoic Acid (20-HETE) C20, C20-OH (ω-hydroxy)Potent vasoconstrictor, involved in hypertension, inflammation, and pain.[2][4]Activation of TRPV1 channels.[4]
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) VariableAnti-diabetic and anti-inflammatory effects.[5]GPR40 activation, potentiation of glucose-stimulated insulin (B600854) secretion.[5]

Potential Signaling Pathways and Metabolic Roles

The position of the hydroxyl group is a critical determinant of a fatty acid's function. The following diagram illustrates the distinct metabolic fates and signaling roles of different classes of hydroxy fatty acids, providing a framework for postulating the function of this compound.

cluster_0 Metabolic Intermediates cluster_1 Structural Components cluster_2 Signaling Molecules 3-OH-HCoA (S)-3-Hydroxyhexadecanoyl-CoA BetaOx Beta-Oxidation 3-OH-HCoA->BetaOx Substrate 16-OH-HA 16-Hydroxyhexadecanoic Acid Cutin Cutin (Plants) 16-OH-HA->Cutin Monomer 20-HETE 20-HETE TRPV1 TRPV1 Receptor 20-HETE->TRPV1 Activates FAHFAs FAHFAs GPR40 GPR40 Receptor FAHFAs->GPR40 Activates Inflammation Inflammation/Pain TRPV1->Inflammation Insulin_Secretion Insulin Secretion GPR40->Insulin_Secretion 10-OH-HCoA This compound (Function Unknown)

Caption: Comparative metabolic and signaling roles of various hydroxy fatty acids.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the biological activity of hydroxy fatty acids. Below are representative protocols for key experiments.

Measurement of Fatty Acid β-Oxidation

This protocol is adapted for measuring the oxidation of a radiolabeled hydroxy fatty acid in isolated hepatocytes.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mice via a two-step collagenase perfusion method.

  • Substrate Preparation: A solution of the 14C-labeled hydroxy fatty acid is complexed with bovine serum albumin (BSA) in a 1:5 molar ratio to ensure solubility.

  • Incubation: Isolated hepatocytes (e.g., 750,000 cells) are incubated in a reaction mixture containing the radiolabeled hydroxy fatty acid-BSA complex.

  • Measurement of Oxidation Products: The reaction is stopped with perchloric acid. The amount of 14CO2 produced from complete oxidation is captured and quantified using a scintillation counter. The rate of β-oxidation is calculated based on the specific activity of the radiolabeled substrate.[6]

G-Protein Coupled Receptor (GPCR) Activation Assay

This assay is used to determine if a hydroxy fatty acid can activate a specific GPCR, such as GPR40.

  • Cell Culture: A cell line stably expressing the GPCR of interest (e.g., GPR40) and a reporter gene (e.g., luciferase under the control of a response element) is used.

  • Compound Treatment: The cells are treated with various concentrations of the hydroxy fatty acid.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.

  • Data Analysis: The luminescence, which is proportional to the level of receptor activation, is measured using a luminometer. The dose-response curve is plotted to determine the EC50 of the compound.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a general workflow for characterizing the biological activity of a novel hydroxy fatty acid like this compound.

Start This compound Metabolism Metabolic Fate Analysis (e.g., Beta-oxidation assay) Start->Metabolism Signaling Signaling Activity Screening (e.g., GPCR activation assay) Start->Signaling Data Data Analysis & Comparison Metabolism->Data Inflammation Anti-inflammatory Assays (e.g., Cytokine release in macrophages) Signaling->Inflammation Metabolic_Regulation Metabolic Regulation Assays (e.g., Glucose uptake in adipocytes) Signaling->Metabolic_Regulation Inflammation->Data Metabolic_Regulation->Data

Caption: A proposed experimental workflow for characterizing this compound.

Conclusion and Future Directions

While the biological role of this compound remains to be elucidated, comparisons with other hydroxy fatty acids provide a valuable roadmap for future research. Its structural similarity to intermediates in fatty acid metabolism suggests that its primary role may be intracellular and metabolic rather than as an extracellular signaling molecule. However, the diverse and potent activities of other hydroxy fatty acids underscore the importance of thoroughly investigating this and other novel lipids. Future studies should focus on enzymatic assays to identify potential metabolic pathways involving this compound, as well as broad screening against a panel of receptors to uncover any signaling properties. Such research will be instrumental in fully understanding the contribution of this and other hydroxy fatty acids to cellular physiology and disease.

References

A Comparative Guide to the Functional Differences Between 10-Hydroxyhexadecanoyl-CoA and Hexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between 10-hydroxyhexadecanoyl-CoA and its non-hydroxylated counterpart, hexadecanoyl-CoA (more commonly known as palmitoyl-CoA). While direct comparative experimental data is limited, this document synthesizes known biochemical principles and data from related molecules to infer their distinct functional roles.

Introduction

Hexadecanoyl-CoA is a central molecule in cellular metabolism, acting as a key substrate for both energy production through beta-oxidation and the synthesis of complex lipids.[1] The introduction of a hydroxyl group at the 10th carbon to form this compound fundamentally alters its physicochemical properties, suggesting a divergence in its metabolic fate and biological functions. Understanding these differences is crucial for researchers investigating fatty acid metabolism, lipid signaling, and the development of therapeutics targeting these pathways.

Physicochemical and Metabolic Profile Comparison

The presence of a hydroxyl group on the acyl chain introduces polarity, which can significantly impact the molecule's interaction with enzymes and its ability to traverse cellular membranes. This fundamental difference is expected to influence their metabolic processing and signaling functions.

FeatureHexadecanoyl-CoAThis compound
Synonyms Palmitoyl-CoA-
Chemical Formula C37H66N7O17P3SC37H66N7O18P3S
Structure Long-chain saturated fatty acyl-CoALong-chain ω-7 hydroxylated saturated fatty acyl-CoA
Key Metabolic Role Central intermediate in fatty acid metabolism (synthesis and degradation)[1]Likely an intermediate in the metabolism of hydroxylated fatty acids
Primary Metabolic Pathway Mitochondrial Beta-Oxidation[2]Predicted to undergo a modified beta-oxidation, potentially in peroxisomes
Enzyme Interactions Well-characterized substrate for acyl-CoA dehydrogenases, synthetases, and transferases[3][4]Interaction with metabolic enzymes is likely altered due to the hydroxyl group
Cellular Signaling Precursor for signaling lipids; substrate for protein acylation (palmitoylation)[4]Potential role in specific signaling pathways, though currently uncharacterized

Metabolic Pathways: A Comparative Overview

The metabolic fates of these two molecules are predicted to be distinct, primarily due to the presence of the hydroxyl group in this compound.

Hexadecanoyl-CoA Metabolism

Hexadecanoyl-CoA is a primary substrate for mitochondrial beta-oxidation, a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[2]

Hexadecanoyl_CoA Hexadecanoyl-CoA (16:0) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexadecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_Enoyl_CoA trans-Δ2-Hexadecenoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA L-β-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA β-Ketohexadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Myristoyl_CoA Myristoyl-CoA (14:0) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Fig. 1: Mitochondrial Beta-Oxidation of Hexadecanoyl-CoA
Proposed Metabolism of this compound

The metabolism of this compound is not as well-defined. However, based on the metabolism of other hydroxylated fatty acids, it is likely to undergo a modified beta-oxidation pathway. The hydroxyl group may necessitate the involvement of specific enzymes or a different subcellular compartment, such as the peroxisome, which is known to handle modified fatty acids.

Hydroxyhexadecanoyl_CoA This compound Beta_Oxidation_1 Beta-Oxidation Cycles (4 cycles) Hydroxyhexadecanoyl_CoA->Beta_Oxidation_1 Hydroxydecanoyl_CoA 2-Hydroxydecanoyl-CoA Beta_Oxidation_1->Hydroxydecanoyl_CoA Alpha_Oxidation Alpha-Oxidation or Alternative Pathway Hydroxydecanoyl_CoA->Alpha_Oxidation Further_Metabolism Further Metabolism Alpha_Oxidation->Further_Metabolism

Fig. 2: Proposed Metabolic Pathway for this compound

Functional Implications of the Hydroxyl Group

The introduction of a hydroxyl group at the C-10 position has several potential functional consequences:

  • Enzyme Specificity: The active sites of enzymes involved in fatty acid metabolism are often highly specific for the length and saturation of the acyl chain.[3][4] The presence of a polar hydroxyl group in the middle of the hydrophobic acyl chain of this compound could hinder its binding to and/or catalysis by enzymes that typically process hexadecanoyl-CoA.

  • Membrane Interactions: The polarity of the hydroxyl group may alter how the fatty acyl chain integrates into lipid bilayers. This could influence membrane fluidity and the formation of lipid microdomains. Studies on other hydroxylated fatty acids have shown they can affect the physicochemical properties of lipid membranes.[1]

  • Signaling Roles: While hexadecanoyl-CoA is a key precursor for the synthesis of signaling molecules and is involved in protein palmitoylation, the signaling roles of this compound are currently unknown. It is plausible that it or its derivatives could act as novel signaling molecules in specific contexts.

Proposed Experimental Protocols for Direct Comparison

To elucidate the functional differences between these two molecules, the following experimental approaches are proposed:

Experiment 1: In Vitro Enzyme Kinetics with Acyl-CoA Dehydrogenase

Objective: To compare the substrate efficiency of hexadecanoyl-CoA and this compound for a key enzyme in beta-oxidation.

Methodology:

  • Enzyme Purification: Purify recombinant long-chain acyl-CoA dehydrogenase (LCAD).

  • Assay Conditions: Prepare a reaction buffer containing a suitable electron acceptor (e.g., ferricenium hexafluorophosphate).

  • Kinetic Measurements:

    • Vary the concentration of hexadecanoyl-CoA (from 0 to 200 µM) while keeping the enzyme concentration constant. Measure the initial reaction velocity by monitoring the reduction of the electron acceptor spectrophotometrically.

    • Repeat the experiment with this compound as the substrate.

  • Data Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each substrate by fitting the data to the Michaelis-Menten equation.

cluster_0 Experimental Workflow Purify_Enzyme Purify LCAD Enzyme Prepare_Assay Prepare Reaction Assay Purify_Enzyme->Prepare_Assay Add_Substrate_1 Add Hexadecanoyl-CoA (Varying Concentrations) Prepare_Assay->Add_Substrate_1 Add_Substrate_2 Add this compound (Varying Concentrations) Prepare_Assay->Add_Substrate_2 Measure_Kinetics Measure Initial Velocity (Spectrophotometry) Add_Substrate_1->Measure_Kinetics Add_Substrate_2->Measure_Kinetics Analyze_Data Determine Km and Vmax Measure_Kinetics->Analyze_Data

References

Validating the Role of 10-Hydroxyhexadecanoyl-CoA in Suberin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed role of 10-hydroxyhexadecanoyl-CoA within the suberin biosynthesis pathway in plants. While direct experimental validation for this compound is not extensively documented in publicly available research, its structural similarity to known precursors of suberin's aliphatic domain strongly suggests its participation. This document outlines the established pathway, compares key enzymatic activities with related substrates, and provides detailed experimental protocols that could be adapted to specifically validate the function of this compound.

The Suberin Biosynthesis Pathway: A Putative Role for this compound

Suberin is a complex lipophilic polymer found in the cell walls of certain plant tissues, such as root endodermis and periderm, where it acts as a protective barrier against environmental stresses.[1][2] The polymer is composed of a polyaliphatic and a polyphenolic domain. The aliphatic domain is primarily a polyester (B1180765) of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, fatty alcohols, and glycerol (B35011).[1][3]

The biosynthesis of the aliphatic domain starts with the production of C16 and C18 fatty acids in the plastids. These are then transported to the endoplasmic reticulum, activated to their acyl-CoA esters, and can undergo a series of modifications, including hydroxylation and elongation. This compound, a 16-carbon fatty acyl-CoA with a hydroxyl group at the C-10 position, is a plausible intermediate in this pathway, potentially serving as a precursor for the incorporation of C16 hydroxylated fatty acids into the suberin polymer.

Below is a diagram illustrating the key steps in the biosynthesis of the aliphatic domain of suberin and the proposed entry point for this compound.

Suberin_Biosynthesis_Pathway Fatty Acid Synthesis (Plastid) Fatty Acid Synthesis (Plastid) This compound This compound Suberin Polymer Suberin Polymer Palmitoyl-CoA (C16:0-CoA) Palmitoyl-CoA (C16:0-CoA) 10-Hydroxypalmitoyl-CoA 10-Hydroxypalmitoyl-CoA Palmitoyl-CoA (C16:0-CoA)->10-Hydroxypalmitoyl-CoA P450 Hydroxylase (Hypothetical) Elongation Elongation Palmitoyl-CoA (C16:0-CoA)->Elongation KCS, etc. Incorporation into Suberin Incorporation into Suberin 10-Hydroxypalmitoyl-CoA->Incorporation into Suberin GPATs, etc. Incorporation into Suberin->Suberin Polymer Very-Long-Chain\nFatty Acyl-CoAs Very-Long-Chain Fatty Acyl-CoAs Elongation->Very-Long-Chain\nFatty Acyl-CoAs ω-Hydroxylation ω-Hydroxylation Very-Long-Chain\nFatty Acyl-CoAs->ω-Hydroxylation CYP86A1, etc. ω-Hydroxyacyl-CoAs ω-Hydroxyacyl-CoAs ω-Hydroxylation->ω-Hydroxyacyl-CoAs ω-Hydroxyacyl-CoAs->Incorporation into Suberin

Caption: Proposed pathway for suberin biosynthesis highlighting the potential role of this compound.

Comparative Data of Key Enzymes in Aliphatic Suberin Monomer Biosynthesis

Direct kinetic data for enzymes acting on this compound is limited. However, studies on homologous enzymes involved in suberin biosynthesis provide a basis for comparison and for designing validation experiments. The following table summarizes the known activities of key enzyme families with substrates similar to this compound.

Enzyme FamilyGene/Enzyme ExampleSubstrate(s)Product(s)OrganismKey Findings & Relevance for this compound
Long-Chain Acyl-CoA Synthetase (LACS) LACS2ω-hydroxyacids, fatty acidsω-hydroxy acyl-CoAs, fatty acyl-CoAsArabidopsis thalianaLACS enzymes are crucial for activating fatty acids. LACS2 shows a higher affinity for ω-hydroxyacids, suggesting a potential role in activating hydroxylated fatty acids like 10-hydroxyhexadecanoic acid.
Cytochrome P450 Monooxygenase CYP86A1, CYP86B1Long-chain fatty acidsω-hydroxy fatty acidsArabidopsis thalianaThese enzymes are responsible for the ω-hydroxylation of fatty acids. While they typically act on the terminal carbon, other P450s could catalyze in-chain hydroxylation to produce 10-hydroxyhexadecanoic acid.
Glycerol-3-Phosphate Acyltransferase (GPAT) GPAT5ω-hydroxyacyl-CoAs, α,ω-dicarboxyacyl-CoAs, Glycerol-3-phosphateMonoacylglyceryl estersArabidopsis thalianaGPAT5 is responsible for incorporating suberin monomers into the glycerol backbone. It acts on a wide range of long-chain ω-oxidized acyl-CoAs, and its activity with this compound could be tested.
Ketoacyl-CoA Synthase (KCS) KCS2, KCS20C20 and longer very-long-chain fatty acyl-CoAsElongated very-long-chain fatty acyl-CoAsArabidopsis thalianaKCS enzymes are involved in the elongation of fatty acyl-CoAs. While this compound is a C16 molecule, understanding the substrate specificity of KCSs is important to determine if it can be elongated.

Experimental Protocols for Validation

To definitively establish the role of this compound in suberin biosynthesis, a series of experiments would be required. The following protocols are based on established methods used to characterize other components of the suberin pathway.

Enzymatic Assays

Objective: To determine if this compound is a substrate for key enzymes in the suberin biosynthesis pathway.

Methodology:

  • Enzyme Source: Recombinant enzymes (e.g., LACS, GPATs) expressed in and purified from E. coli or yeast.

  • Substrate: Synthesized and purified this compound.

  • Assay for LACS Activity:

    • Incubate recombinant LACS with 10-hydroxyhexadecanoic acid, ATP, and Coenzyme A.

    • Monitor the formation of this compound over time using methods like HPLC or LC-MS.

    • Compare the activity with known substrates like oleic acid or ω-hydroxy palmitic acid.

  • Assay for GPAT Activity:

    • Incubate recombinant GPAT with this compound and glycerol-3-phosphate.

    • Detect the formation of 10-hydroxyhexadecanoyl-glycerol-3-phosphate using thin-layer chromatography (TLC) or LC-MS.

    • Compare the activity with known substrates like ω-hydroxy palmitoyl-CoA.

Analysis of Plant Mutants

Objective: To investigate the impact of mutations in suberin-related genes on the levels of 10-hydroxyhexadecanoic acid in suberin.

Methodology:

  • Plant Material: Wild-type Arabidopsis thaliana and mutant lines with defects in suberin biosynthesis genes (e.g., lacs2, gpat5, P450 mutants).

  • Suberin Analysis:

    • Extract suberin monomers from the roots of mature plants by depolymerization (e.g., using transesterification with BF3-methanol).

    • Analyze the resulting fatty acid methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Comparison: Quantify the amount of 10-hydroxyhexadecanoic acid (as its methyl ester derivative) in wild-type versus mutant plants. A significant reduction in the mutant would suggest the involvement of the mutated gene in the metabolism of this compound.

Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_mutant Mutant Analysis Recombinant Enzyme Expression Recombinant Enzyme Expression Enzyme Purification Enzyme Purification Recombinant Enzyme Expression->Enzyme Purification Activity Assay with 10-OH-C16-CoA Activity Assay with 10-OH-C16-CoA Enzyme Purification->Activity Assay with 10-OH-C16-CoA Product Detection (HPLC/LC-MS) Product Detection (HPLC/LC-MS) Activity Assay with 10-OH-C16-CoA->Product Detection (HPLC/LC-MS) Validation of Role Validation of Role Product Detection (HPLC/LC-MS)->Validation of Role Plant Growth (WT vs Mutant) Plant Growth (WT vs Mutant) Root Suberin Extraction Root Suberin Extraction Plant Growth (WT vs Mutant)->Root Suberin Extraction GC-MS Analysis GC-MS Analysis Root Suberin Extraction->GC-MS Analysis Comparative Quantification Comparative Quantification GC-MS Analysis->Comparative Quantification Comparative Quantification->Validation of Role

Caption: Workflow for the validation of this compound's role in suberin biosynthesis.

Logical Relationship for Pathway Validation

The validation of this compound's role follows a logical progression of evidence gathering, from in vitro enzymatic activity to in vivo functional relevance.

Logical_Framework Hypothesis Hypothesis In_Vitro In Vitro Evidence: Enzymes of the suberin pathway can utilize this compound as a substrate. Hypothesis->In_Vitro In_Vivo In Vivo Evidence: Levels of 10-hydroxyhexadecanoic acid are altered in suberin biosynthetic mutants. Hypothesis->In_Vivo Conclusion Conclusion: This compound plays a validated role in the suberin pathway. In_Vitro->Conclusion In_Vivo->Conclusion

Caption: Logical framework for validating the role of this compound in a metabolic pathway.

Conclusion

While direct evidence remains to be established, the existing knowledge of suberin biosynthesis provides a strong framework for investigating the role of this compound. The comparative data and experimental protocols outlined in this guide offer a clear path for researchers to validate its function. Such validation would contribute to a more complete understanding of suberin biosynthesis and could inform efforts to engineer plants with enhanced stress tolerance or to develop novel bio-based materials.

References

Unveiling the Lipidomic Landscape: A Comparative Analysis of Wild-Type and Acyl-ACP Thioesterase A (FaTA) Deficient Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the lipidomic alterations resulting from the disruption of fatty acid metabolism. This guide provides a comparative analysis of wild-type Arabidopsis thaliana and a fata1 fata2 double mutant, which exhibits significantly reduced expression of Acyl-ACP Thioesterase A (FaTA).

This guide summarizes key findings and experimental approaches to illustrate the phenotypic and metabolic consequences of reduced FaTA expression. The data presented is primarily based on the findings of Moreno-Pérez et al. (2012) in their study of the Arabidopsis thaliana fata1 fata2 double mutant.[1]

Data Presentation: Quantitative Comparison of Lipid Profiles

The disruption of the FaTA genes leads to significant alterations in the seed oil content and fatty acid composition. The following tables summarize the key quantitative differences observed between the wild-type and the fata1 fata2 double mutant.

Table 1: Seed Oil Content [1]

ParameterWild-Typefata1 fata2 MutantPercentage Change
Triacylglycerol (TAG) Content (µ g/100 seeds)~180~150~17% decrease
Diacylglycerol (DAG) ContentNo significant differenceNo significant difference-

Table 2: Fatty Acid Composition of Seed Oil (mol %) [1]

Fatty AcidWild-Typefata1 fata2 MutantChange
Saturated
16:0 (Palmitic acid)~8~12Increase
18:0 (Stearic acid)~4~20Significant Increase
Monounsaturated
18:1 (Oleic acid)~15~25Increase
Polyunsaturated
18:2 (Linoleic acid)~28~18Decrease
18:3 (α-Linolenic acid)~18~8Decrease
Very Long Chain
20:1 (Gondoic acid)~20~10Decrease

Experimental Protocols

The following methodologies are based on the experimental procedures described in the study of the fata1 fata2 mutant.[1]

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0).

  • Mutant Generation: A double mutant (fata1 fata2) was generated by crossing T-DNA insertion lines for AtFATA1 (At3g25110) and AtFATA2 (At4g13050).

  • Growth Conditions: Plants were cultivated in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at a constant temperature of 22°C.

Lipid Extraction and Analysis
  • Lipid Extraction: Total lipids were extracted from mature dry seeds using a modified Bligh and Dyer method with a chloroform:methanol (B129727):water solvent system.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids were transmethylated using methanol and sulfuric acid to convert the fatty acids to their corresponding methyl esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs were then analyzed by GC-MS to determine the fatty acid composition of the seed oil.

Gene Expression Analysis
  • RNA Extraction: Total RNA was isolated from developing siliques of both wild-type and mutant plants.

  • Reverse Transcription PCR (RT-PCR): The expression levels of the FaTA genes were analyzed by RT-PCR.

  • Analysis: The PCR products were resolved on an agarose (B213101) gel to visualize the relative transcript abundance in the mutant and wild-type plants.

Visualizing the Impact of FaTA Deficiency

The following diagrams illustrate the experimental workflow for this comparative lipidomics study and the affected metabolic pathway.

experimental_workflow Experimental Workflow for Comparative Lipidomics cluster_plant_material Plant Material cluster_analysis Analysis cluster_data Data Output Wild-Type (WT) Wild-Type (WT) Lipid Extraction Lipid Extraction Wild-Type (WT)->Lipid Extraction RNA Extraction RNA Extraction Wild-Type (WT)->RNA Extraction fata1 fata2 Mutant fata1 fata2 Mutant fata1 fata2 Mutant->Lipid Extraction fata1 fata2 Mutant->RNA Extraction FAME Preparation FAME Preparation Lipid Extraction->FAME Preparation GC-MS Analysis GC-MS Analysis FAME Preparation->GC-MS Analysis Lipid Content Comparison Lipid Content Comparison GC-MS Analysis->Lipid Content Comparison Fatty Acid Profile Comparison Fatty Acid Profile Comparison GC-MS Analysis->Fatty Acid Profile Comparison RT-PCR RT-PCR RNA Extraction->RT-PCR Gene Expression Levels Gene Expression Levels RT-PCR->Gene Expression Levels fatty_acid_synthesis_pathway Simplified Fatty Acid Synthesis Pathway in Plastids cluster_legend Legend Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acyl-ACP Acyl-ACP FaTA (Thioesterase) FaTA (Thioesterase) Acyl-ACP->FaTA (Thioesterase) Free Fatty Acids (Export to ER) Free Fatty Acids (Export to ER) FaTA (Thioesterase)->Free Fatty Acids (Export to ER) Hydrolysis Glycerolipid Synthesis Glycerolipid Synthesis Free Fatty Acids (Export to ER)->Glycerolipid Synthesis FAS->Acyl-ACP Metabolite Metabolite Enzyme Enzyme Deficient Enzyme Deficient Enzyme Lipid Product Lipid Product

References

Cross-Species Comparison of Hydroxyhexadecanoyl-CoA Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The metabolism of hydroxy fatty acids, including 10-hydroxyhexadecanoyl-CoA, is a critical area of research with implications for various physiological and pathological processes across different species. These molecules are involved in diverse biological functions, from serving as structural components of lipids to acting as signaling molecules. However, direct comparative studies on the metabolism of this compound are limited. This guide provides a cross-species comparison of the broader metabolic pathways of hydroxy fatty acids, drawing on available experimental data to infer the metabolism of this compound. The focus is on the key enzymes, metabolic pathways, and experimental methodologies used to study these processes in mammals, plants, and bacteria.

Key Enzymes and Metabolic Pathways in Hydroxyacyl-CoA Metabolism

The metabolism of hydroxy fatty acids is primarily governed by a set of enzymes that catalyze their formation (hydroxylation) and degradation (typically via β-oxidation). Below is a comparative overview of these key enzymes across different species.

Table 1: Key Enzymes in Hydroxy Fatty Acid Formation (Hydroxylation)
Enzyme FamilySpeciesSubstrate(s)Product(s)Cellular LocalizationKey Characteristics & Notes
Cytochrome P450 (CYP) Monooxygenases
CYP4AHumans, MammalsFatty acids (e.g., Lauric acid, Palmitic acid, Arachidonic acid)[1][2]ω-hydroxy fatty acids (e.g., 20-HETE)[3]Endoplasmic ReticulumCYP4A11 is a key human enzyme for ω-hydroxylation of fatty acids.[1] Genetic variations in CYP4A11 can affect blood pressure regulation.[3]
CYP4BMammalsFatty acidsω-hydroxy fatty acidsEndoplasmic ReticulumShows preference for terminal (ω) carbon hydroxylation.[4]
P450-BM3Bacillus megateriumFatty acids, Thia-fatty acidsHydroxylated fatty acids, SulfoxidesCytosolA well-studied bacterial P450 with broad substrate specificity.[5]
Fatty Acid 2-Hydroxylase (FA2H) MammalsFatty acids (C16-C24)2-hydroxy fatty acidsEndoplasmic ReticulumCrucial for the biosynthesis of 2-hydroxy-sphingolipids in mammals.[6]
Acyl-CoA Dehydrogenases (ACADs) with kinase domains
ACAD10, ACAD11Mice, Mammals4-hydroxyacyl-CoAs4-phosphohydroxyacyl-CoAs, 2-enoyl-CoAsMitochondria (ACAD10), Peroxisomes (ACAD11)These are atypical ACADs that possess a kinase domain to phosphorylate the hydroxy group before dehydration and subsequent β-oxidation.[7][8]
Table 2: Key Enzymes in Hydroxyacyl-CoA Degradation
Enzyme/PathwaySpeciesSubstrate(s)Product(s)Cellular LocalizationKey Characteristics & Notes
Peroxisomal β-oxidation Mammals, PlantsVery long-chain fatty acids, Dicarboxylic fatty acids, (S)-3-Hydroxyhexadecanoyl-CoA[9]Acetyl-CoA, Shorter-chain acyl-CoAsPeroxisomesPlays a key role in the metabolism of a variety of lipids that cannot be efficiently degraded in mitochondria.[9]
Mitochondrial β-oxidation Mammals, Plants, BacteriaShort, medium, and long-chain acyl-CoAsAcetyl-CoA, NADH, FADH2MitochondriaThe primary pathway for fatty acid degradation to produce energy.[8]
Fatty Acid Amide Hydrolase (FAAH) Mammals (selectively expressed in higher mammals)N-arachidonoyl ethanolamine (B43304) (anandamide), other N-acyl ethanolamines[10][11][12]Arachidonic acid, EthanolamineEndoplasmic ReticulumA serine hydrolase that terminates the signaling of endocannabinoids.[11][13] FAAH-2 is a homolog with different inhibitor sensitivity.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are protocols for key experiments frequently used in the study of hydroxy fatty acid metabolism.

Protocol 1: In Vitro ω-Hydroxylation of Arachidonic Acid by CYP4A11 Variants

This protocol is adapted from studies on the functional characterization of CYP4A11 variants.[3]

1. Heterologous Expression of CYP4A11 Variants:

  • CYP4A11 variant cDNAs are cloned into an appropriate expression vector (e.g., pCI-neo).
  • COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are transfected with the expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Microsome Preparation:

  • 48 hours post-transfection, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA and 1.15% KCl).
  • Cells are homogenized using a sonicator.
  • The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove cell debris.
  • The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.
  • The resulting microsomal pellet is resuspended in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol (B35011) and 0.1 mM EDTA) and stored at -80°C.

3. Enzyme Assay:

  • The reaction mixture (final volume of 200 µL) contains 0.1 M potassium phosphate buffer (pH 7.4), 10 µM arachidonic acid (substrate), 1 mM NADPH, and the prepared microsomes (typically 10-20 µg of protein).
  • The reaction is initiated by the addition of NADPH and incubated at 37°C for a specified time (e.g., 20 minutes).
  • The reaction is terminated by the addition of an acidic solution (e.g., 10 µL of 20% HCl).

4. Product Analysis by LC-MS/MS:

  • The product, 20-hydroxyeicosatetraenoic acid (20-HETE), is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
  • The organic layer is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.
  • The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 20-HETE produced. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Protocol 2: Analysis of Acyl-CoAs by LC-MS

This protocol is a general method for the quantification of acyl-CoA species, including hydroxyacyl-CoAs, in biological samples.[7]

1. Sample Preparation and Extraction:

  • Cells or tissues are rapidly harvested and metabolism is quenched, typically by flash-freezing in liquid nitrogen.
  • Samples are homogenized in a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water).
  • The homogenate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
  • The supernatant containing the metabolites is collected for analysis.

2. Liquid Chromatography Separation:

  • An aliquot of the extract is injected onto a reverse-phase C18 column.
  • A gradient elution is performed using a mobile phase system, for example:
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
  • The gradient is run from a low to a high percentage of Mobile Phase B over a set time to separate the different acyl-CoA species.

3. Mass Spectrometry Detection:

  • The eluent from the LC column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
  • The mass spectrometer is operated in positive ion mode.
  • Acyl-CoA species are identified and quantified using selected reaction monitoring (SRM) or by scanning for their specific precursor and product ions. For example, for 4-phosphohydroxyhexanoyl-CoA, the transition from its precursor ion to a specific fragment ion would be monitored.[7]

4. Data Analysis:

  • Peak areas for each acyl-CoA species are integrated.
  • Quantification is typically performed by comparing the peak areas to a standard curve generated with known concentrations of authentic standards or by normalizing to an internal standard and the total ion current.[7]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.

Metabolic_Pathway_of_Hydroxy_Fatty_Acids cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria / Peroxisome Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase FA2H FA2H Fatty_Acid->FA2H Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Acyl_CoA_Synthetase_2 Acyl_CoA_Synthetase_2 Hydroxy_Fatty_Acid->Acyl_CoA_Synthetase_2 Acyl-CoA Synthetase 2_Hydroxy_Fatty_Acid 2-Hydroxy Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA ATP -> AMP+PPi CYP4A CYP4A/CYP4B CYP4A->Hydroxy_Fatty_Acid NADPH+O2 -> NADP+ + H2O FA2H->2_Hydroxy_Fatty_Acid Hydroxyacyl_CoA Hydroxyacyl-CoA Beta_Oxidation β-Oxidation Hydroxyacyl_CoA->Beta_Oxidation Hydroxyacyl_CoA->Beta_Oxidation Fatty_Acyl_CoA->CYP4A Acyl_CoA_Synthetase_2->Hydroxyacyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shorter_Acyl_CoA Shorter-chain Acyl-CoA Beta_Oxidation->Shorter_Acyl_CoA

Caption: Generalized metabolic pathway of hydroxy fatty acid formation and degradation.

Experimental_Workflow_Enzyme_Kinetics Start Start: Recombinant Enzyme Expression & Purification Incubation Enzyme Assay: Incubate enzyme with substrate and cofactors Start->Incubation Termination Reaction Termination Incubation->Termination Extraction Product Extraction Termination->Extraction Analysis LC-MS/MS Analysis: Quantify product formation Extraction->Analysis Data_Processing Data Processing: Calculate kinetic parameters (Km, Vmax) Analysis->Data_Processing End End: Comparative Analysis Data_Processing->End

Caption: Experimental workflow for determining enzyme kinetics of fatty acid hydroxylation.

Atypical_ACAD_Pathway 4_Hydroxyacyl_CoA 4-Hydroxyacyl-CoA ACAD10_11_Kinase ACAD10/11 (Kinase Domain) 4_Hydroxyacyl_CoA->ACAD10_11_Kinase ATP -> ADP 4_P_Hydroxyacyl_CoA 4-Phospho-hydroxyacyl-CoA ACAD10_11_Kinase->4_P_Hydroxyacyl_CoA ACAD10_11_Dehydratase ACAD10/11 (Dehydratase/ACAD Domain) 4_P_Hydroxyacyl_CoA->ACAD10_11_Dehydratase -> H2O + Pi 2_Enoyl_CoA 2-Enoyl-CoA ACAD10_11_Dehydratase->2_Enoyl_CoA Beta_Oxidation β-Oxidation 2_Enoyl_CoA->Beta_Oxidation

Caption: Metabolic pathway of 4-hydroxyacyl-CoA catabolism by atypical ACADs.

Conclusion

While a direct and comprehensive cross-species comparison of this compound metabolism is currently hampered by a lack of specific research, a broader examination of hydroxy fatty acid metabolism provides valuable insights. The available data highlight both conserved and species-specific strategies for the synthesis and degradation of these important lipid molecules. Key enzyme families such as the Cytochrome P450s, Fatty Acid 2-Hydroxylases, and the unique bifunctional ACAD10/11 enzymes showcase the diverse biochemical solutions that have evolved to handle hydroxy fatty acids. For researchers and drug development professionals, understanding these fundamental pathways across different species is crucial for identifying potential therapeutic targets and for the development of novel drugs that modulate lipid metabolism. Future research focusing on the specific metabolism of this compound in various organisms will be essential to fill the existing knowledge gaps and to fully elucidate its physiological and pathological roles.

References

Enzyme Inhibition by 10-Hydroxyhexadecanoyl-CoA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a notable scarcity of specific studies on the enzyme inhibitory activities of 10-hydroxyhexadecanoyl-CoA and its direct analogs. Research has more broadly focused on the regulatory roles of long-chain fatty acyl-CoAs in various metabolic pathways. These molecules are known to modulate the activity of several enzymes, acting as allosteric regulators or feedback inhibitors. This guide, therefore, provides a comparative overview based on the available data for structurally related long-chain acyl-CoA derivatives and offers a framework for evaluating potential inhibitory effects of this compound analogs.

Comparison of Enzyme Inhibition by Acyl-CoA Derivatives

While specific data for this compound analogs is limited, studies on other long-chain fatty acyl-CoAs provide insights into their potential targets and inhibitory potency. The following table summarizes the inhibitory effects of various acyl-CoA derivatives on different enzymes. This data can serve as a reference for postulating the potential activity of this compound analogs.

Acyl-CoA DerivativeTarget EnzymeSpeciesIC50 / Ki ValueInhibition Type
Arachidonoyl-CoAHMG-CoA ReductaseRat LiverKi = 3.10 µMNoncompetitive[1]
Linoleoyl-CoAHMG-CoA ReductaseRat Liver~50 µM (56% inhibition)Not specified[1]
Oleoyl-CoAh15-LOX-2HumanIC50 = 0.62 µMAllosteric[2]
Oleoyl-CoAh12-LOXHumanIC50 = 32 µMNot specified[2]
Stearoyl-CoAh15-LOX-1HumanIC50 = 4.2 µMNot specified[2]
Palmitoleoyl-CoAh5-LOXHumanIC50 = 2.0 µMNot specified[2]
Acyl-CoA (general)Acetyl-CoA CarboxylaseE. coliKi ~ 5 nMFeedback Inhibition[3]

Key Enzymes Regulated by Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are key metabolic intermediates and signaling molecules that can influence a variety of enzymatic processes. Enzymes that are regulated by these molecules and could be potential targets for this compound analogs include:

  • Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis, which is subject to feedback inhibition by long-chain fatty acyl-CoAs.[3]

  • HMG-CoA Reductase: The rate-controlling enzyme of the mevalonate (B85504) pathway, which is involved in cholesterol synthesis.[1]

  • Lipoxygenases (LOX): A family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators.[2]

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A, playing a role in regulating the intracellular levels of acyl-CoAs.[4][5]

  • Enzymes of β-oxidation: Intermediates in the fatty acid oxidation pathway, including hydroxyacyl-CoA dehydrogenases, can be subject to product inhibition.[6][7]

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory potential of this compound analogs on a target enzyme. Specific conditions will need to be optimized for each enzyme and analog.

Protocol: In Vitro Enzyme Inhibition Assay

1. Materials:

  • Purified target enzyme
  • Substrate for the target enzyme (e.g., a chromogenic or fluorogenic substrate)
  • This compound analog stock solution (in an appropriate solvent, e.g., DMSO)
  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)
  • 96-well microplate
  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure: a. Prepare a series of dilutions of the this compound analog in the assay buffer. b. In the wells of a 96-well microplate, add the assay buffer, the diluted analog solutions (or vehicle control), and the purified enzyme. c. Pre-incubate the enzyme with the analog for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate to each well. e. Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity. f. A control reaction without any inhibitor (vehicle only) represents 100% enzyme activity. A blank reaction without the enzyme is used to subtract background signal.

3. Data Analysis: a. Calculate the initial reaction rates for each concentration of the analog. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the analog concentration. d. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Metabolic Pathways

The following diagrams illustrate relevant metabolic pathways and experimental workflows.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The fatty acid β-oxidation spiral, where hydroxyacyl-CoA intermediates are formed.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Analog_Prep Prepare Analog Dilutions Pre_incubation Pre-incubate Enzyme with Analog Analog_Prep->Pre_incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Data_Acquisition Measure Activity (Absorbance/Fluorescence) Reaction_Start->Data_Acquisition Calculate_Inhibition Calculate % Inhibition Data_Acquisition->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

References

A Structural and Functional Comparison of Enzymes Binding 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of three key classes of enzymes known to bind long-chain fatty acyl-CoAs, with a focus on their potential interaction with 10-hydroxyhexadecanoyl-CoA. The comparison covers DHHC protein S-acyltransferases, Acyl-CoA Binding Proteins (ACBPs), and enzymes of the mitochondrial fatty acid β-oxidation pathway. This objective analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a hydroxylated long-chain fatty acyl-coenzyme A. While specific binding data for this particular molecule is limited in the current literature, we can infer its interactions with various enzymes by examining their handling of structurally similar ligands, such as palmitoyl-CoA (a C16:0 acyl-CoA). Understanding these interactions is crucial for elucidating the metabolic fate and signaling roles of hydroxylated fatty acids and for the development of targeted therapeutics. This guide will compare the structural features, binding kinetics, and functional roles of enzymes that are prime candidates for binding this compound.

Data Presentation: Quantitative Comparison of Enzyme Properties

Enzyme ClassRepresentative EnzymePDB ID (Ligand)Ligand SpecificityBinding Affinity (Kd/Km)Catalytic Mechanism
DHHC S-Acyltransferases Human DHHC206BML (Palmitate mimic)Prefers long-chain saturated fatty acyl-CoAs (C14-C18)[1]Km for NBD-palmitoyl-CoA: 3.59 ± 0.29 μMTwo-step (ping-pong) mechanism involving autoacylation of the enzyme followed by transfer to a substrate protein[2][3]
Acyl-CoA Binding Proteins Human ACBP2CB8 (Myristoyl-CoA)[4]High affinity for medium and long-chain acyl-CoA esters (C14-C22)[5]Kd for parinaroyl-CoA: 4.40 - 7.03 nMBinds and transports acyl-CoA esters; not an enzyme
β-Oxidation Enzymes Rat Enoyl-CoA Hydratase1EY3 (Substrate analog)[6]Degrades fatty acids of variable tail length from C4 up to at least C16[7]-Catalyzes the hydration of trans-2-enoyl-CoA
β-Oxidation Enzymes Human L-3-Hydroxyacyl-CoA Dehydrogenase2HDH (NAD+)[8]Acts on 3-hydroxyacyl-CoA esters of C4 to C16 length, with highest activity for C10[9]-Catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA

Structural Comparison

DHHC Protein S-Acyltransferases (e.g., Human DHHC20)

Members of the DHHC family are integral membrane proteins that catalyze protein S-palmitoylation. The crystal structure of human DHHC20 reveals a transmembrane domain that forms a hydrophobic cavity for the acyl chain of the fatty acyl-CoA substrate.[10] The CoA headgroup is recognized by the cytosolic domain through polar and ionic interactions. This bivalent recognition, engaging both the acyl chain and the CoA moiety, is crucial for catalysis.[11] The active site, containing the signature DHHC motif, is located at the membrane-cytosol interface.[10] The presence of a hydroxyl group on the acyl chain of this compound would likely influence its positioning within the hydrophobic binding pocket.

Acyl-CoA Binding Proteins (ACBPs)

ACBPs are small cytosolic proteins that play a key role in the intracellular transport and buffering of acyl-CoA esters.[5][12] The structure of human ACBP reveals a conserved four-helix bundle motif that creates a binding pocket for the acyl-CoA molecule.[4] The binding is characterized by high affinity and specificity for long-chain acyl-CoAs.[13] The interaction involves both the acyl chain, which is buried in a hydrophobic groove, and the CoA headgroup, which is recognized by specific residues.[5] The flexibility of the binding pocket may accommodate the hydroxyl group of this compound, although this could potentially alter the binding affinity.

Fatty Acid β-Oxidation Enzymes

The β-oxidation pathway involves a series of enzymes that sequentially break down fatty acyl-CoAs.

  • Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of a double bond in the acyl chain.[7] Its structure reveals a spiral fold that defines the CoA-binding pocket.[14] The enzyme can accommodate acyl chains up to C16, but the rate of reaction decreases with increasing chain length.[7]

  • L-3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the oxidation of a hydroxyl group at the C3 position of the acyl chain.[8][15] The human heart enzyme is a homodimer, with each subunit comprising two domains. The C-terminal domain is implicated in substrate binding.[9] While its primary substrates are intermediates of β-oxidation, its substrate specificity for hydroxylated fatty acyl-CoAs of varying chain lengths has been characterized, with a preference for medium-chain substrates.[16]

Experimental Protocols

In Vitro DHHC Auto-S-Palmitoylation Assay

This assay measures the first step of the DHHC catalytic cycle, the autoacylation of the enzyme.

  • Preparation of Membranes: HEK293 cells are transfected with a plasmid encoding the DHHC enzyme of interest. After 24 hours, the cells are harvested, washed, and sonicated in a buffer containing protease inhibitors. The lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.[17]

  • Labeling Reaction: The membrane fraction is incubated with a fluorescently labeled palmitoyl-CoA analog, such as NBD-palmitoyl-CoA, at a specified concentration.[17]

  • Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is imaged using a fluorescence scanner to detect the labeled DHHC enzyme. The total amount of DHHC protein can be determined by subsequent Western blotting.[17] A coupled-enzyme assay can also be used to measure Michaelis-Menten constants by monitoring the release of CoA.[11]

Acyl-CoA Binding Assay using Fluorescence Spectroscopy

This method is used to determine the binding affinity of proteins like ACBP for acyl-CoA esters.

  • Protein Preparation: A recombinant fluorescently labeled ACBP (e.g., FACI-24) is purified.[18][19]

  • Titration: The fluorescent ACBP is placed in a cuvette, and small aliquots of a concentrated solution of the acyl-CoA ligand (e.g., this compound) are added sequentially.

  • Fluorescence Measurement: After each addition, the fluorescence emission spectrum is recorded. The binding of the acyl-CoA to the fluorescently labeled ACBP induces a change in the fluorescence signal.[18][19]

  • Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd).

Enoyl-CoA Hydratase Activity Assay

The activity of enoyl-CoA hydratase can be measured spectrophotometrically by monitoring the hydration of a chromogenic substrate.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, the purified enoyl-CoA hydratase, and a substrate such as crotonoyl-CoA.

  • Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonoyl-CoA) due to the hydration of the double bond is monitored over time.

  • Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations.

L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.

  • Coupled Assay System: A coupled assay is often used where the product of the dehydrogenase reaction, a 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH.[16]

  • Reaction Mixture: The reaction mixture contains buffer, NAD+, CoASH, the L-3-hydroxyacyl-CoA substrate, 3-ketoacyl-CoA thiolase, and the L-3-hydroxyacyl-CoA dehydrogenase to be assayed.

  • Measurement: The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: The initial rate of NADH production is used to determine the enzyme's activity. Kinetic parameters can be determined by varying the substrate concentration.[16]

Mandatory Visualization

Signaling Pathway: Protein S-Palmitoylation by DHHC Enzymes

DHHC_Signaling AcylCoA Fatty Acyl-CoA (e.g., this compound) Autoacylation Autoacylation AcylCoA->Autoacylation Binds DHHC DHHC Enzyme (e.g., DHHC20) DHHC->Autoacylation AcylDHHC Acylated DHHC Intermediate Autoacylation->AcylDHHC Forms Palmitoylation S-Palmitoylation AcylDHHC->Palmitoylation Substrate Substrate Protein Substrate->Palmitoylation Binds AcylSubstrate Palmitoylated Protein Palmitoylation->AcylSubstrate Results in Signaling Downstream Signaling Events AcylSubstrate->Signaling Modulates

Caption: Catalytic cycle of DHHC-mediated protein S-palmitoylation.

Experimental Workflow: In Vitro DHHC Auto-S-Palmitoylation Assay

DHHC_Assay_Workflow Start Start: Transfect HEK293 cells with DHHC enzyme plasmid Harvest Harvest cells and prepare membrane fraction Start->Harvest Incubate Incubate membrane fraction with fluorescently labeled Acyl-CoA Harvest->Incubate SDS_PAGE Separate proteins by SDS-PAGE Incubate->SDS_PAGE Image Image gel for fluorescence SDS_PAGE->Image WesternBlot Perform Western Blot for total DHHC protein SDS_PAGE->WesternBlot Analyze Analyze and quantify autoacylation Image->Analyze WesternBlot->Analyze

Caption: Workflow for assessing DHHC enzyme autoacylation in vitro.

Signaling Pathway: Fatty Acid β-Oxidation

Beta_Oxidation FattyAcylCoA Fatty Acyl-CoA (e.g., this compound) Dehydrogenase1 Acyl-CoA Dehydrogenase FattyAcylCoA->Dehydrogenase1 EnoylCoA trans-Δ2-Enoyl-CoA Dehydrogenase1->EnoylCoA FAD -> FADH2 Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA L-3-Hydroxyacyl-CoA Hydratase->HydroxyacylCoA + H2O Dehydrogenase2 L-3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase2 KetoacylCoA 3-Ketoacyl-CoA Dehydrogenase2->KetoacylCoA NAD+ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase + CoA-SH AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA TCA Citric Acid Cycle AcetylCoA->TCA

References

A Guide to the Quantitative Analysis of 10-Hydroxyhexadecanoyl-CoA Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Significance of 10-Hydroxyhexadecanoyl-CoA

This compound is an intermediate in the metabolic pathway of fatty acid oxidation. Specifically, it is a hydroxylated form of hexadecanoyl-CoA (palmitoyl-CoA), a common 16-carbon fatty acyl-CoA. The presence and concentration of this molecule can be indicative of the activity of specific metabolic pathways, including peroxisomal β-oxidation. Understanding its differential levels in tissues such as the liver, heart, brain, and muscle can provide insights into tissue-specific lipid metabolism and potential dysregulations in metabolic disorders.

Experimental Protocols

The quantification of acyl-CoA species in biological tissues is a challenging analytical task due to their low abundance and chemical instability.[1][2] The most common and reliable method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

Tissue Sample Preparation
  • Homogenization: Tissue samples (typically 50-100 mg) are rapidly homogenized in a cold buffer solution to quench metabolic activity. The homogenization buffer often contains antioxidants and enzyme inhibitors to preserve the integrity of the acyl-CoA molecules.

  • Internal Standards: A crucial step for accurate quantification is the addition of internal standards to the homogenate.[3][6] Isotopically labeled versions of the acyl-CoAs of interest (e.g., [¹³C]-labeled acyl-CoAs) are ideal as they behave identically to the endogenous compounds during extraction and ionization.

Acyl-CoA Extraction
  • Solid-Phase Extraction (SPE): A widely used method for cleaning up and concentrating acyl-CoAs from the tissue homogenate is solid-phase extraction.[3] The general steps are as follows:

    • Condition the SPE column (e.g., a C18 column) with methanol (B129727) and then equilibrate with water.

    • Load the supernatant from the homogenized tissue sample onto the column.

    • Wash the column with an acidic solution (e.g., 2% formic acid) to remove interfering substances.

    • Wash with a low-concentration organic solvent (e.g., methanol).

    • Elute the acyl-CoAs with a basic organic solution (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).[3]

  • Solvent Precipitation: An alternative or complementary method involves protein precipitation with organic solvents like acetonitrile, followed by separation of the supernatant containing the acyl-CoAs.

Quantification by LC-MS/MS
  • Liquid Chromatography (LC): The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A gradient elution with a mobile phase containing a weak base (e.g., ammonium hydroxide) is often employed to achieve good peak shapes and separation.[5]

  • Tandem Mass Spectrometry (MS/MS): The detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.[5]

    • Multiple Reaction Monitoring (MRM): For accurate quantification, the MRM scan mode is used. This involves selecting a specific precursor ion for the acyl-CoA of interest and then monitoring for a specific product ion that is generated upon fragmentation of the precursor. This highly selective technique minimizes interference from other molecules in the sample.[3][4]

    • Data Analysis: The concentration of each acyl-CoA species is calculated by comparing the peak area of the endogenous molecule to the peak area of the corresponding internal standard.

Data Presentation

As no direct comparative studies were identified, the following table is a template that researchers can use to present their own quantitative data for this compound levels in different tissues.

TissueThis compound Level (pmol/mg tissue)Standard Deviation
LiverExperimental ValueExperimental Value
HeartExperimental ValueExperimental Value
BrainExperimental ValueExperimental Value
Skeletal MuscleExperimental ValueExperimental Value
Adipose TissueExperimental ValueExperimental Value

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the β-oxidation pathway of a saturated fatty acyl-CoA, indicating the step where a hydroxyacyl-CoA intermediate, such as this compound, would be formed.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Hexadecanoyl-CoA) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Fatty Acid β-Oxidation Pathway
Experimental Workflow

This diagram outlines the key steps in the experimental workflow for the quantitative analysis of this compound in tissue samples.

experimental_workflow Tissue_Collection 1. Tissue Collection (e.g., Liver, Heart, Brain) Homogenization 2. Homogenization with Internal Standards Tissue_Collection->Homogenization Extraction 3. Solid-Phase Extraction (SPE) Homogenization->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Workflow for Acyl-CoA Quantification

References

"10-hydroxyhexadecanoyl-CoA vs other long-chain acyl-CoAs in enzyme kinetics"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of 10-hydroxyhexadecanoyl-CoA and other common long-chain acyl-CoAs. Due to a lack of direct experimental data for this compound, this comparison is based on the kinetics of enzymes involved in the β-oxidation of analogous long-chain fatty acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). This guide will delve into the metabolic context, present available kinetic data for key enzymes, detail relevant experimental protocols, and visualize the pertinent metabolic pathway.

Introduction

Long-chain acyl-CoAs are pivotal molecules in cellular metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. The introduction of a hydroxyl group, as in this compound, can significantly influence the interaction of these molecules with the enzymes that metabolize them. Understanding the kinetic parameters of these enzymes is crucial for elucidating metabolic pathways, identifying potential drug targets, and engineering novel biological systems.

The primary metabolic fate of long-chain acyl-CoAs, including hydroxylated forms, is the mitochondrial β-oxidation pathway. This cyclical process systematically shortens the acyl chain, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production. The key enzymes in this pathway exhibit specificity for the chain length and structure of their acyl-CoA substrates.

Quantitative Comparison of Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA (C16:0)Data not availableData not availableData not availableData not available[1]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Stearoyl-CoA (C18:0)Data not availableData not availableData not availableData not available[2]
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-Hydroxypalmitoyl-CoAData not availableData not availableData not availableData not available[3]
L-3-Hydroxyacyl-CoA DehydrogenaseMedium-Chain 3-Hydroxyacyl-CoAsGenerally lower Km values compared to long-chain substratesHigher Vmax values compared to long-chain substratesData not availableData not available[3]

Note: Specific quantitative values for Km and Vmax for VLCAD and LCHAD with these specific substrates are not consistently reported across the literature. The table reflects the general understanding of substrate preferences.

The substrate specificity of acyl-CoA dehydrogenases is dependent on the chain length of the fatty acyl-CoA. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is responsible for the initial dehydrogenation of long-chain fatty acids, including palmitoyl-CoA and stearoyl-CoA.[1][2] L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the third step of β-oxidation and shows a preference for medium-chain-length substrates, with decreasing activity as the chain length increases.[3][4]

Signaling and Metabolic Pathways

The metabolism of this compound is presumed to follow the fatty acid β-oxidation pathway. The hydroxyl group may influence the efficiency of the enzymatic steps. The following diagram illustrates the β-oxidation spiral, indicating the entry point for a hydroxylated long-chain acyl-CoA.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Long-Chain_Acyl_CoA Long-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Long-Chain_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Shorter Acyl-CoA (n-2 carbons) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation pathway for long-chain acyl-CoAs.

Experimental Protocols

The determination of kinetic parameters for enzymes of the β-oxidation pathway typically involves spectrophotometric or coupled enzyme assays. Below are generalized protocols for Acyl-CoA Oxidase and L-3-Hydroxyacyl-CoA Dehydrogenase assays.

Acyl-CoA Oxidase Assay (Coupled Spectrophotometric Method)

This assay measures the production of hydrogen peroxide, a product of the acyl-CoA oxidase reaction, through a coupled reaction with horseradish peroxidase (HRP).

Principle:

  • Acyl-CoA + O₂ → trans-2-Enoyl-CoA + H₂O₂ (catalyzed by Acyl-CoA Oxidase)

  • 2H₂O₂ + 4-Aminoantipyrine + Phenol → Quinoneimine dye + 4H₂O (catalyzed by HRP)

The formation of the quinoneimine dye is monitored by the increase in absorbance at 500 nm.[5]

Reagents:

  • 50 mM MES Buffer, pH 8.0

  • Palmitoyl-CoA solution (or other long-chain acyl-CoA)

  • 4-Aminoantipyrine solution

  • Phenol solution

  • Flavin Adenine Dinucleotide (FAD) solution

  • Horseradish Peroxidase (HRP) solution

  • Acyl-CoA Oxidase enzyme solution

Procedure:

  • Prepare a reaction cocktail containing MES buffer, 4-aminoantipyrine, phenol, FAD, and HRP.

  • Equilibrate the reaction cocktail to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the Acyl-CoA Oxidase enzyme solution and the acyl-CoA substrate.

  • Monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Kinetic parameters (Km and Vmax) are calculated by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

L-3-Hydroxyacyl-CoA Dehydrogenase Assay (Coupled Thiolase Method)

This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.[3]

Principle:

  • L-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺ (catalyzed by L-3-Hydroxyacyl-CoA Dehydrogenase)

  • 3-Ketoacyl-CoA + CoASH → Acetyl-CoA + Acyl-CoA (n-2) (catalyzed by 3-Ketoacyl-CoA Thiolase)

The reaction is driven forward by the cleavage of the 3-ketoacyl-CoA product, and the rate is determined by monitoring the production of NADH at 340 nm.

Reagents:

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • L-3-Hydroxyacyl-CoA substrate of a specific chain length

  • NAD⁺ solution

  • Coenzyme A (CoASH) solution

  • 3-Ketoacyl-CoA Thiolase

  • L-3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the L-3-hydroxyacyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the L-3-Hydroxyacyl-CoA Dehydrogenase enzyme solution.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • Determine Km and Vmax by performing the assay at various substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Experimental_Workflow cluster_assay Enzyme Kinetic Assay Workflow Prepare_Reagents Prepare Assay Reagents (Buffer, Substrates, Coenzymes, Coupling Enzymes) Vary_Substrate Prepare Serial Dilutions of Acyl-CoA Substrate Prepare_Reagents->Vary_Substrate Reaction_Setup Set up Reaction Mixtures in Cuvettes or Microplate Vary_Substrate->Reaction_Setup Initiate_Reaction Initiate Reaction by adding Enzyme or Substrate Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance change at specific wavelength) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Velocities Monitor_Reaction->Calculate_Rates Data_Analysis Plot Velocity vs. Substrate Concentration and fit to Michaelis-Menten Equation Calculate_Rates->Data_Analysis Determine_Parameters Determine Kₘ and Vₘₐₓ Data_Analysis->Determine_Parameters

Caption: General workflow for determining enzyme kinetic parameters.

Conclusion

While direct comparative kinetic data for this compound remains to be experimentally determined, its metabolism is anticipated to proceed via the well-established β-oxidation pathway. The presence of a hydroxyl group on the acyl chain may modulate its affinity for and the catalytic efficiency of the pathway's enzymes. The provided kinetic data for other long-chain acyl-CoAs serves as a valuable reference point for predicting the enzymatic handling of this compound. Further research is warranted to elucidate the precise kinetic parameters for this and other modified fatty acyl-CoAs to gain a more comprehensive understanding of lipid metabolism and its regulation. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Confirming the Physiological Relevance of In Vitro Findings for 10-Hydroxy-2-Decenoic Acid (10-HDA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest for its diverse physiological activities demonstrated in vitro. These findings suggest its potential as a therapeutic agent in various disease contexts, including cancer, inflammation, and metabolic disorders. This guide provides a comprehensive comparison of the in vitro findings for 10-HDA, presents available in vivo data that helps to confirm its physiological relevance, and contrasts its performance with other relevant fatty acids. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Data Presentation: Comparative Efficacy of 10-HDA and Other Fatty Acids

The following tables summarize quantitative data from various studies to provide a clear comparison of 10-HDA's performance against other fatty acids in different physiological assays.

Table 1: Anti-Cancer Activity of 10-HDA in Human Cancer Cell Lines

Cell LineCancer Type10-HDA IC₅₀Comparison CompoundComparison IC₅₀Reference
SU-DHL-2Lymphoma496.8 µg/mL--[1][2]
HepG2Hepatocellular Carcinoma59.6 µg/mLDoxorubicin (1 µM)38.2% viability reduction[3]
WiDrColon Adenocarcinoma~3 mM (significant inhibition)--[4]
A549Lung Cancer22.68 µM5-FluorouracilNot directly compared[5]
NCI-H460Lung Cancer44.03 µM5-FluorouracilNot directly compared[5]
NCI-H23Lung Cancer44.79 µM5-FluorouracilNot directly compared[5]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC₅₀ indicates greater potency.

Table 2: Anti-Inflammatory and Antimicrobial Activity of 10-HDA

AssayModel10-HDA EffectComparison Compound(s)Comparative EffectReference
Anti-Inflammatory
NF-κB InhibitionWiDr human colon cancer cells6.56% to 68.9% inhibitionButyrateInhibits NF-κB activation[4][6][7]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-8)WiDr human colon cancer cellsSignificant reductionButyrateDecreases pro-inflammatory cytokine expression[4][6][7]
Anti-inflammatory Cytokine Production (IL-1ra)WiDr human colon cancer cellsSignificant increase--[4]
Antimicrobial
Gram-positive bacteria (e.g., S. aureus)In vitro cultureMIC: 23–44 µMCaprylic AcidKnown antimicrobial activity (no direct comparison found)[4]
Gram-negative bacteria (e.g., E. coli)In vitro cultureMIC: 40–43 µMCaprylic AcidKnown antimicrobial activity (no direct comparison found)[4]
Paenibacillus larvaeIn vitro cultureMIC: 0.2 µg/µL (at pH 5.5)--[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Key Signaling Pathways Modulated by 10-HDA

10-HDA exerts its diverse physiological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways based on current literature.

Anti-Cancer Signaling Pathways of 10-HDA

In cancer cells, 10-HDA has been shown to induce apoptosis and inhibit proliferation by modulating the MAPK, STAT3, and NF-κB signaling pathways. It can also trigger mitochondrial-dependent apoptosis.

cluster_extracellular cluster_intracellular HDA 10-HDA ROS ROS Generation HDA->ROS MAPK MAPK Pathway ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p38_JNK p38/JNK (Activation) MAPK->p38_JNK ERK ERK (Inhibition) MAPK->ERK Apoptosis Apoptosis p38_JNK->Apoptosis STAT3 STAT3 Pathway (Inhibition) ERK->STAT3 Inhibits NFkB NF-κB Pathway (Inhibition) STAT3->NFkB Inhibits NFkB->Apoptosis Promotes (when inhibited) Mitochondria->Apoptosis cluster_extracellular cluster_intracellular HDA 10-HDA PI3K PI3K (Activation) HDA->PI3K AKT AKT (Activation) PI3K->AKT GSK3b GSK3β (Inhibition) AKT->GSK3b Glycogen_Synthase Glycogen Synthase (Activation) GSK3b->Glycogen_Synthase Inhibits Glucose_Uptake Increased Glucose Metabolism Glycogen_Synthase->Glucose_Uptake cluster_workflow node1 Seed cells in a 96-well plate (e.g., 5 x 10³ cells/well) node2 Incubate for 24 hours (37°C, 5% CO₂) node1->node2 node3 Treat cells with various concentrations of 10-HDA and control compounds node2->node3 node4 Incubate for a defined period (e.g., 24, 48, or 72 hours) node3->node4 node5 Add MTT solution (e.g., 5 mg/mL) to each well node4->node5 node6 Incubate for 4 hours to allow formazan (B1609692) crystal formation node5->node6 node7 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals node6->node7 node8 Measure absorbance at 570 nm using a microplate reader node7->node8 node9 Calculate cell viability relative to untreated controls node8->node9 cluster_workflow node1 Inject human cancer cells subcutaneously into immunocompromised mice node2 Allow tumors to reach a palpable size (e.g., 50-100 mm³) node1->node2 node3 Randomize mice into treatment groups (e.g., vehicle, 10-HDA, positive control) node2->node3 node4 Administer treatment (e.g., oral gavage, intraperitoneal injection) daily or as per schedule node3->node4 node5 Measure tumor volume and body weight regularly (e.g., every 2-3 days) node4->node5 node6 Continue treatment for a predefined period (e.g., 2-4 weeks) node5->node6 node7 At the end of the study, euthanize mice and excise tumors node6->node7 node8 Measure final tumor weight and volume node7->node8 node9 Perform histological and molecular analysis of tumor tissue node8->node9

References

A Comparative Guide to the Analysis of Long-Chain Hydroxyacyl-CoA Levels in Physiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of long-chain hydroxyacyl-CoA molecules, which are critical intermediates in fatty acid metabolism. Due to the limited direct experimental data on 10-hydroxyhexadecanoyl-CoA, this guide draws comparisons from closely related and well-studied long-chain hydroxyacyl-CoAs. The methodologies, experimental protocols, and signaling pathway information presented here are foundational for research into metabolic disorders and drug development targeting lipid metabolism.

Correlation with Physiological States

Long-chain acyl-CoAs are the activated forms of long-chain fatty acids and serve as key lipid metabolites.[1] An excess accumulation of intracellular long-chain acyl-CoAs, along with diacylglycerols and ceramides, has been linked to the development of insulin (B600854) resistance in glucose metabolism.[1] Deficiencies in enzymes involved in the metabolism of these molecules, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, lead to the accumulation of specific 3-hydroxydicarboxylic acids, which can be used as diagnostic markers.[2][3]

Quantitative Data Presentation

The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for this purpose.[4] Below is a comparison of key performance parameters for different analytical methods used in the quantification of acyl-CoAs.

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4]120 pmol (with derivatization)[4]~50 fmol[4]
Limit of Quantification (LOQ) 5-50 fmol[4]1.3 nmol (LC/MS-based)[4]~100 fmol[4]
Linearity (R²) >0.99[4]>0.99[4]Variable
Precision (RSD%) < 5%[4]< 15%[4]< 20%[4]
Specificity High[4]Moderate[4]High[4]
Throughput High[4]Moderate[4]Low to Moderate[4]

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Human Skeletal Muscle [1]

Acyl-CoA SpeciesConcentration (pmol/mg protein)
C14:0-CoA0.8 ± 0.1
C16:0-CoA5.3 ± 0.6
C16:1-CoA0.4 ± 0.1
C18:0-CoA1.9 ± 0.2
C18:1-CoA3.2 ± 0.4
C18:2-CoA1.1 ± 0.1
C20:4-CoA0.3 ± 0.1

Data are presented as mean ± SEM. These values provide a baseline for comparison in studies investigating metabolic changes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are summaries of key experimental protocols for the analysis of long-chain acyl-CoAs.

Sample Preparation for LC-MS/MS Analysis (Solid-Phase Extraction)[4]
  • Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load 500 µL of the biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Long-Chain Acyl-CoA Analysis[1]
  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure good separation and ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use selected reaction monitoring (SRM) for the quantification of specific acyl-CoA species.[1]

Enzymatic Assay for Hydroxyacyl-CoA Dehydrogenase Activity[4]

This method relies on the specific enzymatic conversion of the analyte, resulting in a measurable change in absorbance or fluorescence.[4]

  • Reaction Mixture: Prepare a reaction mixture containing the sample, buffer, and the appropriate enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase).

  • Initiation: Start the reaction by adding a substrate like NAD+.

  • Measurement: Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.[4]

Signaling Pathways and Experimental Workflows

Understanding the metabolic context of this compound and related molecules is essential. The following diagrams illustrate a generalized fatty acid β-oxidation pathway and a typical experimental workflow for acyl-CoA analysis.

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Generalized mitochondrial fatty acid β-oxidation pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization SPE Solid-Phase Extraction Tissue_Homogenization->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Quantification LC_MSMS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 2. A typical experimental workflow for acyl-CoA analysis.

References

10-Hydroxyhexadecanoyl-CoA: A Novel Player in the Landscape of Lipid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The field of lipidomics is rapidly expanding, offering a treasure trove of potential biomarkers for diagnosing and monitoring a spectrum of diseases, from metabolic disorders to cancer. While established players like ceramides (B1148491) and phospholipids (B1166683) have taken center stage, emerging lipid species are gaining attention for their potential roles in cellular signaling and pathology. Among these is 10-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A. This guide provides a comparative overview of this compound against other well-known lipid biomarkers, presenting available experimental data and methodologies to facilitate further research and evaluation.

At a Glance: this compound in Context

This compound is an intermediate in fatty acid metabolism. Specifically, 3-hydroxyacyl-CoAs are key intermediates in the fatty acid elongation cycle that occurs in the endoplasmic reticulum.[1] This positions this compound at a crucial metabolic crossroads, suggesting its levels may reflect the activity of fatty acid synthesis and elongation pathways, which are often dysregulated in disease.

Long-chain acyl-CoAs, as a class, are not merely metabolic intermediates but also act as signaling molecules that can modulate the activity of various enzymes and cellular processes.[2] Their intracellular concentrations are tightly regulated, and alterations can impact cellular functions.[2]

Comparative Analysis: Performance as a Biomarker

Direct comparative studies on the biomarker performance of this compound are currently limited in the scientific literature. However, by examining the characteristics of the broader class of long-chain acyl-CoAs and comparing them to established lipid biomarkers, we can infer its potential utility.

Biomarker ClassPotential AdvantagesPotential DisadvantagesEstablished Clinical Relevance
This compound - Directly reflects fatty acid elongation activity. - May be a more specific indicator of dysregulated lipid synthesis than total fatty acid levels.- Lack of extensive clinical validation. - Technically challenging to quantify due to instability.- Emerging research area; not yet established.
Ceramides - Strong association with cardiovascular disease, diabetes, and inflammation.[3] - Commercial assays are becoming available.- Can be influenced by diet and medications.[3] - Complex metabolism with numerous species, making interpretation challenging.- High levels are predictive of adverse cardiovascular events.[4]
Phospholipids (e.g., Phosphatidylcholine) - Integral to cell membrane structure and signaling. - Ratios of different phospholipid species can indicate metabolic health.- Ubiquitous nature can make it difficult to pinpoint specific disease-related changes.- Altered profiles are associated with various diseases, including cardiovascular disease.[5]
Oxidized Phospholipids - Direct markers of oxidative stress.[6] - Associated with inflammatory conditions and cardiovascular disease.[6]- Highly reactive and can be challenging to measure accurately.- Elevated levels are linked to atherosclerosis.[6]

Experimental Data Summary

Quantitative data directly comparing the levels of this compound with other lipid biomarkers across different disease states is not yet widely available. However, research on related molecules and lipid classes provides valuable context. For instance, a related molecule, 10-hydroxy-2-decenoic acid, has been shown to improve hyperglycemia and insulin (B600854) resistance in diabetic mice.[7] Furthermore, studies have demonstrated that high levels of very-long-chain fatty acids, such as hexacosanoic acid (C26:0), are associated with an increased risk of coronary artery disease.[8]

Disease ContextKey Findings for Related Lipid Biomarkers
Diabetes/Metabolic Syndrome - 10-hydroxy-2-decenoic acid improves glucose tolerance in diabetic mice.[7] - Certain ceramide species are elevated in type 2 diabetes and correlate with insulin resistance.[9]
Cardiovascular Disease - High levels of hexacosanoic acid (a very-long-chain fatty acid) are an independent marker for coronary artery disease.[8] - Specific ceramide ratios are predictive of adverse cardiovascular events.[3]
Cancer - Long-chain acyl-CoA synthetases (ACSLs), which produce acyl-CoAs, are commonly deregulated in cancer and associated with poor survival.[10] - Stearoyl-CoA desaturase 1 (SCD1), an enzyme in fatty acid metabolism, is a therapeutic biomarker in cancer stem cells.[11]

Signaling Pathways

The direct signaling pathways involving this compound are still under investigation. However, as a long-chain acyl-CoA, it is likely to participate in the broader signaling roles of this class of molecules. Long-chain acyl-CoAs are known to influence key metabolic and signaling pathways.

A related molecule, 10-hydroxy-2-decenoic acid, has been shown to exert its effects through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), key regulators of energy metabolism.[7]

Below is a diagram illustrating a potential signaling cascade based on the known functions of related molecules.

G cluster_upstream Upstream Stimuli cluster_lipid Lipid Metabolism cluster_signaling Potential Signaling Pathways cluster_downstream Downstream Cellular Responses Metabolic Stress Metabolic Stress Fatty Acid Elongation Fatty Acid Elongation Metabolic Stress->Fatty Acid Elongation Nutrient Excess Nutrient Excess Nutrient Excess->Fatty Acid Elongation This compound This compound Fatty Acid Elongation->this compound Long-Chain Acyl-CoAs Long-Chain Acyl-CoAs This compound->Long-Chain Acyl-CoAs AMPK Activation AMPK Activation Long-Chain Acyl-CoAs->AMPK Activation Potential Link PGC-1α Upregulation PGC-1α Upregulation Long-Chain Acyl-CoAs->PGC-1α Upregulation Potential Link Modulation of Insulin Signaling Modulation of Insulin Signaling Long-Chain Acyl-CoAs->Modulation of Insulin Signaling Improved Glucose Metabolism Improved Glucose Metabolism AMPK Activation->Improved Glucose Metabolism Altered Gene Expression Altered Gene Expression AMPK Activation->Altered Gene Expression PGC-1α Upregulation->Improved Glucose Metabolism PGC-1α Upregulation->Altered Gene Expression

Caption: Potential signaling roles of this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. The following outlines a general workflow for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipid analysis.

Experimental Workflow: Quantification of this compound

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma/Tissue Collection Plasma/Tissue Collection Lipid Extraction Lipid Extraction Plasma/Tissue Collection->Lipid Extraction Internal Standard Spiking Sample Reconstitution Sample Reconstitution Lipid Extraction->Sample Reconstitution Chromatographic Separation Chromatographic Separation Sample Reconstitution->Chromatographic Separation Injection Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Workflow for this compound quantification.

Detailed Methodologies

1. Sample Preparation (from Plasma)

  • Materials:

    • Plasma collected in EDTA tubes.

    • Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA (e.g., D3-palmitoyl-CoA).

    • Extraction Solvent: Isopropanol/Acetonitrile (1:2, v/v).

    • Reconstitution Solvent: Methanol/Toluene (9:1, v/v).

  • Procedure:

    • To 25 µL of plasma, add the internal standard solution.

    • Add 125 µL of cold extraction solvent to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the reconstitution solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 7:3, v/v).

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over approximately 15-20 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the analytical standard. For long-chain acyl-CoAs, a common neutral loss of 507 Da is often observed.

3. Data Analysis

  • Peak areas for this compound and the internal standard are integrated using the instrument's software.

  • A calibration curve is generated using a series of known concentrations of a this compound standard.

  • The concentration of this compound in the samples is calculated based on the ratio of its peak area to that of the internal standard and the calibration curve.

Conclusion and Future Directions

This compound represents a promising but underexplored lipid biomarker. Its position as an intermediate in fatty acid elongation suggests it could provide specific insights into metabolic dysregulation in various diseases. While direct evidence of its performance as a biomarker is still needed, the established roles of related long-chain acyl-CoAs and hydroxy fatty acids in cellular signaling and disease pathogenesis provide a strong rationale for further investigation.

Future research should focus on:

  • Developing and validating robust, high-throughput analytical methods for the routine quantification of this compound in clinical samples.

  • Conducting large-scale clinical studies to evaluate its association with different diseases and directly compare its diagnostic and prognostic performance against established biomarkers like ceramides and phospholipids.

  • Elucidating the specific signaling pathways modulated by this compound to better understand its biological function and its potential as a therapeutic target.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and further enrich the arsenal (B13267) of lipid biomarkers for improved disease management.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-hydroxyhexadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any procedure, it is crucial to handle 10-hydroxyhexadecanoyl-CoA with care to minimize exposure and risk. Based on the safety data for related compounds, the following personal protective equipment (PPE) is recommended.[1][2][3][4]

Personal Protective Equipment (PPE) Specification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed. If dust formation is likely or ventilation is poor, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[1][3][4] Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in areas where chemicals are handled.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with local, state, and federal regulations. The following procedure is a general guideline based on best practices for similar chemical compounds.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound.

  • Segregate it as non-hazardous or hazardous waste based on its characteristics and any solvents or other chemicals present in the mixture. Given its nature as a fatty acyl-CoA, it is unlikely to be classified as hazardous unless mixed with hazardous solvents.

2. Containerization:

  • Place the waste in a clearly labeled, sealed, and compatible container.

  • The label should include the chemical name ("this compound waste"), concentration, and any other components in the waste mixture.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep it away from incompatible materials.

4. Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.

  • The waste will likely be incinerated or disposed of in a licensed chemical waste facility.[5]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For a solid spill, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Collect Waste in a Labeled, Sealed Container B->C D Segregate from other Chemical Waste Streams C->D E Store in Designated Waste Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F G EHS Transports to a Licensed Disposal Facility F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 10-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 10-hydroxyhexadecanoyl-CoA. The following procedures are designed to ensure a safe laboratory environment and proper management of this long-chain fatty acyl-CoA.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Required Equipment Specifications & Use Cases
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Use when handling the solid compound or solutions.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.Select gloves tested according to EN 374.[3] Disposable gloves are often preferred.[4] Wear a lab coat to protect skin and clothing.[5]
Respiratory Protection Generally not required under normal use with adequate ventilation. A particulate filter respirator may be needed if dust is generated.Use in a well-ventilated area. If weighing or handling the solid form could create dust, a NIOSH-approved respirator for particulates is recommended.[1][3]
Foot Protection Closed-toe shoes.Required in all laboratory settings to protect against spills.

Operational Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term stability, it is often recommended to store acyl-CoA compounds at -20°C or below.

Handling and Preparation of Solutions:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Work should be conducted in a chemical fume hood or a designated area with good local exhaust ventilation.

  • Weighing: To minimize dust formation, handle the solid compound carefully. Use a microbalance with a draft shield if available.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If using volatile solvents, ensure adequate ventilation.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow: The following diagram outlines a typical workflow for handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh Solid Compound B->C Proceed when ready D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove PPE G->H

Caption: A flowchart illustrating the key steps for safely handling this compound.

Disposal Plan

Waste Categorization and Collection:

  • Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.

  • Do not pour any waste containing this compound down the drain.[6]

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[7]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS office. Ventilate the area and wash the spill site after material pickup is complete.[1][8]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.